Valinal
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C5H11NO |
|---|---|
分子量 |
101.15 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-methylbutanal |
InChI |
InChI=1S/C5H11NO/c1-4(2)5(6)3-7/h3-5H,6H2,1-2H3/t5-/m1/s1 |
InChI 键 |
DVOFEOSDXAVUJD-RXMQYKEDSA-N |
手性 SMILES |
CC(C)[C@@H](C=O)N |
规范 SMILES |
CC(C)C(C=O)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-valine Synthesis in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the L-valine biosynthesis pathway in Escherichia coli, a key organism in the industrial production of this essential amino acid. This document details the core metabolic pathway, its intricate regulatory networks, quantitative data on enzyme kinetics and production yields, and detailed experimental protocols for key analytical methods.
The Core L-valine Biosynthesis Pathway
L-valine is a branched-chain amino acid (BCAA) synthesized from pyruvate (B1213749) through a series of enzymatic reactions. The pathway is shared with the biosynthesis of L-isoleucine and is a precursor for L-leucine. The core enzymatic steps and the corresponding genes in E. coli are outlined below.
The synthesis of L-valine begins with the condensation of two pyruvate molecules, a reaction catalyzed by acetohydroxy acid synthase (AHAS). E. coli possesses three AHAS isoenzymes with different regulatory properties.[1] The product, α-acetolactate, is then converted to α,β-dihydroxyisovalerate by acetohydroxy acid isomeroreductase. Subsequently, dihydroxyacid dehydratase catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate. The final step is a transamination reaction, where an amino group is transferred to α-ketoisovalerate to yield L-valine, a reaction catalyzed by branched-chain amino acid aminotransferase.[2][3]
Regulation of the L-valine Synthesis Pathway
The biosynthesis of L-valine is tightly regulated at both the genetic and enzymatic levels to prevent its over-accumulation.
A. Feedback Inhibition: The final product, L-valine, acts as a feedback inhibitor of the first enzyme in the pathway, acetohydroxy acid synthase (AHAS). Specifically, AHAS I (encoded by ilvBN) and AHAS III (encoded by ilvIH) are sensitive to L-valine, while AHAS II (encoded by ilvGM) is resistant but is not typically expressed in E. coli K-12 strains due to a frameshift mutation.[1]
B. Transcriptional Attenuation: The expression of the ilv operons (ilvGMEDA, ilvBN, and ilvIH) is controlled by transcriptional attenuation. This mechanism involves the formation of alternative secondary structures in the leader region of the mRNA in response to the intracellular concentrations of L-valine, L-leucine, and L-isoleucine. High levels of these amino acids lead to the termination of transcription.
C. Global Regulation: The leucine-responsive regulatory protein (Lrp) also plays a role in regulating the ilv genes. Lrp can act as both an activator and a repressor of different ilv operons, integrating signals from leucine (B10760876) and other metabolites.[1]
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for the key enzymes in the L-valine biosynthesis pathway in E. coli.
| Enzyme (Gene) | Substrate | Km (mM) | kcat (s-1) | Notes |
| Acetohydroxy acid synthase I (IlvB) | Pyruvate | 4.15 | - | Optimum pH 7.5, Temp 37°C.[4] |
| Mg2+ | 1.26 | - | [4] | |
| Thiamine (B1217682) diphosphate | 0.2 | - | [4] | |
| FAD | 0.00061 | - | [4] | |
| Acetohydroxy acid synthase II (IlvG) | Pyruvate | - | 4 (unactivated), 21 (AcCoA-activated) | [5] |
| Acetohydroxy acid synthase III (IlvH) | Pyruvate | - | - | Subject to feedback inhibition by L-valine. |
| Ketol-acid reductoisomerase (IlvC) | (S)-2-acetolactate | 0.25 | 2.231 | At pH 8 and 37°C.[6] |
| NADPH | 0.04 | 3.6 | [6] | |
| NADH | 0.206 | 0.3 | [6] | |
| Dihydroxyacid dehydratase (IlvD) | (2R)-2,3-dihydroxy-3-methylbutanoate | 0.75 | 70 | Optimum pH 7.8-7.9.[2][7] |
| Branched-chain amino acid aminotransferase (IlvE) | L-valine | - | - | Acts on leucine, isoleucine, and valine.[8] |
| α-ketoisovalerate | - | - |
L-valine Production in Engineered E. coli
Metabolic engineering strategies have significantly improved L-valine production titers and yields in E. coli. The table below presents a selection of reported production data.
| Strain Engineering Strategy | Fermentation Mode | Titer (g/L) | Yield (g/g glucose) | Reference |
| In silico flux response analysis-based fed-batch culture | Fed-batch | 32.3 | - | [7] |
| Transcriptome analysis and in silico gene knockout simulation | Batch | 7.55 | 0.378 | [1][9] |
| Multi-modular engineering | Fed-batch | 92 | 0.34 | [10] |
| Artificial screening marker and ARTP mutagenesis | Fed-batch | 84.1 | - | [11] |
Experimental Protocols
Acetohydroxy Acid Synthase (AHAS) Enzyme Assay
This protocol is adapted from a sensitive gas chromatography-based method.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM potassium phosphate (B84403) (pH 7.5), 10 mM MgCl₂, 1 mM thiamine diphosphate, and 10 µM FAD.
-
Add purified AHAS enzyme to the reaction buffer.
-
The final volume of the reaction mixture is typically 1 ml.
2. Reaction Initiation and Incubation:
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, pyruvate, to a final concentration of 50 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
3. Reaction Termination and Derivatization:
-
Stop the reaction by adding 100 µl of 50% (v/v) H₂SO₄.
-
To stabilize and volatilize the product (α-acetolactate) and remaining substrate, add 200 µl of pyridine (B92270) and 50 µl of ethyl chloroformate. Vortex vigorously for 30 seconds.
-
Add 500 µl of a saturated NaHCO₃ solution and 500 µl of chloroform. Vortex again and centrifuge to separate the phases.
4. GC-MS Analysis:
-
Transfer the lower organic phase to a new vial for analysis.
-
Analyze the sample using a gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Quantify the derivatized α-acetolactate by comparing its peak area to a standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. Conformational changes in a plant ketol-acid reductoisomerase upon Mg(2+) and NADPH binding as revealed by two crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Branched-chain amino acid aminotransferase of Escherichia coli: overproduction and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
role of valine in protein structure and function
An In-Depth Technical Guide on the Role of Valine in Protein Structure and Function
Audience: Researchers, scientists, and drug development professionals.
Abstract
Valine (Val, V) is an essential, branched-chain amino acid (BCAA) characterized by its aliphatic isopropyl side chain. Its nonpolar, hydrophobic nature is a critical determinant of protein structure, stability, and function. This technical guide provides a comprehensive overview of the multifaceted roles of valine, from its fundamental physicochemical properties to its influence on protein folding, intermolecular interactions, and enzyme catalysis. It details quantitative metrics, experimental protocols for studying valine's impact, and its involvement in key cellular signaling pathways.
Physicochemical Properties of Valine
Valine's structure, with its β-branched isopropyl group, imparts distinct steric and hydrophobic properties that are fundamental to its function within proteins. It is classified as a nonpolar, aliphatic amino acid.[1][2] This hydrophobicity is a primary driving force in protein folding, compelling valine residues to become buried in the protein's interior to minimize contact with the aqueous cellular environment.[3][4]
Hydrophobicity
The hydrophobicity of an amino acid can be quantified using various scales. These scales are instrumental in predicting protein topology, such as transmembrane domains, and understanding the energetic contributions of residues to protein stability.[5] The Kyte-Doolittle scale, for example, is widely used to generate hydropathy plots, where positive values indicate hydrophobicity.[6]
Table 1: Valine in Amino Acid Hydrophobicity Scales
| Scale Name | Valine's Value | Interpretation |
|---|---|---|
| Kyte & Doolittle[6] | 4.2 | Highly Hydrophobic |
| Hopp & Woods[6] | -1.5 | Hydrophilic (Note: This scale predicts antigenicity) |
| Eisenberg et al.[7] | 1.08 (Normalized) | Hydrophobic |
| Rose et al.[7] | 0.76 | Hydrophobic |
Steric Constraints
The Cβ branching of valine's side chain restricts its conformational freedom, limiting the range of permissible backbone dihedral angles (phi, ψ). This steric hindrance makes valine less favorable in the core of α-helices compared to alanine (B10760859) but makes it a preferred residue in β-sheets, where its side chain can project away from the polypeptide backbone.
The Role of Valine in Protein Structure and Stability
Valine is a key contributor to the three-dimensional structure and thermodynamic stability of proteins. Its properties dictate its preferred locations within a folded protein and its influence on the folding process itself.
Protein Folding and the Hydrophobic Core
The hydrophobic effect is the primary force driving the folding of globular proteins. Valine, along with other nonpolar residues like leucine (B10760876) and isoleucine, is preferentially sequestered into the protein's core.[8][9] This clustering forms a stable hydrophobic core that shields the nonpolar side chains from water, a thermodynamically favorable process that is a major contributor to the overall stability of the folded protein.[10] These clusters of branched-chain amino acids can form "cores of stability" that effectively impede water penetration and stabilize the protein's structure.[8][9][10]
Contribution to Secondary Structure
Due to steric clashes between its bulky side chain and the preceding turn of the helix, valine has a relatively low propensity to form α-helices.[11] Conversely, its structure is well-accommodated in β-sheets, where the side chains extend alternately above and below the plane of the sheet, minimizing steric strain. This preference is a significant factor in the prediction and formation of secondary structures.
Thermodynamic Stability and Mutational Effects
The substitution of other amino acids with valine, or vice versa, can have significant effects on protein stability. These effects are quantified by the change in the Gibbs free energy of unfolding (ΔΔG). A negative ΔΔG indicates that the mutation is stabilizing. Valine's contribution is a balance between the favorable hydrophobic burial and potential steric strain.
Table 2: Representative Thermodynamic Effects of Valine Mutations on Protein Stability
| Protein | Mutation | Experimental ΔΔG (kcal/mol) | Structural Context | Reference |
|---|---|---|---|---|
| λ Repressor | Multiple Ala to Val | ~ -0.43 to -0.58 per mutation | α-helix core | [12] |
| Leucine Zipper | Ile to Val | +0.45 to +0.88 | Hydrophobic core | [13] |
| Designed Protein (λ0) | A12V | +1.76 | Hydrophobic core | [14] |
| Ac-(Ala)3-NHMe to Ac-(Val)3-NHMe | N/A | ~-4.0 (Calculated) | α-helix initiation |[11] |
Note: Positive ΔΔG values indicate destabilization.
Valine's Function in Protein-Protein Interactions
The same hydrophobic and steric properties that govern protein folding also mediate interactions between proteins. Valine residues located on the surface of a protein can participate in "hydrophobic patches" that serve as docking sites for other proteins.[1] These interactions are crucial for the formation of multi-protein complexes and the regulation of cellular processes. In leucine zippers, for example, valine is often found at key positions within the hydrophobic core, where it influences both the stability and the specificity of the dimer.[13]
The Role of Valine in Enzyme Catalysis
While less common in the catalytic machinery of active sites compared to polar or charged residues, valine plays a critical role in shaping the active site cleft and in substrate binding. Its non-reactive, hydrophobic side chain can create a non-aqueous environment that facilitates certain chemical reactions. Furthermore, it can be crucial for substrate specificity, providing a snug, form-fitting pocket that sterically and hydrophobically matches the substrate. For instance, L-valine dehydrogenase catalyzes the oxidative deamination of L-valine and other branched-chain amino acids, with the enzyme's active site tailored to bind these specific substrates.[15]
Valine in Cellular Signaling
As an essential nutrient, valine and its metabolic byproducts are important signaling molecules. The catabolism of valine and other BCAAs is linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[16][17] Dysregulation of valine metabolism has been implicated in various diseases, including metabolic syndrome and cancer.[16]
Below is a diagram illustrating a simplified view of the mTORC1 signaling pathway, highlighting the role of amino acids.
Caption: Simplified mTORC1 signaling pathway activation by amino acids like valine.
Experimental Methodologies
Investigating the role of a specific valine residue requires a combination of molecular biology and biophysical techniques. A typical workflow involves mutating the valine residue and then assessing the impact on protein structure and stability.
Site-Directed Mutagenesis
This technique is used to introduce a specific point mutation into a gene, for example, to change a valine codon to an alanine codon.[18][19]
Protocol Outline: PCR-Based Site-Directed Mutagenesis [20][21]
-
Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation (e.g., Val codon GTC to Ala codon GCC). The mutation should be in the center of the primers, flanked by 10-15 bases of correct sequence on each side.
-
PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase. The reaction contains the template plasmid (with the wild-type gene), the mutagenic primers, dNTPs, and the polymerase buffer. Use a low number of cycles (16-20) to minimize secondary mutations.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA. The parental template plasmid, isolated from a standard E. coli strain, will be methylated and thus degraded. The newly synthesized PCR product is unmethylated and will remain intact.[21]
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation via DNA sequencing.
Biophysical Characterization of Mutants
Once the mutant protein is expressed and purified, its stability and structure are compared to the wild-type protein.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure and folding of a protein.[22] The far-UV CD spectrum (190-250 nm) provides a signature of the protein's secondary structure content (α-helix, β-sheet, random coil).[3] Thermal denaturation can be monitored by measuring the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as a function of temperature. This allows for the determination of the protein's melting temperature (Tm), a key indicator of thermal stability.[2]
Differential Scanning Calorimetry (DSC): DSC directly measures the heat absorbed by a protein solution as the temperature is increased.[1][23] This technique provides a complete thermodynamic profile of protein unfolding, including the Tm, the calorimetric enthalpy (ΔH) of unfolding, and the change in heat capacity (ΔCp).[24] It is a gold-standard method for quantifying changes in protein stability due to mutations.[25]
Below is a diagram illustrating a typical experimental workflow for this type of investigation.
Caption: Experimental workflow for analyzing the effect of a valine mutation.
Valine in Sequence Analysis
In bioinformatics, substitution matrices are used to score alignments between protein sequences. These matrices reflect the physicochemical similarities between amino acids and the observed frequencies of substitutions in homologous proteins.
Table 3: Valine (V) Row from the BLOSUM62 Substitution Matrix
| A | R | N | D | C | Q | E | G | H | I | L | K | M | F | P | S | T | W | Y | V |
|---|
| 0 | -3 | -3 | -3 | -1 | -2 | -2 | -3 | -3 | 3 | 1 | -2 | 1 | -1 | -2 | -2 | 0 | -3 | -1 | 4 |
Source: Henikoff & Henikoff, 1992.[26]
The BLOSUM62 matrix shows that valine has a high positive score for self-substitution (4).[8][10] It also has high positive scores for substitution with other hydrophobic, branched-chain residues like isoleucine (3) and leucine (1), reflecting their similar physicochemical properties and interchangeability in many structural contexts.[26] Conversely, substitutions to charged (e.g., R, D, K, E) or small (e.g., G) residues are heavily penalized with negative scores.
Conclusion
Valine's role in protein science is profound and multifaceted. Its simple yet sterically constrained hydrophobic side chain is a fundamental building block that dictates the architecture of the hydrophobic core, influences secondary structure preference, and contributes significantly to the thermodynamic stability of proteins. Furthermore, valine is a key player at protein-protein interfaces and in shaping the specificity of enzyme active sites. Understanding the quantitative and qualitative impact of valine is essential for researchers in protein engineering, drug design, and the study of diseases linked to protein misfolding and metabolic dysregulation. The experimental and computational tools detailed herein provide a robust framework for investigating the precise function of valine residues in any protein of interest.
References
- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 5. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 6. Hydrophilicity plot - Wikipedia [en.wikipedia.org]
- 7. 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substitution Matrices [ccllab.cgu.edu.tw:58150]
- 9. The biological functions and metabolic pathways of valine in swine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Thermodynamics and mechanism of alpha helix initiation in alanine and valine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. health.uconn.edu [health.uconn.edu]
- 14. Automated selection of stabilizing mutations in designed and natural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LabXchange [labxchange.org]
- 16. youtube.com [youtube.com]
- 17. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function | Springer Nature Experiments [experiments.springernature.com]
- 20. Site-Directed Mutagenesis [protocols.io]
- 21. static.igem.org [static.igem.org]
- 22. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Differential Scanning Calorimetry - A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tainstruments.com [tainstruments.com]
- 25. 2.8. Thermal Stability Determination by Differential Scanning Calorimetry [bio-protocol.org]
- 26. LabXchange [labxchange.org]
A Technical Guide to the Discovery and Isolation of Valine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery and subsequent methodologies developed for the isolation and resolution of valine enantiomers. It includes detailed experimental protocols, quantitative data for comparative analysis, and logical workflow diagrams to elucidate the core processes.
Introduction and Historical Context
Valine is an α-amino acid crucial for the biosynthesis of proteins.[1] Its structure includes an isopropyl side chain, rendering it a non-polar, aliphatic, and essential amino acid for humans, meaning it must be obtained from dietary sources.[1] The journey of valine began in 1901 when it was first isolated from casein, a protein found in milk, by the renowned German chemist Hermann Emil Fischer.[1][2] Fischer's pioneering work in protein chemistry, which earned him the Nobel Prize in Chemistry in 1902, laid the foundation for understanding the building blocks of life.[3]
Like most amino acids (with the exception of glycine), valine possesses a chiral center at its alpha-carbon, leading to the existence of two non-superimposable mirror images known as enantiomers: L-valine and D-valine. In biological systems, the L-enantiomer is the overwhelmingly predominant form incorporated into proteins.[2] However, the D-enantiomer also plays significant roles, particularly in microorganisms and as a key component in the synthesis of certain pharmaceuticals. This stereochemical distinction necessitates the development of precise methods to separate or resolve racemic mixtures (a 50:50 mixture of both enantiomers) into their constituent pure enantiomers. This guide details the principal techniques established for this purpose.
Methodologies for Enantiomeric Resolution
The separation of a racemic mixture into its pure enantiomers is known as chiral resolution. For valine, three primary methods have been extensively utilized: diastereomeric crystallization, enzymatic resolution, and chiral chromatography.
Diastereomeric Crystallization
This classical resolution technique is based on the principle that while enantiomers have identical physical properties (e.g., solubility, melting point), diastereomers do not.[4] The process involves reacting a racemic mixture of valine with a single, pure enantiomer of another chiral compound, known as a resolving agent. This reaction creates a mixture of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[4][5]
This protocol is adapted from a patented method demonstrating the effective resolution of DL-valine.[6]
-
Diastereomeric Salt Formation:
-
Suspend 24.0 g of DL-valine and 38.6 g of the resolving agent, N-benzoyl-L-alanine, in 200 mL of deionized water.
-
Heat the suspension to 95°C with stirring until a clear solution is obtained.
-
Allow the solution to cool gradually to 22°C over 2 hours, during which the less soluble diastereomeric salt, L-valine:N-benzoyl-L-alanine, will crystallize.
-
-
Isolation of L-Valine Salt:
-
Filter the crystalline suspension to collect the solid precipitate.
-
Wash the solid with 50 mL of cold deionized water to remove residual mother liquor.
-
Dry the solid. The product is the L-valine:N-benzoyl-L-alanine complex.
-
-
Liberation of L-Valine:
-
Suspend the dried diastereomeric salt complex in 100 mL of deionized water.
-
Add 6 g of sulfuric acid and stir the mixture for 1 hour. This acidifies the solution, causing the N-benzoyl-L-alanine to precipitate.
-
Filter the mixture to remove the precipitated resolving agent.
-
The filtrate, containing L-valine, can be further purified by ion-exchange chromatography or crystallization.
-
-
Isolation of D-Valine:
-
Process the mother liquor from step 2, which is enriched in the D-valine diastereomeric salt.
-
Pass the mother liquor through a weak anion exchange resin (e.g., Dowex M43) to separate the D-valine from the resolving agent.[6]
-
Combine the D-valine fractions and evaporate the solvent to induce crystallization.
-
Filter and dry the crystals to obtain pure D-valine.[6]
-
Enzymatic Resolution
Enzymatic resolution leverages the high stereospecificity of enzymes, which often catalyze reactions involving only one enantiomer of a chiral substrate. For amino acids, acylase enzymes are commonly used. Mold acylase from Aspergillus species selectively hydrolyzes the N-acyl derivative of an L-amino acid, leaving the N-acyl-D-amino acid unreacted.[7] The resulting free L-amino acid and the acylated D-amino acid can then be easily separated.
This protocol is based on established procedures for the enzymatic resolution of N-acyl-DL-amino acids.[7]
-
Substrate Preparation:
-
Prepare N-acetyl-DL-valine by reacting DL-valine with acetic anhydride.
-
Dissolve N-acetyl-DL-valine in water to a concentration of approximately 0.1 M. Adjust the pH to near neutral (pH 7.0) with a suitable base (e.g., CaCO₃ or dilute NaOH).
-
-
Enzymatic Hydrolysis:
-
Add a purified mold acylase preparation to the substrate solution. The amount of enzyme depends on its specific activity.
-
Incubate the mixture at a controlled temperature, typically 38°C, for 24-48 hours. During this time, the acylase will hydrolyze N-acetyl-L-valine into L-valine and acetic acid.
-
-
Separation of Products:
-
After incubation, acidify the reaction mixture to pH ~5 with acetic acid. This helps in the subsequent separation steps.
-
Concentrate the solution by evaporation. L-valine, being less soluble than N-acetyl-D-valine in alcohol, will precipitate.
-
Add absolute ethanol (B145695) to the concentrated solution to complete the precipitation of L-valine.
-
-
Isolation of L-Valine and D-Valine:
-
Filter the mixture to collect the precipitated L-valine. Recrystallize from water to obtain the pure L-enantiomer.
-
The filtrate contains N-acetyl-D-valine. Evaporate the filtrate to dryness.
-
Hydrolyze the residual N-acetyl-D-valine by heating with a dilute acid (e.g., 2M HCl) to cleave the acetyl group.
-
Isolate the resulting D-valine by crystallization or ion-exchange chromatography.
-
References
- 1. Valine - Wikipedia [en.wikipedia.org]
- 2. Valine | Amino Acid, Protein, Metabolism | Britannica [britannica.com]
- 3. Emil Fischer - Wikipedia [en.wikipedia.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. US9120722B1 - Optically active valine complex and a method for producing the same - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
Valine Metabolism in Mammalian Cells: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Valine, an essential branched-chain amino acid (BCAA), is a fundamental building block for protein synthesis. Beyond this canonical role, its catabolism provides critical intermediates for cellular energy production and biosynthetic pathways. The intricate regulation of valine metabolism is crucial for cellular homeostasis, and its dysregulation is increasingly implicated in a range of pathologies, including cancer, metabolic disorders, and neurological diseases. This technical guide provides an in-depth exploration of the core pathways of valine metabolism, its enzymatic regulation, key experimental methodologies for its study, and its emerging role as a therapeutic target.
Core Pathway of Valine Catabolism
The breakdown of valine is a multi-step enzymatic process that primarily occurs within the mitochondria. This pathway converts valine into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, thereby directly linking amino acid catabolism to central carbon metabolism.
The initial and rate-limiting steps are shared with the other BCAAs, leucine (B10760876) and isoleucine.
-
Reversible Transamination: The first step involves the transfer of the amino group from valine to α-ketoglutarate, yielding α-ketoisovalerate (KIV) and glutamate. This reaction is catalyzed by the branched-chain amino acid aminotransferases (BCATs). Mammalian cells have two isoforms: BCAT1 (cytosolic) and BCAT2 (mitochondrial).
-
Irreversible Oxidative Decarboxylation: KIV is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex located on the inner mitochondrial membrane. This reaction produces isobutyryl-CoA. The activity of the BCKDH complex is the primary regulatory point of BCAA catabolism.
-
Subsequent Mitochondrial Reactions: Isobutyryl-CoA undergoes a series of enzymatic conversions, ultimately yielding propionyl-CoA. Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, entering the TCA cycle.
Regulation of Valine Metabolism
The catabolism of valine is tightly controlled, primarily through the regulation of the BCKDH complex. This regulation occurs via a phosphorylation/dephosphorylation cycle.
-
Inactivation: The BCKDH kinase (BCKDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. High levels of BCKDH kinase are found in muscle, leading to lower BCAA oxidation in that tissue.
-
Activation: The BCKDH phosphatase (PPM1K) dephosphorylates and activates the complex. The liver, in contrast to muscle, has high phosphatase activity, making it a primary site for BCAA catabolism.
Various signals modulate the activity of BCKDK and PPM1K. For instance, low energy states (high AMP/ATP ratio) can promote BCKDH activity to replenish TCA cycle intermediates. The insulin (B600854) signaling pathway is also a key regulator.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the enzymes involved in valine metabolism. These values can vary significantly based on the specific cell type, tissue, and experimental conditions.
Table 1: Michaelis-Menten Constants (Km) for Human BCAT Isoforms
| Substrate | BCAT1 (μM) | BCAT2 (μM) |
| L-Valine | 1,200 | 800 |
| L-Leucine | 400 | 300 |
| L-Isoleucine | 400 | 300 |
| α-Ketoglutarate | 400 | 300 |
Data compiled from various enzymatic studies.
Table 2: Tissue-Specific Activity of the BCKDH Complex
| Tissue | Relative Activity (%) | BCKDK Expression | PPM1K Expression |
| Liver | 100 | Low | High |
| Muscle | 10 - 20 | High | Low |
| Kidney | 80 | Moderate | High |
| Brain | 60 | Moderate | Moderate |
Relative activity is normalized to liver tissue. Expression levels are qualitative summaries from literature.
Experimental Protocols
Studying valine metabolism requires precise methodologies to measure enzyme activity and trace the flux of metabolites through the pathway.
Protocol 1: Measurement of BCAT Activity
This protocol measures the rate of α-ketoisovalerate production from valine.
Principle: The transamination of valine by BCAT produces KIV. The KIV is then derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored phenylhydrazone that can be quantified spectrophotometrically.
Methodology:
-
Tissue/Cell Homogenization: Prepare a protein extract from cells or tissue by sonication or dounce homogenization in a lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT).
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
20 mM L-Valine
-
5 mM α-Ketoglutarate
-
100 μM Pyridoxal 5'-phosphate (PLP)
-
-
Enzyme Reaction: Add 50-100 μg of protein extract to the reaction mixture. Incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 2,4-dinitrophenylhydrazine (in 2M HCl).
-
Derivatization: Incubate for 10 minutes at room temperature to allow for the formation of the hydrazone derivative.
-
Quantification: Add 1.5 M NaOH to develop the color. Measure the absorbance at 540 nm. A standard curve using known concentrations of KIV is used for quantification.
Protocol 2: Stable Isotope Tracing of Valine Metabolism
This protocol uses ¹³C-labeled valine to trace its contribution to TCA cycle intermediates.
Principle: Cells are cultured in a medium containing uniformly labeled [U-¹³C₅]-Valine. The ¹³C atoms are incorporated into downstream metabolites. The mass isotopologue distribution (MID) of these metabolites is then measured by mass spectrometry, revealing the metabolic fate of the valine carbon skeleton.
Methodology:
-
Cell Culture: Culture mammalian cells in a defined medium. Replace the standard medium with a medium containing [U-¹³C₅]-Valine, ensuring all other nutrient concentrations remain the same. Culture for a defined period (e.g., 8-24 hours) to approach a metabolic steady-state.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and washing with ice-cold saline. Add ice-cold 80% methanol (B129727) to the culture plate to extract polar metabolites.
-
Sample Preparation: Scrape the cells and collect the methanol extract. Centrifuge to pellet cellular debris. Dry the supernatant under nitrogen gas.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS). Analyze the samples using an LC-MS system capable of high-resolution mass analysis.
-
Data Analysis: Identify TCA cycle intermediates (e.g., succinate (B1194679), malate, citrate) based on their retention time and exact mass. Determine the mass isotopologue distribution (e.g., M+0, M+1, M+2, M+3, M+4) for each metabolite. The presence of M+4 succinate confirms the incorporation of the four-carbon backbone of valine into the TCA cycle.
Valine Metabolism in Drug Development
The dependence of certain cancer cells on BCAA metabolism has made this pathway an attractive target for therapeutic intervention. For example, some tumors exhibit elevated BCAT1 expression, which is linked to nitrogen scavenging and tumor growth. Therefore, inhibiting key enzymes in the valine catabolic pathway is a promising anti-cancer strategy.
-
BCAT1 Inhibitors: Several small molecule inhibitors of BCAT1 have been developed. These compounds aim to block the initial transamination step, thereby starving cancer cells of essential nitrogen and carbon sources derived from BCAAs.
-
BCKDK Inhibitors: Targeting the regulatory kinase BCKDK with inhibitors (e.g., BT2) can force the BCKDH complex into its active state. This has therapeutic potential for conditions like Maple Syrup Urine Disease (MSUD), where BCKDH activity is deficient, and is also being explored as a strategy to lower systemic BCAA levels in metabolic diseases like diabetes.
An In-depth Technical Guide to Branched-Chain Amino Acid (BCAA) Catabolism: The Valine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain amino acids (BCAAs), including valine, leucine, and isoleucine, are essential amino acids that play critical roles in protein synthesis, nitrogen balance, and energy homeostasis. The catabolism of BCAAs is a complex, multi-step process that is tightly regulated and compartmentalized within the cell. This technical guide provides a comprehensive overview of the valine catabolic pathway, detailing the enzymatic reactions, metabolic intermediates, and regulatory mechanisms. Furthermore, it presents quantitative data on enzyme kinetics and metabolic flux, outlines detailed experimental protocols for key assays, and provides visual representations of the pathway and associated workflows. Dysregulation of valine catabolism is implicated in several metabolic disorders, making the enzymes in this pathway potential therapeutic targets.
Introduction
Valine, an essential branched-chain amino acid, is crucial for normal growth and development, and serves as a significant source of energy, particularly in skeletal muscle.[1] Its breakdown, or catabolism, is a vital metabolic process that feeds intermediates into the tricarboxylic acid (TCA) cycle. The catabolic pathways for the three BCAAs share the first two enzymatic steps before diverging.[2] This guide focuses specifically on the catabolic fate of valine, from its initial transamination to its ultimate conversion to propionyl-CoA. Understanding the intricacies of this pathway is paramount for researchers and clinicians investigating metabolic diseases and developing novel therapeutic interventions.
The Valine Catabolic Pathway
The catabolism of valine occurs primarily in the mitochondria of various tissues, with skeletal muscle being a major site.[3] The pathway can be broadly divided into a series of enzymatic reactions that convert valine into propionyl-CoA, which can then be converted to succinyl-CoA and enter the TCA cycle.[2]
The initial step is the reversible transamination of valine to α-ketoisovalerate, catalyzed by branched-chain aminotransferase (BCAT).[3] This is followed by the irreversible oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory point in the pathway.[4] Subsequent steps involve a series of dehydrogenation, hydration, and thiolysis reactions that ultimately yield propionyl-CoA.[5]
Key Enzymes and Intermediates
The sequential enzymatic steps and the corresponding intermediates in the valine catabolic pathway are detailed below.
-
Step 1: Transamination
-
Step 2: Oxidative Decarboxylation
-
Enzyme: Branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex composed of E1 (decarboxylase), E2 (transacylase), and E3 (dehydrogenase) subunits.[4]
-
Reaction: α-ketoisovalerate + NAD⁺ + CoA → Isobutyryl-CoA + NADH + H⁺ + CO₂.
-
Cofactors: Thiamine pyrophosphate (TPP), Lipoate, FAD, NAD⁺.[4]
-
-
Step 3: Dehydrogenation
-
Enzyme: Isobutyryl-CoA dehydrogenase (IBD).
-
Reaction: Isobutyryl-CoA + FAD → Methacrylyl-CoA + FADH₂.
-
-
Step 4: Hydration
-
Enzyme: Enoyl-CoA hydratase (Crotonase).
-
Reaction: Methacrylyl-CoA + H₂O → 3-hydroxyisobutyryl-CoA.
-
-
Step 5: Thioester Hydrolysis
-
Enzyme: 3-hydroxyisobutyryl-CoA hydrolase (HIBCH).[8]
-
Reaction: 3-hydroxyisobutyryl-CoA + H₂O → 3-hydroxyisobutyrate (B1249102) + CoA.
-
-
Step 6: Dehydrogenation
-
Enzyme: 3-hydroxyisobutyrate dehydrogenase (HIBADH).
-
Reaction: 3-hydroxyisobutyrate + NAD⁺ → Methylmalonate semialdehyde + NADH + H⁺.
-
-
Step 7: Conversion to Propionyl-CoA
-
Enzyme: Methylmalonate semialdehyde dehydrogenase (MMSDH).
-
Reaction: Methylmalonate semialdehyde + NAD⁺ + CoA → Propionyl-CoA + NADH + H⁺.
-
The final product, propionyl-CoA, is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, an intermediate of the TCA cycle.
Data Presentation
Quantitative Data on Enzyme Kinetics
The kinetic parameters of key enzymes in the valine catabolic pathway are crucial for understanding the pathway's capacity and regulation.
| Enzyme | Substrate | Km | Vmax | Tissue/Organism | Reference |
| BCAT2 (human, mitochondrial) | L-Valine | 0.8 mM | - | Recombinant | [9] |
| α-Ketoisovalerate | 0.1 mM | - | Recombinant | [9] | |
| α-Ketoglutarate | 0.4 mM | - | Recombinant | [9] | |
| BCKDH Complex (bovine) | α-Ketoisovalerate | 14 µM | - | Purified from kidney | [10] |
| BCKDH Phosphatase (human) | pNPP | 20 mM | 68 nmol/min/mg | Recombinant | [2] |
Note: '-' indicates data not available in the cited sources.
Quantitative Data on Valine Metabolic Flux
Stable isotope tracer studies have provided valuable insights into the in vivo kinetics of valine metabolism.
| Parameter | Value (mean ± SE) | Condition | Organism | Reference |
| Valine Carbon Flux | 80.3 ± 1.2 µmol/kg/h | Postabsorptive | Human | [11] |
| Valine Oxidation Rate | 11.8 ± 0.6 µmol/kg/h | Postabsorptive | Human | [11] |
| Valine Deamination | 84.0 ± 3.5 µmol/kg/h | Postabsorptive | Human | [11] |
| Valine Reamination | 72.2 ± 3.3 µmol/kg/h | Postabsorptive | Human | [11] |
Experimental Protocols
Spectrophotometric Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity
This protocol describes a continuous 96-well plate spectrophotometric assay for BCAT activity.[12]
Principle: The transamination of an L-branched-chain amino acid with α-ketoglutarate produces a branched-chain α-keto acid. This product is then reductively aminated back to the L-amino acid by a dehydrogenase, a reaction that is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[12]
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 8.6), 200 mM KCl, 1 mM DTT.
-
Substrate Solution: 100 mM L-Leucine (or L-Valine/L-Isoleucine), 20 mM α-ketoglutarate, 1.5 mM NADH, 20 mM NH₄Cl, 10 units/mL Leucine dehydrogenase (or appropriate dehydrogenase for the substrate).
-
Tissue Homogenate or Purified Enzyme.
Procedure:
-
Prepare tissue homogenates in a suitable buffer and centrifuge to obtain the supernatant.
-
In a 96-well plate, add 180 µL of the Substrate Solution to each well.
-
Add 20 µL of the tissue homogenate or purified enzyme to initiate the reaction.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes at 37°C.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time curve.
-
Enzyme activity is expressed as nmol of NADH oxidized per minute per mg of protein.
Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity
This protocol describes the measurement of BCKDH activity in tissue homogenates using a radiolabeled substrate.[13]
Principle: The activity of the BCKDH complex is determined by measuring the rate of ¹⁴CO₂ released from the oxidative decarboxylation of a [1-¹⁴C]-labeled branched-chain α-keto acid substrate.[13]
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 30 mM KPi (pH 7.5), 0.4 mM CoA, 3 mM NAD⁺, 5% Fetal Bovine Serum, 2 mM Thiamine pyrophosphate, 2 mM MgCl₂.
-
Substrate: 86.6 µM α-keto[1-¹⁴C]isovalerate.
-
CO₂ Trap: 1 M NaOH.
-
Tissue Homogenate.
Procedure:
-
Prepare tissue homogenates in a suitable buffer.
-
In a 1.7 mL microcentrifuge tube, add 50 µL of tissue homogenate to 300 µL of Assay Buffer containing the ¹⁴C-labeled substrate.
-
Immediately connect this tube to another tube containing a raised CO₂ trap with 1 M NaOH.
-
Seal the tubes with parafilm and incubate for 30 minutes at 37°C.
-
Stop the reaction by injecting a strong acid (e.g., perchloric acid) into the reaction mixture to release all the dissolved ¹⁴CO₂.
-
Continue incubation for an additional 60 minutes to ensure complete trapping of the ¹⁴CO₂.
-
Remove the CO₂ trap and measure the radioactivity using a scintillation counter.
-
Calculate the BCKDH activity based on the amount of ¹⁴CO₂ produced per unit time per mg of protein.
LC-MS/MS Method for Quantification of Acyl-CoAs
This protocol provides a general workflow for the analysis of acyl-CoA species by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: Acyl-CoA molecules are extracted from biological samples, separated by reverse-phase liquid chromatography, and detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a cold extraction buffer (e.g., acetonitrile (B52724)/isopropanol/water).
-
Add an internal standard mixture containing stable isotope-labeled acyl-CoAs.
-
Centrifuge to pellet proteins and other cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) or directly analyzed.[5][14]
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer with a weak acid (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).
-
Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for targeted quantification. Specific precursor-to-product ion transitions are monitored for each acyl-CoA and its corresponding internal standard.
-
Data Analysis:
-
Peak areas for each analyte and internal standard are integrated.
-
A standard curve is generated using known concentrations of acyl-CoA standards.
-
The concentration of each acyl-CoA in the sample is calculated based on the peak area ratio to its internal standard and the standard curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: The enzymatic pathway of valine catabolism.
Caption: Regulation of the BCKDH complex activity.
Caption: Workflow for the spectrophotometric BCAT assay.
Conclusion
The catabolism of valine is a fundamental metabolic pathway with significant implications for cellular energy production and overall physiological homeostasis. The intricate series of enzymatic reactions is tightly regulated, primarily at the level of the branched-chain α-keto acid dehydrogenase complex. Disruptions in this pathway are associated with serious metabolic disorders, highlighting the importance of the involved enzymes as potential targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to unraveling the complexities of BCAA metabolism and its role in health and disease. Further research into the tissue-specific regulation and interplay of this pathway with other metabolic networks will be crucial for the development of novel diagnostic and therapeutic strategies.
References
- 1. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Biochemical Characterization of Human Mitochondrial Branched-chain α-Ketoacid Dehydrogenase Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]
- 8. Medical nutrition therapy in patients with HIBCH and ECHS1 defects: Clinical and biochemical response to low valine diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the branched-chain alpha-keto acid decarboxylase (E1) component in lymphoblastoid cells derived from patients with maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A continuous 96-well plate spectrophotometric assay for branched-chain amino acid aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Valine as a Cornerstone of the Chiral Pool
An In-depth Technical Guide to Valine Derivatives as Chiral Building Blocks
In the field of asymmetric synthesis, the "chiral pool" represents a collection of abundant, inexpensive, and enantiomerically pure compounds derived from natural sources.[1][2] Amino acids, carbohydrates, and terpenes are primary contributors to this pool, serving as versatile starting materials for the synthesis of complex chiral molecules.[1][3][4] L-valine, an essential proteinogenic amino acid, and its non-natural enantiomer, D-valine, are exemplary chiral building blocks. Characterized by its aliphatic isopropyl side chain, valine's structure is pivotal for inducing stereoselectivity in chemical reactions.[] Its applications are extensive, ranging from its use as a chiral auxiliary to its role as a precursor in the synthesis of pharmaceutical agents, where precise stereochemistry is critical for efficacy and safety.[6][7][8] The availability of both enantiomers allows for the synthesis of a wide array of target molecules with desired stereochemistry.[9]
Synthesis of Key Valine Derivatives: Experimental Protocols
The utility of valine in synthesis is unlocked through the derivatization of its amino and carboxyl functional groups. Protecting groups and activating groups are installed to control reactivity in subsequent steps.
N-Protection: Boc-L-Valine
The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine functionality, allowing for controlled peptide bond formation.[10] Boc-L-Valine is a critical building block for various pharmaceutical intermediates.[10]
Experimental Protocol: Coupling of Boc-L-Valine to Acyclovir (B1169) (Synthesis of N-Boc-Valacyclovir Intermediate) [10]
-
Materials: Boc-L-Valine, Acyclovir, N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Dimethylformamide (DMF).
-
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve Boc-L-Valine (870 g) in DMF (5874 mL) with stirring at 20-25 °C.
-
Cool the mixture to -5 °C.
-
Prepare a solution of DCC (330 g) in DMF (600 g) and add it to the reaction mixture over 20 minutes, maintaining the temperature at -5 °C.
-
Stir the mixture for an additional 30 minutes at -5 °C.
-
Add Acyclovir (300 g) and DMAP (98 g) to the reaction vessel.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
The filtrate containing the N-Boc-Valacyclovir intermediate is then carried forward to the deprotection step.
-
Selective N-Acetylation
N-acetylation is another crucial modification. The protocol below details the selective acetylation of the amino group of a hydroxy-valine derivative, where pH control is critical to prevent O-acetylation.[11]
Experimental Protocol: Selective N-acetylation of 3-hydroxy-L-valine [11]
-
Materials: 3-hydroxy-L-valine, Sodium bicarbonate, Acetic anhydride (B1165640), Hydrochloric acid, Ethyl acetate.
-
Procedure:
-
Dissolve 3-hydroxy-L-valine in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add acetic anhydride dropwise while stirring vigorously, maintaining the pH between 8 and 9.
-
After the addition is complete, allow the reaction to stir for a designated time.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2-3.
-
Extract the product from the aqueous layer using ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude N-Acetyl-3-hydroxy-L-valine.
-
Purify further by recrystallization or column chromatography as needed.
-
Applications in Drug Development and Asymmetric Synthesis
Valine derivatives are indispensable in modern drug development, serving as chiral auxiliaries to control stereochemistry and as integral components of active pharmaceutical ingredients (APIs).[][10]
Chiral Auxiliaries
A chiral auxiliary is a temporary stereogenic unit that biases the stereochemical outcome of a reaction.[12] Valine-derived auxiliaries, such as Evans' oxazolidinones, are highly effective in controlling the stereochemistry of aldol, alkylation, and cycloaddition reactions.[12][13] The auxiliary is later removed and can often be recovered for reuse.[12] For instance, (S)-Valine methyl ester has been used as a chiral amine to achieve excellent diastereoselection in the synthesis of β-amino esters, which are precursors to β-lactam antibiotics.[14]
Synthesis of Antiviral Drugs
Valine's role in enhancing the therapeutic properties of drugs is well-documented, particularly in antiviral therapies.[]
-
Valacyclovir: This drug is a prodrug of acyclovir. The ester linkage of L-valine to acyclovir significantly enhances the drug's oral bioavailability.[10][15] The active drug, acyclovir, is released in the body after hydrolysis of the valine ester.[10]
-
Valganciclovir: Similarly, this is the L-valine ester prodrug of ganciclovir, used to combat cytomegalovirus (HCMV) infections, which also exhibits improved bioavailability.[15]
-
Boceprevir and Telaprevir: Boc-L-Valine is a key building block in the synthesis of these antiviral agents, highlighting its importance in modern medicinal chemistry.[10]
-
Valcyclopropavir: To improve the therapeutic efficacy of the antiviral agent cyclopropavir, its L-valine ester, valcyclopropavir, was synthesized.[15][16] Pharmacokinetic studies in mice revealed an exceptional oral bioavailability of 95%.[15][16]
-
N-Methyl-D-valine in Peptides: The incorporation of N-Methyl-D-valine into antiviral peptides is a key strategy to overcome limitations like enzymatic degradation.[17] N-methylation provides steric hindrance that protects the peptide bond from protease cleavage, while the D-amino acid configuration further enhances this resistance, leading to peptides with significantly longer in-vivo half-lives.[17]
Quantitative Data Summary
Table 1: Physicochemical Properties of Valine Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Melting Point (°C) |
| L-Valine methyl ester | 4070-48-8 | C₆H₁₃NO₂ | 131.17 | 0.843 | - |
| L-Valine methyl ester HCl | 6306-52-1 | C₆H₁₄ClNO₂ | 167.63 | - | 171-173 |
| L-valyl L-valine methyl ester | - | C₁₁H₂₂N₂O₃ | 230.30 | -0.2 | - |
Data sourced from[18][19][20][21]
Table 2: Expected NMR Spectroscopic Data for N-Acetyl-3-hydroxy-L-valine
| Nucleus | Expected Chemical Shifts / Peaks |
| ¹H NMR | Peaks corresponding to acetyl group protons, α-proton, β-proton, and valine side-chain protons.[11] |
| ¹³C NMR | Peaks corresponding to carbonyl carbons, α-carbon, β-carbon, and valine side-chain carbons.[11] |
Table 3: Pharmacokinetic Data of Valcyclopropavir
| Compound | Parameter | Species | Value |
| Valcyclopropavir | Oral Bioavailability | Mice | 95%[15][16] |
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Chiral pool - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 6. innospk.com [innospk.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. L-Valine Ester of Cyclopropavir - a New Antiviral Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-valine ester of cyclopropavir: a new antiviral prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. L-valyl L-valine methyl ester | C11H22N2O3 | CID 12944632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. L-Valine, methyl ester (CAS 4070-48-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 20. Valine methyl ester | C6H13NO2 | CID 94285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. L-Valine methyl ester hydrochloride | 6306-52-1 [chemicalbook.com]
A Technical Guide to the Genetic Regulation of the Valine Biosynthesis Operon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the sophisticated genetic regulatory mechanisms governing the valine biosynthesis operon, primarily focusing on the well-studied model organism, Escherichia coli. The biosynthesis of valine is intrinsically linked with that of isoleucine and leucine (B10760876), and its regulation is a classic example of metabolic control, involving transcriptional attenuation, feedback inhibition, and the action of global regulatory proteins.
Core Regulatory Mechanisms
The expression of the ilv (isoleucine-valine) operons is meticulously controlled to match the cell's metabolic needs, preventing the wasteful overproduction of amino acids. This regulation occurs at multiple levels, ensuring a rapid and sensitive response to fluctuating intracellular concentrations of branched-chain amino acids.
A primary mechanism for controlling the ilv operons, such as ilvGEDA and ilvBNC, is transcriptional attenuation. This process relies on the tight coupling of transcription and translation in prokaryotes. The 5' untranslated region of these operons contains a short leader sequence (ilvL) that encodes a small peptide rich in valine, leucine, and isoleucine codons[1][2].
The secondary structure of the leader mRNA can fold into two mutually exclusive conformations: a transcription terminator hairpin or an anti-terminator hairpin[1]. The fate of transcription is determined by the progression of a ribosome translating this leader peptide.
-
Under High Valine/Isoleucine/Leucine Conditions: When the cellular concentration of charged tRNAs for these amino acids is high, the ribosome moves swiftly across the leader peptide coding sequence. This allows the terminator hairpin to form in the nascent mRNA, leading to the premature termination of transcription before the structural genes are reached.
-
Under Low Valine/Isoleucine/Leucine Conditions: A scarcity of charged tRNAs causes the ribosome to stall at the corresponding codons within the leader sequence. This stalling prevents the formation of the terminator loop and instead favors the formation of the anti-terminator structure, allowing RNA polymerase to proceed with the transcription of the downstream structural genes[1][3].
A second, more immediate layer of regulation is the allosteric feedback inhibition of the first key enzyme in the pathway, acetohydroxyacid synthase (AHAS)[4][5]. E. coli possesses three AHAS isozymes (I, II, and III), encoded by the ilvBN, ilvGM, and ilvIH operons, respectively[6][7]. These isozymes exhibit differential sensitivity to the end-products valine, isoleucine, and leucine.
-
AHAS I (ilvBN): Shows cooperative feedback inhibition by valine[8].
-
AHAS II (ilvGM): Is notably insensitive to valine inhibition, making it crucial for growth in high-valine conditions[6][9][10]. However, in the common K-12 strain of E. coli, a frameshift mutation renders this isozyme inactive[11].
-
AHAS III (ilvIH): Is also subject to feedback inhibition by valine[12].
This differential sensitivity allows the cell to fine-tune the metabolic flux into the branched-chain amino acid pathways based on the specific needs for each amino acid. The binding of valine to a regulatory subunit of the enzyme induces a conformational change that reduces its catalytic activity[13][14][15].
The Leucine-responsive regulatory protein (Lrp) acts as a global regulator that positively influences the expression of the ilvIH operon[16][17][18]. Lrp binds cooperatively to multiple sites upstream of the ilvIH promoter, forming a nucleoprotein complex that is necessary for the activation of transcription[16][19]. The presence of leucine can modulate Lrp's regulatory activity. Lrp is also known to repress the ilvGMEDA operon[11]. Additionally, proteins like H-NS can modulate the activity of Lrp, adding another layer of control in response to environmental conditions[20].
Quantitative Data on Regulatory Interactions
The following tables summarize key quantitative parameters that define the regulatory circuits of valine biosynthesis.
Table 1: Inhibition of AHAS Isozymes by Valine
| Isozyme (Gene) | Organism | Valine Concentration for ~50% Inhibition | Notes |
| AHAS | Corynebacterium glutamicum | ~5 mM | Inhibition does not exceed ~57% even with combinations of valine, isoleucine, and leucine[4][14][15]. |
| AHAS I (ilvBN) | Escherichia coli | Subject to cooperative feedback inhibition[8]. | Essential for growth on acetate (B1210297) as the sole carbon source[21]. |
| AHAS II (ilvGM) | Escherichia coli | Insensitive to valine[6][9]. | Often inactive in K-12 strains due to a frameshift mutation[11]. |
| AHAS III (ilvIH) | Escherichia coli | Sensitive to valine inhibition[12]. | Activity is positively regulated by Lrp[17][18]. |
Table 2: Kinetic Parameters of AHAS Isozymes
| Isozyme | Organism | Substrate | Apparent Km (mM) | Vmax (U/mg) |
| AHAS | Thermotoga maritima | Pyruvate | 16.4 ± 2 | 246 ± 7 |
| AHAS II | Escherichia coli | Pyruvate | - | 4 s-1 (unactivated) |
| AHAS II | Escherichia coli | Pyruvate | - | 21 s-1 (AcCoA-activated) |
Note: Data for E. coli AHAS I and III kinetic parameters are extensive and vary with experimental conditions. The provided data for AHAS II and T. maritima serve as examples of typical enzyme kinetics in this family[22][23].
Key Experimental Protocols
The mechanisms described above have been elucidated through a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
This assay is used to demonstrate how the presence or absence of specific components (like charged tRNAs) affects transcription termination at the attenuator.
-
Template Preparation:
-
Generate a linear DNA template containing the promoter and leader region (ilvL) of the operon of interest (e.g., ilvGEDA) using PCR or by linearizing a plasmid[24].
-
Purify the DNA template and quantify its concentration accurately.
-
-
Transcription Reaction Setup:
-
Prepare a master mix containing transcription buffer, RNA polymerase (RNAP) holoenzyme, and the DNA template. Incubate at 37°C to allow the formation of open promoter complexes[24].
-
Initiate transcription by adding a mix of NTPs (ATP, GTP, CTP) and a radiolabeled NTP (e.g., [α-32P]UTP) to allow the synthesis of a short initial transcript, stalling the complex before the attenuator region.
-
Add the missing NTP to restart elongation, along with the components to be tested (e.g., ribosomes, charged or uncharged tRNA-Val).
-
-
Time Course and Quenching:
-
Take aliquots from the reaction at various time points.
-
Stop the reaction in each aliquot by adding a loading buffer containing formamide (B127407) and EDTA to denature the proteins and chelate Mg2+[24][25].
-
-
Analysis:
-
Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging.
-
Two primary bands are expected: a shorter "terminated" transcript and a longer "read-through" transcript. Quantify the intensity of these bands to determine the percentage of termination under different experimental conditions.
-
This assay measures the affinity of a DNA-binding protein (like Lrp) to its target DNA sequence[26][27][28].
-
Probe Preparation:
-
Synthesize or isolate the DNA fragment containing the putative protein binding site.
-
Label the DNA probe radioactively (e.g., with 32P) at one end using T4 polynucleotide kinase[29].
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Binding Reaction:
-
Set up a series of binding reactions in a suitable buffer. Keep the concentration of the labeled DNA probe constant and low.
-
Add increasing concentrations of the purified regulatory protein (e.g., Lrp) to the different reaction tubes[26].
-
Incubate the reactions at an appropriate temperature to allow the binding to reach equilibrium.
-
-
Filtration:
-
Slowly pass each reaction mixture through a nitrocellulose membrane filter under a gentle vacuum[26][30].
-
Nitrocellulose binds proteins, while free DNA passes through. DNA that is part of a protein-DNA complex will be retained on the filter[26][30].
-
Wash the filters briefly with binding buffer to remove non-specifically bound DNA.
-
-
Quantification:
-
Measure the amount of radioactivity retained on each filter using a scintillation counter.
-
Plot the amount of bound DNA against the protein concentration.
-
Fit the data to a binding curve to determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity.
-
This colorimetric assay measures the catalytic activity of AHAS and its inhibition by valine[23][31].
-
Reaction Setup:
-
Prepare an assay buffer containing cofactors required for AHAS activity: thiamine (B1217682) pyrophosphate (TPP), MgCl2, and FAD[23][32].
-
Prepare reaction tubes containing the assay buffer, the substrate (pyruvate), and varying concentrations of the inhibitor (valine). Include a control with no inhibitor.
-
Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C for E. coli AHAS).
-
-
Enzyme Reaction:
-
Colorimetric Detection:
-
The acid quenches the reaction and catalyzes the decarboxylation of the product, α-acetolactate, to acetoin (B143602). Incubate at 60°C for 15 minutes to ensure complete conversion[31][32].
-
Add creatine, followed by α-naphthol dissolved in NaOH. This mixture reacts with acetoin to produce a stable red-colored complex[23][32].
-
Incubate at room temperature to allow color development.
-
-
Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically ~525 nm).
-
Calculate the enzyme activity based on a standard curve prepared with known amounts of acetoin.
-
Determine the percentage of inhibition at different valine concentrations to calculate the IC50 or Ki.
-
References
- 1. Multivalent translational control of transcription termination at attenuator of ilvGEDA operon of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleotide sequence of ilvGEDA operon attenuator region of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of in vivo RNA transcription products of the ilvGEDA attenuator region of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Feedback-resistant acetohydroxy acid synthase increases valine production in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms of High Concentration Valine-Mediated Inhibition of Peach Tree Shoot Growth [frontiersin.org]
- 6. Molecular evolution of acetohydroxyacid synthase in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nucleotide sequence of the ilvBN operon of Escherichia coli: sequence homologies of the acetohydroxy acid synthase isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetohydroxyacid synthase isozyme I from Escherichia coli has unique catalytic and regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutagenesis studies on the sensitivity of Escherichia coli acetohydroxyacid synthase II to herbicides and valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenesis studies on the sensitivity of Escherichia coli acetohydroxyacid synthase II to herbicides and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Escherichia coli for the production of l-valine based on transcriptome analysis and in silico gene knockout simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the Pool Size of Valine in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Feedback-Resistant Acetohydroxy Acid Synthase Increases Valine Production in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ilvIH Operon Expression in Escherichia coli Requires Lrp Binding to Two Distinct Regions of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The ilvIH operon of Escherichia coli is positively regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ilvIH operon of Escherichia coli is positively regulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lrp, a global regulatory protein of Escherichia coli, binds co-operatively to multiple sites and activates transcription of ilvIH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The H-NS protein modulates the activation of the ilvIH operon of Escherichia coli K12 by Lrp, the leucine regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acetohydroxy acid synthase I, a required enzyme for isoleucine and valine biosynthesis in Escherichia coli K-12 during growth on acetate as the sole carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Filter binding assay - Wikipedia [en.wikipedia.org]
- 27. Analysis of DNA-protein interactions: from nitrocellulose filter binding assays to microarray studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Filter-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Methods for Detecting Protein-DNA Interactions | Thermo Fisher Scientific - TW [thermofisher.com]
- 30. Filter-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 31. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing L-valine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-valine, a proteinogenic amino acid with a bulky isopropyl side chain, presents unique challenges in peptide synthesis. Its steric hindrance can impede coupling reactions, leading to lower yields and an increased risk of racemization. However, with the appropriate strategies and reagents, these obstacles can be overcome to successfully incorporate L-valine into target peptide sequences. These application notes provide a comprehensive guide to the effective use of L-valine in peptide synthesis, covering comparative data on coupling reagents, detailed experimental protocols, and visualizations of relevant workflows and biological pathways.
Data Presentation: Overcoming the Challenges of L-valine Incorporation
The primary challenges in incorporating L-valine are incomplete coupling and epimerization at the chiral center. The selection of an appropriate coupling reagent is therefore critical for maximizing yield and maintaining the stereochemical integrity of the peptide.
Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids like L-valine.[1]
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[1] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[1] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP; effective for hindered residues.[1] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile; outperforms HBTU in some difficult sequences.[1] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice; the use of HOBt is crucial to suppress racemization.[1] |
Table 2: Comparative Purity of a Difficult Sequence Peptide Synthesized with Different Coupling Reagents
| Coupling Reagent | Crude Peptide Purity (%) |
| HCTU | 85 |
| HBTU | 82 |
| COMU | 78 |
Data adapted from a study on difficult peptide sequences, indicating the relative efficiency of the coupling reagents.[1]
Experimental Protocols
A standardized protocol is essential for the successful and reproducible synthesis of peptides containing L-valine. Below are detailed methodologies for both solid-phase and solution-phase synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Angiotensin II
Angiotensin II is an octapeptide hormone (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) that plays a crucial role in blood pressure regulation. Its synthesis involves the incorporation of the sterically hindered L-valine residue.
Materials:
-
Fmoc-Phe-Wang resin
-
Fmoc-protected amino acids (Asp(OtBu), Arg(Pbf), Val, Tyr(tBu), Ile, His(Trt), Pro)
-
Coupling reagent (e.g., HBTU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling (Proline):
-
Dissolve 3 equivalents of Fmoc-Pro-OH and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), recouple with fresh reagents.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (His, Ile, Tyr, Val, Arg, Asp). For L-valine, a double coupling or extended reaction time may be necessary due to its steric hindrance.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and discard the ether.
-
Wash the peptide pellet with cold diethyl ether and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Low-Racemization Coupling of Boc-L-Valine in SPPS
This protocol is designed to minimize racemization during the incorporation of Boc-protected L-valine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Valine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
DMF, DCM
-
DIPEA
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. Perform Boc deprotection using 50% TFA in DCM, followed by neutralization with 5% DIPEA in DMF.
-
Coupling Reaction:
-
In a separate vessel, dissolve Boc-L-Valine (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. Once complete, wash the resin with DMF and DCM.
Mandatory Visualizations
Experimental Workflow for SPPS of Angiotensin II
Angiotensin II Signaling Pathway
Angiotensin II exerts its effects by binding to specific G protein-coupled receptors, primarily the AT1 receptor, initiating a cascade of intracellular signaling events.
References
Application of Valine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that are temporarily incorporated into a substrate to direct a chemical transformation, leading to the formation of a desired stereoisomer. Among the various chiral auxiliaries developed, those derived from the readily available and inexpensive amino acid L-valine have proven to be exceptionally effective and versatile.
The most prominent valine-derived chiral auxiliaries are the oxazolidinones, famously known as Evans auxiliaries. The isopropyl group of the valine residue provides a well-defined steric environment that effectively shields one face of a prochiral enolate, directing the approach of an electrophile to the opposite face with high diastereoselectivity. This principle has been successfully applied to a wide range of stereoselective transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The resulting diastereomeric products can be easily separated, and the chiral auxiliary can be subsequently cleaved and recycled, making this a highly practical and atom-economical approach.
These application notes provide an overview of the use of valine-derived chiral auxiliaries in asymmetric synthesis, complete with detailed experimental protocols, quantitative data, and visual diagrams to guide researchers in their synthetic endeavors.
General Workflow
The use of a valine-derived chiral auxiliary in asymmetric synthesis typically follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary, such as (S)-4-isopropyloxazolidinone derived from L-valine, is covalently attached to the substrate, often through an acylation reaction.
-
Diastereoselective Reaction: The key stereocenter-forming reaction (e.g., alkylation, aldol addition, or Diels-Alder reaction) is performed. The steric bulk of the auxiliary directs the formation of one diastereomer over the other.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the product under conditions that do not epimerize the newly created stereocenter. The valuable chiral auxiliary can often be recovered and reused.
Caption: General workflow for asymmetric synthesis using a valine-derived chiral auxiliary.
Key Applications and Protocols
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of α-chiral carboxylic acid derivatives. The formation of a Z-enolate, typically with a lithium or sodium base, followed by the introduction of an electrophile, proceeds with high diastereoselectivity.
| Entry | Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | CH₃-I | NaHMDS | 91 : 9 | ~90 |
| 2 | PhCH₂Br | LDA | 99 : 1 | 80-90 |
| 3 | Allyl Bromide | NaHMDS | >95 : 5 | 85-95 |
| 4 | Ethyl Iodide | LDA | 95 : 5 | ~88 |
a) N-Acylation of (S)-4-isopropyloxazolidinone:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-isopropyloxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
b) Asymmetric Alkylation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(S)-4-isopropyloxazolidinone (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the enolate.
-
Add the electrophile (e.g., benzyl (B1604629) bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product, dry the organic layer, and concentrate.
-
Determine the diastereomeric excess by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
Caption: Workflow for the asymmetric alkylation of an N-acyl valine-derived oxazolidinone.
Asymmetric Aldol Reaction
The Evans asymmetric aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The formation of a boron enolate from the N-acyloxazolidinone ensures a rigid, chair-like transition state, leading to high diastereoselectivity.
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | Bu₂BOTf | >99 : 1 | 85-95 |
| 2 | Benzaldehyde | Bu₂BOTf | >99 : 1 | 80-90 |
| 3 | Propionaldehyde | TiCl₄ | 95 : 5 | ~85 |
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(S)-4-isopropyloxazolidinone (1.0 eq) and anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to ensure complete enolization.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C.
-
Concentrate the mixture to remove organic solvents and extract the aqueous residue with CH₂Cl₂.
-
Dry the combined organic layers, concentrate, and purify the aldol adduct by flash column chromatography.
Caption: Workflow for the Evans asymmetric aldol reaction.
Asymmetric Diels-Alder Reaction
N-enoyl oxazolidinones derived from valine act as excellent chiral dienophiles in Lewis acid-catalyzed Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.
| Entry | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) |
| 1 | Cyclopentadiene (B3395910) | Et₂AlCl | >100 : 1 | 81 |
| 2 | Isoprene | Et₂AlCl | 95 : 5 | 85 |
| 3 | Piperylene | Et₂AlCl | >100 : 1 | 84 |
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-acryloyl-(S)-4-isopropyloxazolidinone (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add diethylaluminum chloride (Et₂AlCl, 1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the Diels-Alder adduct by flash column chromatography.
Caption: Workflow for a Lewis acid-catalyzed asymmetric Diels-Alder reaction.
Cleavage of the Chiral Auxiliary
A key advantage of using valine-derived oxazolidinone auxiliaries is the variety of mild conditions under which they can be cleaved to reveal different functionalities in the final product, often with recovery of the auxiliary.
| Reagents | Product |
| LiOH, H₂O₂ | Carboxylic Acid |
| LiOBn | Benzyl Ester |
| LiBH₄ | Alcohol |
| MeOMgBr | Methyl Ester |
| LiAlH₄ | Alcohol |
-
The alkylated product (1.0 eq) is dissolved in a mixture of THF and water (4:1, 0.2 M).
-
Lithium hydroxide (B78521) (LiOH, 2.0 eq) and hydrogen peroxide (30% aq. solution, 4.0 eq) are added at 0 °C.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of aqueous sodium sulfite (B76179) (Na₂SO₃).
-
The desired carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.
Conclusion
Valine-derived chiral auxiliaries, particularly the Evans oxazolidinones, are indispensable tools in modern asymmetric synthesis. Their low cost, high efficiency in a variety of C-C bond-forming reactions, and the predictability of their stereochemical outcomes make them highly attractive for both academic research and industrial applications in drug development and the synthesis of complex natural products. The detailed protocols and data presented herein provide a practical guide for the successful implementation of these powerful synthetic methodologies.
Quantitative Analysis of Valine in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the essential amino acid valine in plasma. Valine, a branched-chain amino acid (BCAA), plays a critical role in protein synthesis, muscle metabolism, and as a precursor for other biomolecules.[1][2] Accurate quantification of plasma valine is crucial for diagnosing and monitoring various metabolic disorders, such as Maple Syrup Urine Disease (MSUD), and for research in areas like nutrition, exercise physiology, and drug development.[1][3]
This guide covers the most widely used and reliable methods for valine quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Enzymatic Assays.
Method Comparison
The choice of method for valine quantification depends on factors such as required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key quantitative parameters of the described methods for easy comparison.
| Parameter | LC-MS/MS | HPLC with Pre-column Derivatization | Enzymatic Assay |
| Principle | Separation by liquid chromatography and detection by mass spectrometry based on mass-to-charge ratio.[3] | Separation of derivatized amino acids by reverse-phase chromatography and detection by fluorescence or UV.[4][5] | Enzymatic reaction leading to a product that can be measured colorimetrically or fluorometrically.[6] |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | High (pmol to fmol)[7] | High (pmol) | Moderate (nmol) |
| Linearity Range | Wide (e.g., 2.0 - 1500 µM)[7] | Good | Narrower |
| Sample Throughput | High | Moderate | High (plate-based) |
| Derivatization | Not always required[3] | Required (e.g., OPA, AQC)[4][5] | Not required |
| Instrumentation | LC-MS/MS system[8] | HPLC system with fluorescence or UV detector[5] | Spectrophotometer or plate reader[6] |
| Typical Run Time | Short (e.g., 13-18 minutes)[9] | Moderate (e.g., 17 minutes)[4] | Rapid (minutes) |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for amino acid analysis due to its high sensitivity, specificity, and speed.[5][10] This protocol describes a method that does not require derivatization, simplifying sample preparation.[3][11]
LC-MS/MS workflow for valine quantification.
-
Patient and Sample Preparation : The patient should fast for at least two hours before blood collection.[10] If the patient is receiving total parenteral nutrition (TPN), it should be discontinued (B1498344) for at least four hours prior to sample collection.[10] Collect blood in a tube containing an anticoagulant (e.g., EDTA). Separate plasma by centrifugation as soon as possible.[10] Samples should be stored frozen at -80°C until analysis.[12] Avoid using gel separator tubes.[10]
-
Reagents and Materials :
-
Valine standard
-
Isotopically labeled internal standard (e.g., Valine-¹³C₅,¹⁵N)[3]
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid and ammonium (B1175870) formate[9]
-
Microcentrifuge tubes
-
-
Sample Preparation :
-
To 50 µL of plasma sample, calibrator, or quality control sample, add 5 µL of 30% sulfosalicylic acid solution.[9]
-
Add an internal standard working solution containing Valine-¹³C₅,¹⁵N.[3] The use of stable isotope-labeled internal standards is crucial to correct for matrix effects and variations in sample processing.[8]
-
Vortex the mixture for 30 seconds.[11]
-
Incubate at 4°C for 30 minutes.[11]
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.[11][9]
-
Transfer a specific volume of the clear supernatant (e.g., 50 µL) and mix with a larger volume of the initial mobile phase (e.g., 450 µL).[11]
-
-
LC-MS/MS Analysis :
-
Liquid Chromatography :
-
Column : A mixed-mode column such as an Intrada Amino Acid column is suitable for separating underivatized amino acids.[3][8]
-
Mobile Phase : A gradient elution using mobile phases consisting of aqueous ammonium formate (B1220265) and an organic solvent like acetonitrile with formic acid is commonly employed.[8]
-
Flow Rate : Typically around 0.6 mL/min.[8]
-
Injection Volume : 4 µL.[11]
-
-
Tandem Mass Spectrometry :
-
-
Data Analysis :
-
Generate a calibration curve by plotting the peak area ratio of the valine standard to the internal standard against the concentration of the valine standard.
-
Quantify the valine concentration in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the chemical modification of amino acids before chromatographic separation to make them detectable by UV or fluorescence detectors.[13] Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) is a common technique for primary amino acids like valine.[4][14]
HPLC with pre-column derivatization workflow.
-
Sample Preparation :
-
To 50 µL of plasma sample, add 50 µL of an internal standard solution (e.g., 90 µM norleucine).[5]
-
Add 200 µL of ice-cold ethanol (B145695) for protein precipitation and vortex.[5]
-
Centrifuge at 10,000 x g for 2 minutes.[5]
-
Transfer 15 µL of the supernatant to an HPLC vial insert.[5]
-
-
Pre-column Derivatization :
-
HPLC Analysis :
-
Column : A reversed-phase C18 column.[14]
-
Mobile Phase : A gradient of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol).[4]
-
Detection : Fluorescence detection with excitation at 340 nm and emission at 450 nm.[15]
-
-
Data Analysis :
-
Similar to the LC-MS/MS method, create a calibration curve using standards and an internal standard to quantify valine in the plasma samples.
-
Enzymatic Assay
Enzymatic assays offer a simpler and often higher-throughput alternative for quantifying specific amino acids, although they may be less specific than chromatographic methods.[6][13] A common principle involves a series of enzymatic reactions that lead to the production of a chromophore or fluorophore, which can be measured.
Generic enzymatic assay principle.
-
Sample Preparation : Deproteinize the plasma sample using methods such as acid precipitation (e.g., with perchloric acid or trichloroacetic acid) or ultrafiltration.[12]
-
Assay Procedure :
-
Prepare a reaction mixture containing a buffer and all necessary enzymes and cofactors as specified by the assay kit manufacturer.
-
Add the deproteinized plasma sample to the reaction mixture.
-
Incubate for a specified time at a controlled temperature (e.g., 37°C).[6]
-
Measure the absorbance or fluorescence at the appropriate wavelength using a spectrophotometer or plate reader.
-
-
Data Analysis :
-
Construct a standard curve using known concentrations of valine.
-
Determine the valine concentration in the samples from the standard curve.
-
Concluding Remarks
The choice of method for the quantitative analysis of valine in plasma should be guided by the specific requirements of the study. LC-MS/MS offers the highest sensitivity and specificity and is ideal for clinical diagnostics and metabolomics research.[13] HPLC with pre-column derivatization provides a robust and reliable alternative, while enzymatic assays are well-suited for high-throughput screening applications where a very high degree of specificity for a single analyte is not the primary concern. Proper sample handling and preparation are critical for obtaining accurate and reproducible results with any of these methods.[12][16]
References
- 1. Valine - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Associations between Plasma Branched Chain Amino Acids and Health Biomarkers in Response to Resistance Exercise Training Across Age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of multiple amino acids in plasma in critical illness by high performance liquid chromatography with ultraviolet and fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
- 10. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 14. bevital.no [bevital.no]
- 15. researchgate.net [researchgate.net]
- 16. Sample preparation for Amino Acid Analaysis [biosyn.com]
Application Notes and Protocols for Radiolabeling Valine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of the essential amino acid valine with various isotopes. The protocols are designed for use in metabolic studies to trace the fate of valine in biological systems, offering insights into cellular metabolism, disease states, and the mechanism of action of drug candidates.
Introduction to Radiolabeled Valine in Metabolic Research
Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis, energy metabolism, and as a precursor for other biomolecules.[1][2] Radiolabeling valine allows for the sensitive and quantitative tracking of its metabolic pathways in vitro and in vivo. By introducing isotopes such as Carbon-11 (¹¹C), Tritium (B154650) (³H), Carbon-14 (¹⁴C), or stable isotopes like Deuterium (in the form of d8-valine), researchers can elucidate the dynamics of valine uptake, catabolism, and incorporation into proteins and other metabolites. This is particularly valuable in fields such as oncology, neuroscience, and drug development, where alterations in amino acid metabolism are often observed.
Quantitative Data Summary
The choice of isotope for radiolabeling valine depends on the specific application, desired sensitivity, and available detection methods. The following tables summarize key quantitative data for different radiolabeling approaches.
Table 1: Synthesis of L-[1-¹¹C]Valine
| Parameter | Value | Reference |
| Synthesis Method | Two-step Büchrer-Strecker synthesis followed by HPLC resolution | |
| Radiochemical Yield | 15-20% | |
| Specific Activity | Approximately 2 Ci/mmol | |
| Synthesis Time | ~50 minutes | |
| Radiochemical Purity | >99% |
Table 2: Synthesis of L-[3-³H]Valine
| Parameter | Value | Reference |
| Starting Material | L-[2,3-³H]valine | [3] |
| Synthesis Method | Acetylation followed by enzymatic deacetylation | [3] |
| Purification | Ion-exchange and paper chromatography | [3] |
| Radiochemical Purity | High purity confirmed by NMR | [3] |
Table 3: Use of L-Valine-d8 for Metabolic Flux Analysis
| Parameter | Value | Reference |
| Tracer | Boc-L-Valine-d8 (deprotected before use) | |
| Typical Concentration in Medium | 0.1 to 1 mM | |
| Incubation Time | 24-48 hours (to reach isotopic steady-state) | |
| Analysis Method | Mass Spectrometry (MS) |
Valine Metabolism Overview
Valine catabolism is a multi-step process that primarily occurs in the mitochondria of various tissues, with skeletal muscle being a major site. The pathway involves transamination, oxidative decarboxylation, and a series of reactions that ultimately yield propionyl-CoA, which can then enter the citric acid cycle.
Experimental Protocols
The following are detailed protocols for the synthesis and application of radiolabeled valine for metabolic studies.
Protocol 1: Synthesis of L-[1-¹¹C]Valine
This protocol is based on the Büchrer-Strecker synthesis of DL-[1-¹¹C]valine followed by chiral resolution using high-performance liquid chromatography (HPLC).
Workflow for L-[1-¹¹C]Valine Synthesis
Materials:
-
[¹¹C]HCN produced from a cyclotron
-
Isobutyraldehyde
-
Ammonium (B1175870) carbonate
-
Sodium cyanide
-
HPLC system with a reverse-phase column
-
Chiral mobile phase (e.g., aqueous solution of L-proline and cupric acetate)
-
Cation-exchange chromatography column
-
Standard laboratory glassware and safety equipment for handling radioactivity
Procedure:
-
Synthesis of DL-[1-¹¹C]Valine:
-
Trap cyclotron-produced [¹¹C]HCN in a reaction vessel containing isobutyraldehyde, ammonium carbonate, and sodium cyanide in an appropriate solvent.
-
Heat the reaction mixture to facilitate the formation of the hydantoin (B18101) intermediate.
-
Hydrolyze the hydantoin with a strong base (e.g., NaOH) to yield the racemic DL-[1-¹¹C]valine mixture.
-
-
Chiral Resolution by HPLC:
-
Inject the crude DL-[1-¹¹C]valine mixture onto a reverse-phase HPLC column.
-
Elute with a chiral mobile phase to separate the D- and L-enantiomers.
-
Collect the fraction corresponding to L-[1-¹¹C]valine, identified by comparison with a standard.
-
-
Purification:
-
Remove the copper from the collected fraction by precipitation as copper sulfide.
-
Further purify the L-[1-¹¹C]valine using cation-exchange chromatography to remove any remaining impurities and the chiral resolving agent.
-
-
Final Formulation:
-
Formulate the purified L-[1-¹¹C]valine in a sterile, pyrogen-free solution suitable for injection in preclinical or clinical studies.
-
Protocol 2: Synthesis of L-[3-³H]Valine
This protocol describes the synthesis of L-[3-³H]valine from L-[2,3-³H]valine, which is suitable for in vivo oxidation studies.[3]
Workflow for L-[3-³H]Valine Synthesis
Materials:
-
L-[2,3-³H]valine
-
Acetic anhydride (B1165640)
-
Acylase I (from porcine kidney)
-
Ion-exchange resin
-
Paper chromatography supplies
-
Standard laboratory glassware and safety equipment for handling radioactivity
Procedure:
-
Acetylation:
-
React L-[2,3-³H]valine with acetic anhydride to form N-acetyl-L-[2,3-³H]valine. This step facilitates the removal of the tritium atom at the C-2 position.
-
-
Enzymatic Deacetylation:
-
Incubate the N-acetyl-L-[2,3-³H]valine with acylase I. The enzyme specifically removes the acetyl group, yielding L-[3-³H]valine.
-
-
Purification:
-
Purify the resulting L-[3-³H]valine using ion-exchange chromatography to separate the amino acid from the enzyme and unreacted substrate.
-
Further purify by paper chromatography to ensure high radiochemical purity.
-
-
Quality Control:
-
Confirm the position of the tritium label and the purity of the final product using nuclear magnetic resonance (NMR) spectroscopy.
-
Protocol 3: Metabolic Labeling of Mammalian Cells with Radiolabeled Valine
This protocol provides a general procedure for labeling cultured mammalian cells with radiolabeled valine to study its metabolism.[4]
Workflow for Cell Labeling Experiment
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Valine-free cell culture medium
-
Radiolabeled valine (e.g., [¹⁴C]valine or [³H]valine)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or other appropriate detection system
Procedure:
-
Cell Culture:
-
Culture the mammalian cells of interest to the desired confluency in complete medium.
-
-
Pre-incubation (Optional Starvation):
-
To enhance the uptake of the radiolabeled valine, you can pre-incubate the cells in a valine-free medium for a short period (e.g., 30-60 minutes).
-
-
Metabolic Labeling:
-
Remove the culture medium and replace it with a fresh medium containing the radiolabeled valine at the desired concentration and specific activity.
-
Incubate the cells for the desired period (pulse-labeling for short-term studies or continuous labeling for steady-state analysis).
-
-
Harvesting:
-
After the labeling period, collect the culture medium (to analyze secreted metabolites).
-
Wash the cells with ice-cold PBS to remove any remaining extracellular radiolabel.
-
Lyse the cells using an appropriate lysis buffer.
-
-
Sample Preparation and Analysis:
-
Separate the cell lysate into different fractions (e.g., protein, acid-soluble metabolites) as required for the specific experimental question.
-
Quantify the radioactivity in the different fractions using a scintillation counter or other suitable detector.
-
For more detailed metabolic analysis, use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the labeled metabolites.
-
Stability and Storage of Radiolabeled Valine
Radiolabeled compounds can undergo radiolysis, leading to a decrease in radiochemical purity over time.[5] It is crucial to store radiolabeled valine solutions under appropriate conditions to minimize degradation.
-
Storage Temperature: Store frozen at -20°C or -80°C to slow down decomposition.
-
Solvent: Aqueous solutions are susceptible to radiolysis. Storing in solvents that can act as radical scavengers, such as ethanol, can improve stability.
-
Aliquoting: Aliquot the radiolabeled valine solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Purity Check: Before use, especially after prolonged storage, it is advisable to check the radiochemical purity of the compound using an appropriate chromatographic method (e.g., TLC or HPLC).
Troubleshooting
Problem: Low incorporation of radiolabel into cells.
-
Possible Cause: High concentration of unlabeled valine in the medium.
-
Solution: Use a valine-free medium for the labeling experiment. If using serum, dialyzed fetal bovine serum (dFBS) is recommended to reduce the concentration of unlabeled amino acids.
-
-
Possible Cause: Low cell viability or metabolic activity.
-
Solution: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Problem: High background signal.
-
Possible Cause: Incomplete removal of extracellular radiolabel.
-
Solution: Increase the number of washes with ice-cold PBS after the labeling step.
-
-
Possible Cause: Contamination of the radiolabeled valine stock.
-
Solution: Check the radiochemical purity of the stock solution.
-
By following these detailed protocols and considering the provided technical information, researchers can effectively utilize radiolabeled valine to gain valuable insights into metabolic pathways and their regulation in various biological systems.
References
- 1. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Valine oxidation: the synthesis and evaluation of L-[3-3H]valine as a tracer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: L-Valine as a Precursor for Penicillin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role of L-valine in the biosynthesis of penicillin. This document includes comprehensive experimental protocols for fermentation, precursor feeding, and analytical quantification, alongside a summary of key production data. Visual diagrams of the biosynthetic pathway, regulatory networks, and experimental workflows are provided to facilitate a deeper understanding of the processes involved.
Introduction to Penicillin Biosynthesis and the Role of L-Valine
Penicillin, a cornerstone of modern medicine, is a secondary metabolite produced by certain filamentous fungi, most notably Penicillium chrysogenum.[1] The biosynthesis of this β-lactam antibiotic is a complex enzymatic process that relies on the availability of precursor amino acids. L-valine, along with L-α-aminoadipic acid and L-cysteine, is a fundamental building block in the formation of the penicillin molecule.[2]
The biosynthetic pathway can be summarized in three key enzymatic steps:
-
Tripeptide Formation: The initial step involves the condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large, multifunctional enzyme ACV synthetase (ACVS) .[3]
-
Bicyclic Ring Formation: The linear ACV tripeptide undergoes an oxidative cyclization to form the characteristic bicyclic structure of isopenicillin N (IPN). This crucial step is mediated by the enzyme isopenicillin N synthase (IPNS) .[3]
-
Side-Chain Exchange: In the final step for the production of many common penicillins like Penicillin G, the L-α-aminoadipyl side chain of IPN is exchanged for a hydrophobic side chain, such as phenylacetic acid (PAA). This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT) .[2]
Given its direct incorporation into the penicillin backbone, the intracellular concentration and availability of L-valine can be a significant factor influencing the overall yield of the antibiotic.
Penicillin Biosynthetic Pathway
The biosynthesis of penicillin is a spatially organized process within the fungal cell, involving both cytosolic and peroxisomal enzymes.[3][4] The initial steps occur in the cytosol, while the final modification to produce hydrophobic penicillins takes place within peroxisomes.[5]
References
- 1. Fed-Batch fermentation for the Production of penicillin G from Penicillium Chrysogenum | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum. | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale L-Valine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for the large-scale production of L-valine, an essential branched-chain amino acid with significant applications in the pharmaceutical, food, and feed industries.[1] This document details microbial fermentation strategies, primarily focusing on metabolically engineered Corynebacterium glutamicum and Escherichia coli, downstream purification processes, and analytical methods for quantification.
Introduction to L-Valine Production
L-valine is commercially produced predominantly through microbial fermentation, a method favored for its efficiency and sustainability over chemical synthesis.[1][2] The workhorses of industrial L-valine production are Corynebacterium glutamicum and Escherichia coli, which have been extensively studied and metabolically engineered to achieve high titers and yields.[3][4][5][6] Key metabolic engineering strategies involve the overexpression of genes in the L-valine biosynthesis pathway, elimination of competing pathways, and deregulation of feedback inhibition mechanisms.[3][7][8][9]
L-Valine Biosynthesis Pathway
The biosynthesis of L-valine initiates from the central metabolite pyruvate (B1213749). A series of enzymatic reactions, catalyzed by acetohydroxyacid synthase (AHAS), acetohydroxy acid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and branched-chain amino acid transaminase (BCAT), convert pyruvate to L-valine. A critical regulatory step is the feedback inhibition of AHAS by L-valine, which is a primary target for genetic modification in production strains.
Caption: Simplified L-valine biosynthesis pathway starting from pyruvate.
Quantitative Data on L-Valine Production
The following tables summarize the quantitative data from various studies on L-valine production using engineered strains of E. coli and C. glutamicum.
Table 1: L-Valine Production in Engineered Escherichia coli Strains
| Strain | Fermentation Strategy | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered W3110 | Batch Culture | 32.3 | 0.38 | - | [10][11] |
| Engineered Strain | Two-stage fed-batch | 84 | 0.41 | 2.33 | [5][6] |
| VAL38 | Fed-batch | 92 | 0.34 | - | [4] |
| Engineered DB-1-1 | Fed-batch | 84.1 | - | - | [12] |
Table 2: L-Valine Production in Engineered Corynebacterium glutamicum Strains
| Strain | Fermentation Strategy | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
| Engineered Strain | Oxygen Deprivation | 150 (1280 mM) | 0.88 | - | [7][13] |
| Val19 | Aerobic Fed-batch | 103 | 0.35 (g/g) | 2.67 | [3] |
| K020 | Fed-batch | 110 | 0.51 (g/g) | 2.29 | [8] |
| VWB-1 | Batch Culture | 29.85 | - | - | [14] |
Experimental Protocols
Protocol 1: Strain Development - Construction of an L-Valine Overproducing E. coli Strain
This protocol outlines a general strategy for the metabolic engineering of E. coli for enhanced L-valine production, based on common approaches described in the literature.[5][6]
1. Host Strain Selection:
-
Start with a suitable E. coli strain, such as W3110 or DH5α.
2. Genetic Modifications:
-
Enhance the L-valine synthesis pathway:
-
Overexpress the native ilvC and ilvD genes.
-
Introduce a feedback-resistant acetolactate acid synthase (ALS) from Bacillus subtilis (alsS).
-
-
Increase precursor availability:
-
Knock out genes of competing pathways to channel more carbon flux towards pyruvate. Examples include deleting genes for lactate (B86563) (ldhA), acetate (B1210297) (pta, poxB), and formate (B1220265) (pflB) production.
-
-
Improve L-valine export:
-
Overexpress an L-valine exporter, such as brnFE from Corynebacterium glutamicum.
-
-
Optimize cofactor balance:
-
Replace the NADPH-dependent acetohydroxy acid isomeroreductase (ilvC) with an NADH-preferring mutant.
-
Replace the native branched-chain amino acid aminotransferase (ilvE) with an NADH-dependent leucine (B10760876) dehydrogenase (ldh) from Bacillus subtilis.
-
3. Gene Editing Technique:
-
Utilize CRISPR-Cas9 or other markerless gene editing techniques for chromosomal integrations and deletions to ensure strain stability.
4. Verification:
-
Confirm all genetic modifications by PCR and DNA sequencing.
-
Evaluate the physiological effects of the modifications through shake flask fermentations and quantify L-valine production.
Caption: Workflow for engineering an L-valine overproducing E. coli strain.
Protocol 2: Fed-Batch Fermentation for L-Valine Production
This protocol describes a two-stage fed-batch fermentation process for high-titer L-valine production in a 5-L bioreactor, adapted from successful strategies for engineered E. coli.[5][6]
1. Media Preparation:
-
Seed Medium (per liter): 10 g peptone, 5 g yeast extract, 2.5 g NaCl, 1 g glucose.[12]
-
Fermentation Medium (per liter): 6 g glucose, 0.019 g FeSO₄, 0.004 g MnSO₄·H₂O, 1.125 g KCl, 2.2 g yeast extract, 1.25 g phosphoric acid, 0.01 g vitamin B3, 0.41 g MgSO₄.[12]
-
Feeding Solution: 500 g/L glucose.
2. Inoculum Preparation:
-
Inoculate a single colony of the engineered strain into 50 mL of seed medium in a 250 mL flask.
-
Incubate at 37°C and 250 rpm for 12-15 hours.
-
Transfer the seed culture to the bioreactor to achieve an initial OD₆₀₀ of approximately 0.2.
3. Fermentation - Stage 1 (Aerobic Growth):
-
Set the initial volume in the 5-L bioreactor to 3 L.
-
Control the temperature at 37°C.
-
Maintain the pH at 6.9 by automatic addition of 2 M NaOH.[15]
-
Maintain dissolved oxygen (DO) at approximately 20-30% saturation by adjusting the agitation speed (300-600 rpm) and airflow.[15]
-
When the initial glucose is depleted, start the fed-batch by adding the feeding solution to maintain the glucose concentration at a low level (e.g., < 2 g/L).
4. Fermentation - Stage 2 (Oxygen-Limited Production):
-
After a period of cell growth (e.g., 16 hours), switch to oxygen-limiting conditions.[5]
-
Reduce the agitation speed and/or airflow to decrease the DO level to around 10%.
-
Continue the fed-batch feeding to sustain L-valine production.
-
Monitor cell density (OD₆₀₀) and L-valine concentration periodically.
5. Harvest:
-
The fermentation is typically run for 24-48 hours, or until the production rate significantly decreases.
-
Harvest the fermentation broth for downstream processing.
Protocol 3: Downstream Processing - Purification of L-Valine
This protocol outlines a general procedure for the purification of L-valine from the fermentation broth.[16][17]
1. Cell Removal:
-
Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.
-
Alternatively, use microfiltration with a 0.1-0.2 µm membrane to separate the cells from the supernatant.[16][17]
2. Removal of Macromolecules:
-
Subject the cell-free supernatant to ultrafiltration (e.g., with a 5 kDa molecular weight cutoff membrane) to remove proteins and other high-molecular-weight impurities.[16]
3. Ion Exchange Chromatography:
-
Adjust the pH of the filtrate to be acidic.
-
Load the filtrate onto a strong acidic cation exchange resin column.
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the L-valine using a dilute ammonia (B1221849) solution.[16]
4. Decolorization:
-
Treat the L-valine containing eluate with activated carbon to remove colored impurities.
-
Filter to remove the activated carbon.
5. Crystallization:
-
Concentrate the decolorized solution by evaporation under reduced pressure until crystals begin to form.[16]
-
Adjust the pH to around 6.0 and allow crystallization to proceed at a low temperature with gentle stirring for 24 hours.[16]
6. Final Product:
-
Filter the crystals, wash with cold ethanol, and dry under vacuum to obtain pure L-valine.
Caption: General workflow for the downstream processing of L-valine.
Protocol 4: Quantification of L-Valine by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard method for the quantification of L-valine in fermentation samples.[15][18][19]
1. Sample Preparation:
-
Centrifuge a sample of the fermentation broth to remove cells.
-
Filter the supernatant through a 0.2 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase to fall within the concentration range of the standard curve.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 95:5 v/v).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 30°C.[18]
-
Detection: UV detector at 210 nm.[18]
-
Injection Volume: 10-20 µL.
3. Standard Curve:
-
Prepare a series of L-valine standards of known concentrations (e.g., 0.1 to 1.0 mmol/L) in the mobile phase.[18]
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
4. Quantification:
-
Inject the prepared sample and record the peak area for L-valine.
-
Determine the concentration of L-valine in the sample by comparing its peak area to the standard curve.
Note on Derivatization: For enhanced sensitivity and specificity, pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) followed by fluorescence detection can be employed.[18] For complex matrices, LC-MS/MS provides a highly sensitive and specific alternative.[1][18]
References
- 1. lcms.cz [lcms.cz]
- 2. Rational metabolic engineering of Corynebacterium glutamicum to create a producer of L-valine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of Corynebacterium glutamicum for the High-Level Production of l-Valine under Aerobic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-level production of L-valine in Escherichia coli using multi-modular engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-yield production of L-valine in engineered Escherichia coli by a novel two-stage fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering of Corynebacterium glutamicum for High-Yield l-Valine Production under Oxygen Deprivation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Highly efficient production of L-valine by multiplex metabolic engineering of Corynebacterium glutamicum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Fed-batch culture of Escherichia coli for L-valine production based on in silico flux response analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Construction and screening of L-valine high-yielding Escherichia coli using an artificial screening marker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering of Corynebacterium glutamicum for high-yield L-valine production under oxygen deprivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Kinetic analysis and modeling of L-valine production in fermentation batch from E. coli using glucose, lactose and whey as carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bona-filtration.com [bona-filtration.com]
- 17. CN101503366B - Method for extracting and separating L-valine by membrane separation and plant chromatography separation - Google Patents [patents.google.com]
- 18. Quantitative analysis of L-valine [yffoodingredients.com]
- 19. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Valine Supplementation in Mammalian Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valine, an essential branched-chain amino acid (BCAA), is a critical component of mammalian cell culture media, playing a pivotal role in protein synthesis, energy metabolism, and cellular signaling. Its optimal supplementation is crucial for achieving high-density cell growth, robust viability, and maximal production of recombinant proteins, such as monoclonal antibodies. This document provides detailed application notes and protocols for the effective use of valine supplementation in mammalian cell culture, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line in biopharmaceutical production.
Valine not only serves as a fundamental building block for proteins but also acts as a signaling molecule that can influence key metabolic pathways.[1][2] For instance, valine has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[1][2][3] Furthermore, strategic valine supplementation can mitigate the accumulation of toxic byproducts like ammonia (B1221849), thereby improving culture performance and product quality.[4][5]
These notes provide a comprehensive guide, including quantitative data on valine concentrations, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Data Presentation: Quantitative Impact of Valine Supplementation
The optimal concentration of valine can vary depending on the specific cell line, process conditions, and production goals. The following tables summarize quantitative data from various studies on the effects of valine supplementation.
| Cell Line | Valine Concentration | Observed Effects | Reference |
| CHO Cells | 5 mM | 25% increase in EPO titer, 23% decrease in ammonium (B1175870) production, 26% decrease in lactate (B86563) production.[5] | [5] |
| MAC-T Cells | 6.384 mM (1x), 12.768 mM (2x), 25.536 mM (4x), 51.072 mM (8x) | Significantly enhanced α-casein synthesis.[6] | [6] |
| MAC-T Cells | 25.536 mM (4x) | Highest phosphorylation levels of mTOR, S6K1, and RPS6, indicating maximal activation of the mTOR signaling pathway.[1][6] | [1][6] |
| C2C12 Cells | 1.0 mM and 1.5 mM | No significant effect on cell viability.[7] | [7] |
| HT-29 Cells | 100 mM | Reduced cellular growth, primarily due to increased medium osmolality.[8] | [8] |
Table 1: Effects of Varying Valine Concentrations on Different Mammalian Cell Lines.
| Parameter | Control | 5 mM Valine Supplementation | Reference |
| EPO Titer Increase | - | 25% | [5] |
| Ammonium Production Decrease | - | 23% | [5] |
| Lactate Production Decrease | - | 26% | [5] |
Table 2: Impact of 5 mM Valine Supplementation on CHO Cell Culture Performance.
Experimental Protocols
Protocol 1: Preparation of Sterile Valine Stock Solution
This protocol describes the preparation of a concentrated, sterile L-valine stock solution for addition to cell culture media.
Materials:
-
L-valine powder (cell culture grade)
-
High-purity water (WFI or cell culture grade)
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance
-
pH meter (optional)
-
Sterile workspace (e.g., laminar flow hood)
Procedure:
-
In a sterile workspace, accurately weigh the desired amount of L-valine powder.
-
Transfer the powder to a sterile conical tube.
-
Add a specific volume of high-purity water to achieve the desired stock solution concentration (e.g., 100 mM).
-
Mix thoroughly until the L-valine is completely dissolved. Gentle warming may be required to aid dissolution.
-
Check the pH of the solution. If necessary, adjust to a range compatible with your cell culture medium (typically 7.0-7.4) using sterile, dilute NaOH or HCl.[9]
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[9]
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize contamination risk and avoid repeated freeze-thaw cycles.[9]
-
Store the aliquots at -20°C.
Protocol 2: Fed-Batch Supplementation of Valine in CHO Cell Culture
This protocol outlines the procedure for adding the prepared L-valine stock solution to a fed-batch CHO cell culture.
Materials:
-
Suspension-adapted CHO cells
-
Basal CHO cell culture medium
-
Sterile L-valine stock solution (from Protocol 1)
-
Other feed supplements (e.g., concentrated glucose, amino acid feeds)
-
Sterile pipettes or syringes
-
Culture vessels (e.g., shake flasks, bioreactors)
Procedure:
-
Cell Seeding: Initiate the CHO cell culture by seeding at a desired viable cell density (e.g., 0.3-0.5 x 10^6 cells/mL) in the chosen culture vessel containing the basal medium.[9]
-
Culture Monitoring: On a daily basis, monitor key culture parameters including viable cell density, viability, and concentrations of key metabolites such as glucose, lactate, and ammonia.[9]
-
Feeding Strategy: Begin the feeding strategy on a predetermined schedule, typically starting on day 3 or when a key nutrient like glucose shows signs of depletion.[9]
-
Valine Addition: Thaw an aliquot of the sterile L-valine stock solution. On the designated feeding days, add a calculated volume of the stock solution to the culture to achieve the desired final concentration (a starting range of 4-6 mM can be tested).[9] Valine can be added as a bolus feed or as part of a continuous feeding strategy.[9] It can be added separately or as part of a combined feed solution with other nutrients.
-
Continued Monitoring: Continue to monitor cell growth, viability, metabolite levels, and product titer throughout the culture duration.
Protocol 3: Analysis of Amino Acids in Cell Culture Media
To effectively manage valine supplementation, it is essential to monitor its concentration in the culture medium. This can be achieved through methods like high-performance liquid chromatography (HPLC) with pre-column derivatization.[10][11][12][13]
Principle: This method involves the derivatization of primary and secondary amino acids with reagents such as ortho-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC), followed by separation using reverse-phase chromatography and detection at specific wavelengths.[10][11]
Abbreviated Procedure:
-
Sample Preparation: Collect a sample of the cell culture medium. Centrifuge to remove cells and debris. The supernatant can be diluted with 0.1 N HCl.[12]
-
Derivatization: An automated pre-column derivatization is performed using OPA for primary amino acids and FMOC for secondary amino acids.[10][11]
-
Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column.[10][11]
-
Detection: The separated amino acids are detected using a variable wavelength detector at 338 nm (for OPA derivatives) and 262 nm (for FMOC derivatives).[10][11]
-
Quantification: The concentration of each amino acid is determined by comparing the peak area to that of a known standard.
Visualizations
Signaling Pathways
Valine, along with other branched-chain amino acids, plays a significant role in activating the mTORC1 signaling pathway, which is a master regulator of protein synthesis and cell growth.
Caption: Valine activates the mTORC1 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for optimizing valine supplementation in a mammalian cell culture process.
Caption: Workflow for optimizing valine supplementation.
Concluding Remarks
Systematic optimization of valine concentration in mammalian cell culture media is a high-impact strategy for enhancing process performance. By carefully considering the specific requirements of the cell line and production system, researchers can leverage valine supplementation to improve cell growth, increase product yield, and maintain high product quality. The protocols and data presented herein provide a solid foundation for developing and implementing effective valine supplementation strategies in both research and manufacturing settings. Continuous monitoring of amino acid levels and key metabolic indicators is recommended to achieve optimal and consistent results.
References
- 1. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of L-valine on growth and polyamine metabolism in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. How to Determine Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard | Separation Science [sepscience.com]
Application Notes and Protocols: Enzymatic Resolution of Racemic Valine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of enantiomerically pure amino acids is of paramount importance in the pharmaceutical, fine chemical, and food industries. Valine, an essential branched-chain amino acid, is a chiral building block for numerous active pharmaceutical ingredients (APIs). Enzymatic kinetic resolution has emerged as a powerful and green technology for the separation of racemic mixtures, offering high enantioselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the enzymatic resolution of racemic valine derivatives, focusing on the use of acylases and lipases.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the principle that one enantiomer of a racemic mixture reacts significantly faster in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. The efficiency of this process is typically evaluated by the conversion percentage (%) and the enantiomeric excess (e.e., %) of both the product and the remaining substrate.
Application Note 1: Acylase-Catalyzed Hydrolysis of N-Acetyl-DL-Valine
Acylase I (N-acyl-L-amino-acid amidohydrolase) is a highly selective enzyme that catalyzes the hydrolysis of the N-acyl group from L-amino acids, leaving the D-enantiomer intact. This method is widely used for the production of both natural and unnatural D- and L-amino acids.
Logical Workflow for Acylase-Catalyzed Resolution
Figure 1. Workflow for the resolution of N-Acetyl-DL-Valine using Acylase I.
Experimental Protocol: Acylase I-Catalyzed Hydrolysis
Materials:
-
N-Acetyl-DL-Valine
-
Acylase I from Aspergillus melleus (e.g., Sigma-Aldrich, >0.5 U/mg)
-
0.1 M Phosphate (B84403) buffer (pH 8.0)
-
Cobalt (II) Chloride (CoCl₂) solution (10 mM)
-
Hydrochloric acid (HCl) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Equipment: pH meter, magnetic stirrer, incubator/shaker, HPLC with a chiral column.
Procedure:
-
Substrate Preparation: Prepare a 100 mM solution of N-Acetyl-DL-Valine in 0.1 M phosphate buffer. Adjust the pH to 8.0 with NaOH.
-
Enzyme Activation: Add CoCl₂ solution to the substrate solution to a final concentration of 1 mM.
-
Enzyme Addition: Add Acylase I to the reaction mixture. The enzyme concentration can be varied (e.g., 1-5 mg/mL) to optimize the reaction time.
-
Incubation: Incubate the reaction mixture at 37-45°C with gentle stirring for a specified period (e.g., 4-24 hours).
-
Monitoring the Reaction: Periodically withdraw aliquots from the reaction mixture and analyze the conversion and enantiomeric excess of the product (L-Valine) and the remaining substrate (N-Acetyl-D-Valine) by chiral HPLC.
-
Reaction Termination: Once the desired conversion is reached (typically close to 50%), terminate the reaction by acidifying the mixture to pH 5 with HCl, which will precipitate the enzyme.
-
Product Isolation:
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The supernatant containing L-Valine and N-Acetyl-D-Valine can be separated by ion-exchange chromatography.
-
The isolated N-Acetyl-D-Valine can be chemically hydrolyzed (e.g., by acid hydrolysis) to obtain D-Valine.
-
Quantitative Data for Acylase I-Catalyzed Resolution of N-Acetyl-DL-Amino Acids
The following table summarizes typical results for the resolution of various N-acetyl-DL-amino acids using Acylase I, demonstrating the enzyme's L-selectivity.
| Substrate (N-Acetyl-DL-) | Enzyme Source | Substrate Conc. (mM) | Temp. (°C) | pH | Time (h) | Conversion (%) | e.e. of Product (%) |
| Valine | Aspergillus melleus | 100 | 40 | 8.0 | 12 | ~50 | >99 (L-Valine) |
| Methionine | Porcine Kidney | 400 | 37 | 7.0 | 2 | ~50 | >99 (L-Methionine) |
| Alanine | Aspergillus oryzae | 100 | 37 | 7.5 | 8 | ~50 | >98 (L-Alanine) |
Application Note 2: Lipase-Catalyzed Resolution of DL-Valine Esters
Lipases are versatile enzymes that can catalyze the enantioselective hydrolysis or transesterification of esters in organic solvents. For the resolution of racemic valine, a suitable ester derivative (e.g., methyl or ethyl ester) is required. Candida antarctica lipase (B570770) B (CALB) is a commonly used and highly effective biocatalyst for such resolutions.
Experimental Workflow for Lipase-Catalyzed Resolution
Figure 2. Workflow for the resolution of DL-Valine Ester using a Lipase.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of DL-Valine Methyl Ester
Materials:
-
DL-Valine methyl ester hydrochloride
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Sodium bicarbonate for neutralization
-
Equipment: Shaking incubator, centrifuge, rotary evaporator, HPLC with a chiral column.
Procedure:
-
Substrate Preparation: Dissolve DL-Valine methyl ester hydrochloride in a minimal amount of water and neutralize with sodium bicarbonate. Extract the free ester into an organic solvent like MTBE. Dry the organic phase and adjust the concentration to, for example, 50 mM.
-
Reaction Setup: In a sealed vessel, add the DL-Valine methyl ester solution, a controlled amount of water or buffer (e.g., 1-5% v/v), and the immobilized lipase (e.g., 10-20 mg/mL).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30-50°C) with vigorous shaking.
-
Monitoring the Reaction: Follow the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining D-Valine methyl ester and the produced L-Valine.
-
Reaction Termination: When the conversion approaches 50%, stop the reaction by filtering off the immobilized enzyme.
-
Product Isolation:
-
The L-Valine product can be extracted from the organic solvent with an aqueous acid solution.
-
The remaining D-Valine methyl ester in the organic phase can be purified by evaporation of the solvent.
-
The isolated D-Valine methyl ester can then be hydrolyzed to D-Valine.
-
Quantitative Data for Lipase-Catalyzed Resolution of Racemic Esters
The following table presents representative data for the lipase-catalyzed resolution of various racemic esters, illustrating the potential for high enantioselectivity.
| Substrate | Lipase | Acyl Donor/ Nucleophile | Solvent | Temp. (°C) | Time (h) | Conversion (%) | e.e. (%) |
| DL-Valine Methyl Ester | Candida antarctica B | Water | MTBE | 45 | 24 | ~50 | >98 (D-ester) |
| (±)-1-Phenylethanol | Candida antarctica B | Vinyl Acetate | Hexane | 30 | 6 | 49 | >99 (R-acetate) |
| (±)-Ibuprofen Methyl Ester | Candida rugosa | Water | Toluene | 40 | 48 | 48 | >95 (S-acid) |
Concluding Remarks
The enzymatic resolution of racemic valine derivatives using acylases and lipases offers an efficient and environmentally friendly route to enantiomerically pure L- and D-valine. The choice of enzyme and reaction conditions is critical to achieving high enantioselectivity and yield. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to implement and optimize these valuable synthetic methods. Further optimization of parameters such as enzyme immobilization, solvent selection, and reaction temperature can lead to even more efficient and scalable processes.
Application of L-Valine in Preclinical Research of Maple Syrup Urine Disease
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[1] This enzymatic deficiency leads to the accumulation of branched-chain amino acids (BCAAs) – leucine (B10760876), isoleucine, and valine – and their corresponding α-ketoacids in bodily fluids and tissues.[2] Of these, leucine and its ketoacid, α-ketoisocaproate (KIC), are considered the primary neurotoxic compounds, causing encephalopathy and progressive neurodegeneration.[1][3] While dietary restriction of all three BCAAs is the cornerstone of MSUD management, supplementation with L-valine (valine) and L-isoleucine is critical. Valine plays a multifaceted role in MSUD studies, primarily centered on its ability to mitigate the neurotoxic effects of elevated leucine levels and to promote anabolism.[4]
This document provides detailed application notes and protocols for the use of valine in preclinical MSUD research, including its application in cell culture models and animal studies.
Rationale for Valine Application in MSUD Studies
Valine supplementation is investigated in MSUD research for several key reasons:
-
Competitive Inhibition of Leucine Transport: Valine competes with leucine for transport across the blood-brain barrier via the large neutral amino acid transporter (LAT1).[5] By increasing plasma valine concentrations, it is hypothesized that leucine uptake into the brain can be reduced, thereby mitigating its neurotoxic effects.
-
Promotion of Anabolism: Adequate levels of all essential amino acids, including valine, are necessary for protein synthesis.[4] During metabolic crises, providing valine and isoleucine can help shift the metabolic state from catabolism to anabolism, which incorporates leucine into proteins and lowers its circulating levels.[4][5]
-
Neurotransmitter Synthesis: Studies have shown that among the BCAAs, only valine effectively serves as an amino group donor for the synthesis of the neurotransmitter glutamate (B1630785) in neurons, which can be disrupted in MSUD.[6]
-
Neuroprotection against Oxidative Stress: Research suggests that valine can protect against oxidative stress by improving mitochondrial function and reducing the generation of reactive oxygen species (ROS).[7][8]
Quantitative Data from Key Studies
The following tables summarize quantitative data from clinical and preclinical studies on the effects of valine and BCAA modulation in MSUD.
Table 1: Clinical Observations of Valine and Isoleucine Supplementation in MSUD Patients
| Parameter | Study Population | Intervention | Results | Reference |
| Plasma Leucine Reduction | 5 children with classical MSUD (1-25 months old) | Administration of a leucine-free formula containing valine and isoleucine during metabolic crisis. | Median plasma leucine declined by 1677 µmol/L (range: 1501–1852 µmol/L) within 3–4 days. | [9] |
| Target Plasma Amino Acid Concentrations | MSUD Patients (infants and children ≤5 years) | Standard dietary management | Leucine: 75-200 µmol/L; Isoleucine: 200-400 µmol/L; Valine: 200-400 µmol/L | [4] |
| Target Plasma Amino Acid Concentrations | MSUD Patients (>5 years) | Standard dietary management | Leucine: 75-300 µmol/L; Isoleucine: 200-400 µmol/L; Valine: 200-400 µmol/L | [4] |
Table 2: In Vitro Effects of Valine and Other BCAAs on Neural Cells
| Cell Line | Treatment | Concentration | Effect | Reference |
| C6 glioma cells | L-valine | 25 mM | Increased cell death | [3] |
| C6 glioma cells | L-leucine | 25 mM | Increased cell death | [3] |
| C6 glioma cells | L-isoleucine | 25 mM | Increased cell death | [3] |
| SH-SY5Y cells | L-valine + Tannic Acid (inhibitor) | Not specified | Increased cell viability compared to valine alone. | [10] |
| C2C12 myoblasts | L-valine | Not specified | Reduced mitochondrial ROS; improved ATP generation during oxidative stress. | [7][8] |
Experimental Protocols
Preparation of L-Valine Solutions
Protocol 1: Preparation of L-Valine Stock Solution for Cell Culture
-
Materials:
-
L-Valine powder (cell culture grade)
-
Cell culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
pH meter
-
1 M NaOH and 1 M HCl (sterile)
-
-
Procedure:
-
In a laminar flow hood, weigh the desired amount of L-valine powder.
-
Dissolve the L-valine in cell culture grade water in a sterile conical tube. The solubility of L-valine in water is good.[11] For a 100 mM stock solution, dissolve 1.171 g of L-valine in water to a final volume of 100 mL.
-
Check the pH of the solution. If necessary, adjust the pH to 7.2-7.4 using sterile 1 M NaOH or 1 M HCl.[12]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[11]
-
Protocol 2: Preparation of L-Valine for In Vivo (Mouse) Administration
-
Materials:
-
L-Valine powder
-
Sterile drinking water or PBS
-
Appropriate containers for drinking water or sterile tubes for injections
-
-
Procedure for Oral Administration in Drinking Water:
-
Procedure for Oral Gavage:
-
To prepare a solution for oral gavage of 100 mg per dose, dissolve 100 mg of L-valine in 200 µL of PBS.[1]
-
Ensure the valine is completely dissolved before administration.
-
In Vitro Model of Leucine-Induced Neurotoxicity and Valine Rescue
This protocol aims to model the neurotoxic effects of high leucine concentrations found in MSUD and to assess the potential protective effects of valine supplementation.
-
Cell Culture:
-
Use a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.
-
Culture cells in their recommended growth medium until they reach approximately 80% confluency.
-
-
Experimental Setup:
-
Seed cells in 96-well plates for viability assays or larger plates for protein/RNA analysis.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare treatment media using the cell's basal medium with reduced serum (e.g., 1% FBS) to minimize confounding factors.
-
Prepare the following treatment groups:
-
Control: Basal medium only.
-
Leucine Toxicity: Basal medium supplemented with a high concentration of L-leucine (e.g., 5-10 mM).
-
Valine Control: Basal medium supplemented with L-valine (e.g., 5-10 mM).
-
Leucine + Valine Rescue: Basal medium supplemented with high L-leucine and varying concentrations of L-valine (e.g., 1:1, 1:2 ratios of leucine to valine).
-
-
Remove the growth medium from the cells and replace it with the prepared treatment media.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Use an MTT or similar assay to quantify cell viability.
-
Apoptosis: Measure apoptosis using caspase-3/7 activity assays or flow cytometry with Annexin V/PI staining.
-
Oxidative Stress: Quantify intracellular ROS using probes like DCFDA or measure markers of oxidative damage.
-
Mitochondrial Function: Assess mitochondrial membrane potential or oxygen consumption rates.[7][8]
-
In Vivo Valine Supplementation in a Mouse Model
This protocol describes the administration of valine to mice to study its systemic effects. For a specific MSUD model, a gene knockout mouse, such as a BCKDH E2 subunit knockout, would be used.[15]
-
Animal Model:
-
Valine Administration:
-
Method 1: In Drinking Water:
-
Method 2: Oral Gavage:
-
Administer a daily dose of 100 mg of L-valine in 200 µL of PBS via oral gavage.[1]
-
-
-
Monitoring and Analysis:
-
Collect blood samples periodically to measure plasma amino acid concentrations using mass spectrometry or HPLC.
-
At the end of the study, harvest tissues (e.g., brain, liver) for biochemical analysis, such as measuring amino acid levels, neurotransmitter concentrations, or markers of oxidative stress.
-
Perform behavioral tests to assess neurological function.
Signaling Pathways and Visualizations
Valine, like other BCAAs, can influence intracellular signaling pathways, most notably the mTOR (mechanistic Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
Valine's Role in mTOR Signaling
Valine can activate the mTORC1 complex. This activation leads to the phosphorylation of downstream targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which in turn promotes protein synthesis.[16] In the context of MSUD, stimulating this pathway with valine could enhance the incorporation of excess leucine into new proteins, thus lowering free leucine levels.
Caption: Valine-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow for In Vitro Valine Rescue Studies
The following diagram outlines a typical workflow for investigating the protective effects of valine against leucine toxicity in a cell culture model.
Caption: Workflow for in vitro assessment of valine's neuroprotective effects.
Logical Relationship in MSUD Pathophysiology and Treatment
This diagram illustrates the central role of BCKAD deficiency and the therapeutic rationale for valine supplementation.
Caption: Rationale for valine supplementation in MSUD treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Branched Chain Amino Acids Induce Apoptosis in Neural Cells without Mitochondrial Membrane Depolarization or Cytochrome c Release: Implications for Neurological Impairment Associated with Maple Syrup Urine Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative sources of valine and isoleucine for prompt reduction of plasma leucine in maple syrup urine disease patients: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Valine but not leucine or isoleucine supports neurotransmitter glutamate synthesis during synaptic activity in cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Valine improves mitochondrial function and protects against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternative sources of valine and isoleucine for prompt reduction of plasma leucine in maple syrup urine disease patients: A case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Branched-Chain Amino Acid Assembly into Amyloid-like Fibrils Provides a New Paradigm for Maple Syrup Urine Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Valine Supplementation Does Not Reduce Lipid Accumulation and Improve Insulin Sensitivity in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Production and characterization of murine models of classic and intermediate maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Microbial L-Valine Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the yield of microbial L-valine fermentation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during L-valine fermentation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low L-Valine Titer | Feedback Inhibition: High intracellular L-valine concentrations can inhibit key enzymes in the biosynthetic pathway, such as acetohydroxyacid synthase (AHAS).[1] | - Use a feedback-resistant AHAS mutant: Introduce mutations in the regulatory subunit of AHAS (e.g., in the ilvN gene in Corynebacterium glutamicum) to render the enzyme insensitive to L-valine.[2] - Implement in-situ product removal (ISPR): Use adsorbent resins during fermentation to remove L-valine from the medium, thus alleviating feedback inhibition.[1] |
| Insufficient Precursor Supply: The primary precursor for L-valine synthesis, pyruvate (B1213749), may be diverted to other metabolic pathways like the TCA cycle or the synthesis of other amino acids (e.g., alanine).[1] | - Knock out competing pathways: Delete genes encoding enzymes that divert pyruvate away from the L-valine pathway. Examples include deleting genes for lactate (B86563) dehydrogenase (ldhA), pyruvate formate-lyase (pflB), and pyruvate oxidase (poxB).[2][3] - Attenuate the TCA cycle: Weaken the activity of enzymes like citrate (B86180) synthase to redirect carbon flux towards pyruvate.[4] | |
| Cofactor Imbalance: The L-valine synthesis pathway requires NADPH, and an imbalance in the NADH/NADPH ratio can limit production.[2] | - Engineer cofactor preference: Replace NADPH-dependent enzymes with NADH-dependent counterparts. For instance, using an NADH-preferring acetohydroxy acid isomeroreductase.[5] - Enhance the pentose (B10789219) phosphate (B84403) pathway (PPP): Overexpress key enzymes of the PPP to increase the supply of NADPH. | |
| High Levels of Byproducts (e.g., Alanine (B10760859), Lactate) | Active Competing Metabolic Pathways: Enzymes responsible for byproduct formation are active, consuming pyruvate and reducing the flux towards L-valine. | - Gene Knockouts: Inactivate genes responsible for major byproduct formation. For example, deleting the alaT gene can significantly reduce alanine production.[6] - Optimize Dissolved Oxygen (DO): Maintain DO at an optimal level (e.g., around 15% saturation) to minimize the formation of byproducts like lactic acid and glutamate.[6] |
| Slow Cell Growth or Low Biomass | Toxicity of High L-Valine Concentration: Accumulation of high concentrations of L-valine (>50 g/L) can be toxic to microbial cells, inhibiting growth.[1] | - Two-Stage Fermentation: Separate the fermentation into a growth phase (aerobic) and a production phase (oxygen-limiting) to uncouple cell growth from high-level L-valine production.[7] - Fed-Batch Strategy: Implement a fed-batch feeding strategy to control the concentration of nutrients and L-valine in the bioreactor.[8] |
| Inconsistent Fermentation Results | Suboptimal Fermentation Conditions: Variations in pH, temperature, or dissolved oxygen can significantly impact L-valine production. | - Process Control: Implement real-time monitoring and control of key fermentation parameters such as pH (maintained around 7.0), temperature (around 37°C for E. coli), and dissolved oxygen.[7] - Medium Optimization: Ensure the fermentation medium has an optimal carbon-to-nitrogen ratio and is supplemented with necessary trace elements and vitamins. |
Frequently Asked Questions (FAQs)
1. How can I overcome the feedback inhibition of acetohydroxyacid synthase (AHAS) by L-valine?
The most effective strategy is to use a strain with a feedback-resistant AHAS. This can be achieved through site-directed mutagenesis of the ilvN gene, which encodes the regulatory subunit of AHAS.[2] For example, specific amino acid substitutions can render the enzyme insensitive to L-valine, allowing for continuous production even at high intracellular concentrations.[2]
2. What are the key genes to knock out to increase the precursor (pyruvate) supply for L-valine synthesis?
To channel more pyruvate into the L-valine pathway, it is beneficial to delete genes encoding enzymes of competing pathways. Key targets for knockout in organisms like Corynebacterium glutamicum and E. coli include:
-
ldhA (lactate dehydrogenase) to prevent lactate formation.[3]
-
pflB (pyruvate formate-lyase) to block the anaerobic conversion of pyruvate.[2]
-
poxB (pyruvate oxidase) to prevent the conversion of pyruvate to acetate (B1210297).[2]
-
pta (phosphotransacetylase) to further reduce acetate formation.[2]
-
alaT or avtA (alanine transaminase) to minimize the conversion of pyruvate to alanine.[6]
3. What is a two-stage fermentation and how does it improve L-valine yield?
A two-stage fermentation strategy separates the process into an initial aerobic phase focused on biomass accumulation, followed by an oxygen-limiting phase dedicated to L-valine production.[7] This approach is beneficial because:
-
It allows for high cell density to be achieved before the onset of potentially toxic high L-valine concentrations.[1]
-
Under oxygen-limiting conditions, the redox balance can be engineered to favor L-valine synthesis, for example, by utilizing NADH generated during glycolysis.[5][7]
4. How can I improve the cofactor (NADPH) availability for L-valine synthesis?
Enhancing the supply of NADPH, a crucial cofactor in the L-valine biosynthetic pathway, can significantly boost yield. Strategies include:
-
Engineering the Pentose Phosphate Pathway (PPP): Overexpressing key enzymes of the PPP, such as glucose-6-phosphate dehydrogenase, can increase the intracellular pool of NADPH.
-
Altering Cofactor Specificity: Modifying enzymes in the L-valine pathway to utilize the more abundant NADH instead of NADPH can bypass limitations in NADPH availability.[5] This can be achieved by replacing the native NADPH-dependent acetohydroxy acid isomeroreductase with an NADH-preferring mutant.[5]
5. What are the optimal fermentation conditions for L-valine production?
While optimal conditions can vary depending on the microbial strain, typical parameters for high-yield L-valine fermentation include:
-
Temperature: Around 37°C for E. coli and 30°C for C. glutamicum.[7][9]
-
pH: Maintained between 6.9 and 7.2.[7]
-
Dissolved Oxygen (DO): Controlled at approximately 20-30% saturation during the growth phase and potentially reduced during the production phase in a two-stage process.[7]
Experimental Protocols
Protocol 1: Markerless Gene Deletion in Corynebacterium glutamicum
This protocol describes the deletion of a target gene (e.g., alaT to reduce alanine byproduct formation) using a suicide vector with a sacB counter-selection marker.
Materials:
-
C. glutamicum strain
-
Suicide vector (e.g., pK19mobsacB)
-
Primers for amplifying upstream and downstream flanking regions of the target gene
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli (for plasmid construction)
-
LBG medium
-
Sucrose-containing agar (B569324) plates (for counter-selection)
Procedure:
-
Construct the deletion vector:
-
Amplify the upstream and downstream flanking regions (approx. 500-1000 bp each) of the target gene from C. glutamicum genomic DNA using PCR.
-
Digest the flanking regions and the suicide vector with appropriate restriction enzymes.
-
Ligate the flanking regions into the suicide vector.
-
Transform the ligation product into competent E. coli for plasmid propagation and verification.
-
-
Transform C. glutamicum:
-
Introduce the constructed deletion vector into the target C. glutamicum strain via electroporation.
-
Plate the transformed cells on selective LBG agar containing the appropriate antibiotic (e.g., kanamycin).
-
-
First Crossover Selection:
-
Incubate the plates to select for colonies where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Second Crossover and Counter-selection:
-
Inoculate a single colony from the first selection into non-selective LBG broth and grow overnight.
-
Plate serial dilutions of the overnight culture onto agar plates containing 10% sucrose (B13894). The sacB gene on the vector backbone converts sucrose into a toxic product, thus selecting for cells that have lost the vector sequence through a second crossover event.
-
-
Verification:
-
Screen colonies from the sucrose plates by PCR using primers flanking the target gene to confirm the deletion. Colonies with the gene deletion will show a smaller PCR product compared to the wild-type.
-
Protocol 2: HPLC Analysis of L-Valine in Fermentation Broth
This protocol outlines a method for quantifying the concentration of L-valine in a fermentation sample using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[10]
Materials:
-
Fermentation broth sample
-
0.2 µm syringe filters
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
L-valine standard solution
-
Derivatization reagent (e.g., o-phthalaldehyde, OPA)
-
Mobile phases (e.g., acetate buffer and acetonitrile/water mixture)
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.[10]
-
Dilute the filtered sample with ultrapure water to a concentration within the linear range of the standard curve.
-
-
Derivatization:
-
Mix a specific volume of the diluted sample with the OPA derivatization reagent.
-
Allow the reaction to proceed for a defined time at room temperature to form a fluorescent derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the amino acids using a gradient elution with the specified mobile phases.
-
Detect the L-valine derivative at the appropriate wavelength (e.g., 360 nm for UV detection).
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of L-valine standard through the same derivatization and HPLC procedure.[10]
-
Determine the concentration of L-valine in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Simplified L-valine biosynthetic pathway from pyruvate, highlighting key enzymes and competing pathways.
Caption: Workflow for markerless gene deletion in Corynebacterium glutamicum.
Caption: Logical flow of a two-stage fermentation process for enhanced L-valine production.
References
- 1. researchgate.net [researchgate.net]
- 2. Feedback-resistant acetohydroxy acid synthase increases valine production in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of heterologous protein production in Corynebacterium glutamicum via atmospheric and room temperature plasma mutagenesis and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KR20160017389A - Feedback-resistant acetohydroxy acid synthase variants and a method of producing L-valine using the same - Google Patents [patents.google.com]
- 5. Metabolic engineering of Corynebacterium glutamicum ATCC13869 for L-valine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering of Corynebacterium glutamicum for High-Yield l-Valine Production under Oxygen Deprivation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-yield production of L-valine in engineered Escherichia coli by a novel two-stage fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Kinetic analysis and modeling of L-valine production in fermentation batch from E. coli using glucose, lactose and whey as carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Valine in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low solubility of valine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my L-valine have low solubility in neutral aqueous solutions?
A1: L-valine is an amino acid with a non-polar isopropyl side chain, which contributes to its relatively low solubility in water at or near its isoelectric point (pI ≈ 5.96).[1] At the isoelectric point, the net charge of the valine molecule is zero, minimizing its interaction with polar water molecules and leading to a higher tendency to precipitate.
Q2: What is the typical solubility of L-valine in water?
A2: The solubility of L-valine in water is temperature-dependent. At 25°C (77°F), the solubility is approximately 8.85 g/100 mL.[2]
Q3: How does temperature affect the solubility of L-valine?
A3: The solubility of L-valine in water and many other solvents increases with temperature.[3] For example, one source indicates that the solubility of L-valine in water is 8.85% at 25°C.[1]
Q4: How does pH influence the solubility of L-valine?
A4: The solubility of L-valine is significantly dependent on the pH of the aqueous solution.[4][5] Its solubility is lowest at its isoelectric point (pI ≈ 5.96) and increases in both acidic (low pH) and basic (high pH) conditions.[6] This is because at pH values below the pI, the amino group is protonated (positive charge), and at pH values above the pI, the carboxyl group is deprotonated (negative charge), both of which enhance interactions with water molecules.
Q5: Can I use co-solvents to improve L-valine solubility?
A5: Yes, using co-solvents can modify the solubility of L-valine. However, the addition of organic solvents like ethanol (B145695), isopropanol, and acetone (B3395972) to water generally decreases the solubility of L-valine.[5] The effect of a co-solvent depends on the polarity of the solvent and its ability to interact with the valine molecule.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of aqueous L-valine solutions.
Issue 1: L-valine powder is not dissolving in water at room temperature.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of L-valine at the current temperature.
-
Solution:
-
Increase the temperature: Gently heat the solution while stirring. The solubility of L-valine increases with temperature.
-
Decrease the concentration: Re-calculate the required amount of L-valine for your experiment to see if a lower concentration is acceptable.
-
Adjust the pH: If your experimental conditions allow, adjust the pH of the solution away from the isoelectric point of valine (~5.96). Adding a small amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) can significantly increase solubility.
-
Issue 2: The L-valine solution is cloudy or a precipitate has formed.
-
Possible Cause A: The solution is supersaturated and has started to crystallize.
-
Solution A:
-
Re-dissolve with heat: Gently warm the solution until the precipitate dissolves.
-
Dilute the solution: Add more solvent to decrease the overall concentration to below the solubility limit at that temperature.
-
-
Possible Cause B: The pH of the solution is at or near the isoelectric point of L-valine.
-
Solution B:
-
Measure the pH: Check the pH of your solution.
-
Adjust the pH: As mentioned previously, carefully add a dilute acid or base to shift the pH away from ~5.96.
-
Issue 3: After dissolving L-valine with heat, it precipitates out as the solution cools.
-
Possible Cause: The concentration of L-valine is above its solubility limit at room temperature.
-
Solution:
-
Maintain a higher temperature: If your experiment can be conducted at an elevated temperature, maintain the solution at a temperature where the valine remains dissolved.
-
Prepare a fresh solution at a lower concentration: If the experiment must be performed at room temperature, you will need to work with a lower concentration of L-valine.
-
Consider co-crystallization: For applications requiring high concentrations, explore forming a co-crystal of L-valine with a suitable coformer to enhance its apparent solubility.
-
Data Presentation
Table 1: Solubility of L-Valine in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 8.34 |
| 25 | 8.85 |
| 50 | 9.62 |
| 65 | 10.24 |
Data sourced from PubChem.[7]
Table 2: Solubility of L-Valine in Aqueous Ethanol Solutions at 298.15 K (25 °C)
| Mass Fraction of Ethanol | Mole Fraction Solubility of L-Valine (x 10³) |
| 0.0 | 6.58 |
| 0.1 | 4.83 |
| 0.2 | 3.32 |
| 0.3 | 2.15 |
| 0.4 | 1.34 |
| 0.5 | 0.81 |
Note: The solubility of L-valine decreases as the concentration of ethanol in the aqueous solution increases.
Experimental Protocols
Protocol 1: Enhancing L-Valine Solubility by pH Adjustment
This protocol describes how to increase the solubility of L-valine in an aqueous solution by adjusting the pH.
Materials:
-
L-Valine powder
-
Deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
Beaker
-
Volumetric flask
Procedure:
-
Weigh the desired amount of L-valine powder and add it to a beaker containing a magnetic stir bar.
-
Add a portion of the deionized water to the beaker, less than the final desired volume.
-
Begin stirring the solution.
-
For acidic solubilization: Slowly add 0.1 M HCl dropwise to the suspension while monitoring the pH with a calibrated pH meter. Continue adding acid until the L-valine dissolves and the desired pH is reached.
-
For basic solubilization: Slowly add 0.1 M NaOH dropwise to the suspension while monitoring the pH. Continue adding base until the L-valine dissolves and the desired pH is reached.
-
Once the L-valine is fully dissolved and the target pH is stable, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final desired volume with deionized water.
Protocol 2: Co-crystallization of L-Valine to Enhance Solubility
This protocol provides a general guideline for preparing co-crystals of L-valine to improve its aqueous solubility. The choice of coformer is crucial and should be based on literature or screening experiments.
Materials:
-
L-Valine
-
A suitable coformer (e.g., another amino acid, an organic acid)
-
Solvent or solvent mixture for crystallization (e.g., ethanol/water)
-
Crystallization vessel
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Coformer Selection: Choose a coformer that is known to form co-crystals with L-valine and has high water solubility.
-
Stoichiometric Measurement: Weigh L-valine and the coformer in the desired molar ratio (e.g., 1:1).
-
Dissolution: In the crystallization vessel, dissolve the L-valine and the coformer in the chosen solvent system with stirring. Gentle heating may be required to achieve complete dissolution.
-
Crystallization:
-
Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature or under controlled conditions to induce co-crystal formation.
-
Cooling Crystallization: If the components were dissolved at an elevated temperature, slowly cool the solution to induce crystallization.
-
-
Crystal Isolation: Once crystals have formed, isolate them from the mother liquor by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the co-crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Characterization: Confirm the formation of a new crystalline phase using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Measurement: Determine the aqueous solubility of the prepared co-crystals and compare it to that of pure L-valine.
Visualizations
References
Technical Support Center: Stereoselectivity in Valine-Catalyzed Reactions
Welcome to the technical support center for troubleshooting stereoselectivity in valine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during asymmetric synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions for high stereocontrol.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
Q1: My enantiomeric excess (ee) is lower than expected in a valine-catalyzed aldol (B89426) reaction. What are the likely causes and how can I improve it?
A1: Low enantioselectivity in valine-catalyzed aldol reactions can stem from several factors. A systematic approach to troubleshooting is often the most effective.
Possible Causes and Solutions:
-
Suboptimal Solvent Choice: The solvent plays a crucial role in the organization of the transition state. Polar aprotic solvents like DMSO and DMF are common, but the optimal solvent can be substrate-dependent. Protic solvents, even in small amounts, can sometimes have a significant impact on stereoselectivity. It is advisable to screen a range of solvents.
-
Incorrect Temperature: Temperature directly influences the energy difference between the diastereomeric transition states. Generally, lower temperatures lead to higher enantioselectivity. If your reaction is running at room temperature, try cooling it to 0 °C, -20 °C, or even lower.
-
Presence of Water: While some organocatalytic reactions tolerate water, an excess can disrupt the catalytic cycle and lead to lower ee. Ensure your reagents and solvent are sufficiently dry, unless the protocol specifies the use of water.
-
Catalyst Purity and Loading: Ensure your L-valine is of high purity. The catalyst loading can also be critical; typically, 10-30 mol% is used. A loading that is too low may result in a slow reaction with a more pronounced background reaction, while excessively high loading is not economical.
-
Reaction Time: Allowing the reaction to proceed for too long can sometimes lead to racemization or epimerization of the product, especially if the product is unstable under the reaction conditions. Monitor the reaction progress and work it up once the starting material is consumed.
Q2: I am observing poor diastereoselectivity (dr) in my valine-catalyzed Mannich reaction. What should I investigate?
A2: Poor diastereoselectivity in Mannich reactions often points to issues with the transition state geometry or competing reaction pathways.
Possible Causes and Solutions:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence which diastereomeric transition state is favored. Ethereal solvents have been shown to be crucial for selective crystallization of one diastereomer in some cases, leading to high dr.[1]
-
Temperature: Similar to enantioselectivity, diastereoselectivity is often temperature-dependent. Lowering the reaction temperature may favor the formation of one diastereomer.
-
Substrate Control: The steric and electronic properties of your aldehyde, ketone, and imine components can have a significant impact on diastereoselectivity. If possible, consider modifying the substrates to enhance steric hindrance in the undesired transition state.
-
Additives: The addition of acids or bases can influence the reaction mechanism and stereochemical outcome. For instance, the use of a co-catalyst can alter the preferred transition state.
-
Equilibration: The product may be epimerizing under the reaction conditions.[1] If one diastereomer is thermodynamically more stable, allowing the reaction to stir for a longer period at a suitable temperature might lead to a higher dr through dynamic kinetic resolution.
Q3: My valine-catalyzed Michael addition is sluggish and gives a low yield and/or poor ee. What steps can I take to optimize it?
A3: Sluggish Michael additions with poor stereoselectivity can be due to a number of factors, from catalyst deactivation to unfavorable reaction conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation: Valine, like other amino acid catalysts, can be susceptible to deactivation pathways. One common route is the formation of stable, inactive adducts with the reactants or products.[2] Consider using a higher catalyst loading or adding the catalyst in portions.
-
Solvent Choice: The choice of solvent can dramatically affect both the reaction rate and the enantioselectivity. It is recommended to screen a variety of solvents, including polar aprotic (e.g., DMSO, DMF, CH3CN), nonpolar (e.g., toluene, hexanes), and ethereal solvents (e.g., THF, Et2O).
-
Additives: The presence of a co-catalyst, such as a weak acid or base, can significantly accelerate the reaction and improve stereoselectivity. For example, thiourea (B124793) derivatives have been used as co-catalysts in Michael additions to activate the electrophile through hydrogen bonding.[3]
-
Concentration: Running the reaction at a higher concentration can sometimes improve the rate. However, in some cases, more dilute conditions can lead to better enantioselectivity.[4]
-
Retro-Michael Reaction: The Michael addition is a reversible reaction. The product may be decomposing back to the starting materials. Lowering the reaction temperature can help to suppress the retro-Michael reaction.[4]
Data on Reaction Parameter Effects
The following tables summarize the impact of various reaction parameters on the stereochemical outcome of amino acid-catalyzed reactions. While specific data for valine is limited in the literature, the trends observed for proline are often transferable.
Table 1: Effect of Solvent on the Enantioselectivity of the Proline-Catalyzed Aldol Reaction
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | DMSO | Room Temp | 68 | 76 |
| 2 | CH3CN | Room Temp | 51 | 71 |
| 3 | THF | Room Temp | 24 | 43 |
| 4 | CH2Cl2 | Room Temp | 10 | 30 |
Data adapted from a representative proline-catalyzed aldol reaction. The general trend often holds for other amino acid catalysts like valine.
Table 2: Effect of Temperature on the Enantioselectivity of a Valine-Derivative-Catalyzed Michael Addition
| Entry | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | 40 | >95 | 85:15 | 75 |
| 2 | 20 | >95 | 90:10 | 85 |
| 3 | 0 | 80 | 95:5 | 92 |
| 4 | -20 | 50 | >98:2 | 96 |
Illustrative data showing a general trend. Actual results will vary with substrates and specific catalyst.
Experimental Protocols
The following are general procedures for common valine-catalyzed reactions. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for a Valine-Catalyzed Asymmetric Aldol Reaction
-
To a dry reaction vial equipped with a magnetic stir bar, add L-valine (0.2 mmol, 20 mol%).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0 mmol, 5.0 equiv).
-
Add the chosen solvent (e.g., DMSO, 2.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: General Procedure for a Valine-Catalyzed Asymmetric Mannich Reaction
-
In a reaction vessel, dissolve the aldehyde (1.2 mmol) and the amine (1.2 mmol) in the chosen solvent (e.g., THF, 3 mL) and stir for 30 minutes to pre-form the imine.
-
Add L-valine (0.2 mmol, 20 mol%).
-
Add the ketone (1.0 mmol).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired β-amino carbonyl compound.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.
Protocol 3: General Procedure for a Valine-Catalyzed Asymmetric Michael Addition
-
To a vial containing L-valine (0.1 mmol, 10 mol%) and any co-catalyst/additive, add the α,β-unsaturated compound (1.0 mmol).
-
Add the solvent (e.g., toluene, 2 mL) and the nucleophile (e.g., a ketone or aldehyde, 2.0 mmol).
-
Stir the mixture at the desired temperature.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by flash chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess.
Visualizing Reaction Pathways and Troubleshooting Logic
The following diagrams, generated using Graphviz, illustrate key concepts in valine-catalyzed reactions.
References
- 1. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruptions in valine degradation affect seed development and germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Optimizing the Purification of Synthetic Valine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of synthetic valine derivatives. The sterically hindered and hydrophobic nature of valine often presents unique challenges during purification. This guide addresses common issues encountered during methods like chromatography and crystallization.
Frequently Asked Questions (FAQs)
Q1: Why are valine-containing peptides and derivatives often difficult to purify?
A1: The purification challenges associated with valine derivatives primarily stem from two key factors:
-
Synthesis-Related Impurities: The bulky, β-branched structure of valine can cause steric hindrance during chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). This can lead to incomplete coupling reactions, resulting in deletion sequences (peptides lacking the valine residue) that are often difficult to separate from the target molecule due to their similar physicochemical properties.[1][2]
-
Peptide Aggregation: Valine significantly contributes to the hydrophobicity of a molecule. Peptides rich in valine or other hydrophobic residues have a tendency to aggregate, which can lead to poor peak shape, low recovery, and difficulty in purification by techniques like reverse-phase HPLC.[1]
Q2: What are the most common impurities to look out for when purifying synthetic valine derivatives?
A2: Common impurities include:
-
Deletion Sequences: As mentioned above, these arise from incomplete coupling during synthesis.[2]
-
Truncated Peptides: These are shorter peptide chains resulting from incomplete synthesis cycles.[2]
-
Byproducts from Coupling Reagents: Reagents used to facilitate peptide bond formation (e.g., HBTU, DCC) can generate byproducts that may be present in the crude product.[2]
-
Residual Protecting Groups: Incomplete removal of protecting groups (like Boc or Fmoc) from the amino acid side chains or termini during the cleavage process can lead to impurities.[2]
-
Diastereomers: Racemization can occur during synthesis, leading to the formation of diastereomeric impurities that can be challenging to separate by standard chromatographic methods.[3]
Q3: My valine derivative is appearing as a thick oil instead of a solid. How can I crystallize it?
A3: The oily nature of some derivatives can be due to residual solvents, hygroscopicity, or the presence of impurities that inhibit crystallization.[4] Here are some strategies to induce solidification:
-
Solvent Screening: Experiment with different solvent systems. For polar molecules, mixtures like ethanol/water or methanol (B129727)/diethyl ether can be effective.[5]
-
Anti-Solvent Addition: Dissolve the oily product in a good solvent and then slowly add an "anti-solvent" (in which the product is poorly soluble) to induce precipitation.[6]
-
pH Adjustment: For compounds with acidic and basic functionalities, adjusting the pH of an aqueous solution to the isoelectric point can decrease solubility and promote crystallization.[4]
-
Trituration: Stirring the oily product with a solvent in which it is sparingly soluble (e.g., diethyl ether) can sometimes induce solidification.[4]
Q4: How can I improve the chiral purity of my synthetic valine derivative?
A4: Ensuring high enantiomeric purity is critical.[7] Consider the following:
-
High-Purity Starting Materials: Use amino acid starting materials with high enantiomeric purity.[3]
-
Optimized Coupling Methods: Some coupling reagents and conditions are more prone to causing racemization. Use coupling reagents known to suppress racemization.[8]
-
Chiral Chromatography: Chiral HPLC is a powerful technique for separating enantiomers and can be used for both analytical and preparative purposes.[7][9] This may involve using a chiral stationary phase or a chiral mobile phase additive.[10][11]
Troubleshooting Guides
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Broadening or Tailing) | Peptide aggregation on the column. | Increase column temperature (e.g., 40-60°C) to disrupt aggregates.[1] Lower the concentration of the injected sample.[1] |
| Secondary interactions with the stationary phase. | Adjust the pH of the mobile phase. The use of 0.1% TFA is standard for maintaining peptide solubility.[1] | |
| Co-eluting Impurities | Similar hydrophobicity of the target compound and impurities. | Optimize the elution gradient. A shallower gradient around the elution point of the target compound can improve resolution.[1] |
| Change the organic modifier in the mobile phase (e.g., switch from acetonitrile (B52724) to methanol or isopropanol) to alter selectivity.[1] | ||
| Low Recovery | Irreversible adsorption or precipitation on the column. | Optimize the sample solvent. Dissolve the crude product in a strong solvent like DMSO or DMF first, then dilute with the initial mobile phase before injection.[1] |
| Peptide precipitation in the collected fractions. | Adjust the pH or add an organic solvent to the collection tubes to maintain solubility after elution.[2] |
Crystallization
| Problem | Potential Cause | Solution |
| Low Yield of Crystalline Product | The compound is too soluble in the chosen solvent, even at low temperatures. | Screen for a different solvent or solvent mixture.[5] Use an anti-solvent to decrease solubility.[6] |
| Cooling rate is too fast, leading to the formation of very small crystals or preventing crystallization. | Allow the saturated solution to cool slowly to room temperature before further cooling in an ice bath.[5] | |
| Product Fails to Crystallize (Remains an Oil) | Presence of impurities inhibiting crystal lattice formation. | Attempt further purification by another method (e.g., flash chromatography) before crystallization. |
| The compound is hygroscopic. | Ensure all solvents are anhydrous and perform the crystallization under a dry atmosphere.[4] | |
| Crystals are of Low Purity | Impurities are co-crystallizing with the product. | Perform a second recrystallization.[12] Ensure slow cooling to allow for selective crystallization.[5] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Valine-Containing Peptide
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal volume of a suitable solvent (e.g., DMSO, 50% acetic acid). Dilute the solution with the initial mobile phase (e.g., 95% Water + 0.1% TFA / 5% Acetonitrile + 0.1% TFA).[1]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[1]
-
-
Scouting Run: Perform a fast, linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of the target peptide.[1]
-
Optimization Run: Based on the scouting run, design a shallower gradient focused around the retention time of the target peptide to improve separation from closely eluting impurities. For instance, if the peptide elutes at 40% B, a gradient of 30-50% B over 60 minutes could be effective.[1]
-
Fraction Collection: Collect fractions across the peak(s) of interest.
-
Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity and mass using mass spectrometry (e.g., LC-MS).[1]
Protocol 2: Seeded Cooling Crystallization of a Valine Derivative
This protocol is suitable for derivatives with temperature-dependent solubility in a given solvent.[6]
-
Dissolution: In a crystallization vessel, dissolve the crude valine derivative in a minimal amount of a suitable solvent at an elevated temperature (e.g., 60-70 °C) to create a near-saturated solution. Stir until all solids are fully dissolved.[6]
-
Cooling and Seeding: Slowly cool the solution. At a temperature slightly above the point of spontaneous nucleation, add a small number of seed crystals of the pure compound.
-
Controlled Cooling: Continue to cool the solution slowly and controllably to a lower temperature (e.g., 5-10 °C) with gentle stirring to promote crystal growth.[6]
-
Maturation: Hold the mixture at the final temperature for several hours to allow for complete crystallization.[6]
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Gently wash the crystals on the filter with a small amount of ice-cold, fresh solvent to remove residual mother liquor.[6]
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.[6]
Visualizations
Caption: General workflow for purification and troubleshooting.
Caption: Origin of common synthesis-related impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Production of L-[1-11C]valine by HPLC resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. US5689001A - Process for purifying valine - Google Patents [patents.google.com]
Technical Support Center: N-Protection of Valine in Peptide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the N-protection of valine for peptide synthesis. Valine's bulky isopropyl side chain presents unique steric challenges that can lead to incomplete reactions, racemization, and low yields. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), experimental protocols, and quantitative data to help you optimize your synthetic strategy.
Troubleshooting Guide
This section addresses common problems encountered during the N-protection of valine, their probable causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Protected Valine | Steric Hindrance: The bulky isopropyl side chain of valine can physically obstruct the approach of the protecting group reagent, slowing down the reaction.[1][2] | - Optimize Reaction Conditions: Increase reaction time and/or temperature. However, be cautious as elevated temperatures can increase racemization.[3][4] - Choice of Reagent: For Boc protection, use Boc-anhydride ((Boc)₂O) which is generally more reactive than other Boc reagents. For Fmoc protection, Fmoc-OSu is a common and effective choice.[5] - Use a More Powerful Coupling Reagent (for peptide coupling): When coupling N-protected valine to a peptide chain, employ highly efficient coupling reagents like HATU or COMU, which are known to be effective for sterically hindered amino acids.[3] |
| Incomplete Reaction: Insufficient reaction time or inadequate reagent stoichiometry. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. - Increase Reagent Equivalents: A slight excess (1.1-1.5 equivalents) of the protecting group reagent and base can help drive the reaction to completion. | |
| Presence of Di-protected Valine | Excess Protecting Group Reagent: Using a large excess of the protecting group reagent can lead to the formation of a di-protected product. | - Control Stoichiometry: Use a controlled excess of the protecting group reagent (e.g., 1.1 equivalents). |
| Racemization of Valine | Formation of Oxazolone (B7731731) Intermediate: Activation of the carboxylic acid group can lead to the formation of a 5(4H)-oxazolone intermediate, whose α-proton is acidic and susceptible to abstraction by a base, leading to loss of chirality.[3] | - Choice of Coupling Reagent: Avoid carbodiimides like DCC and DIC when used alone. Opt for uronium/aminium (HBTU, HATU) or phosphonium-based (PyBOP) reagents which are known for low racemization.[3][4] - Use of Additives: Always use additives like HOBt, HOAt, or OxymaPure when using carbodiimides. These additives form active esters that are less prone to racemization.[3][4] - Base Selection: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIEA) instead of stronger, less hindered bases like triethylamine (B128534) (TEA).[3] - Low Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[3][4] |
| Prolonged Activation Time: Allowing the protected valine to remain in its activated state for an extended period increases the opportunity for oxazolone formation.[3] | - In Situ Activation: Perform an in-situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component, minimizing the pre-activation time.[3] | |
| Difficulty in Purification | Similar Polarity of Starting Material and Product: The protected and unprotected valine may have similar polarities, making separation by column chromatography challenging. | - Optimize Chromatography Conditions: Use a solvent system with a polarity gradient to improve separation. - Crystallization: The protected valine product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane).[5] |
| Synthesis-Related Impurities: Incomplete reactions during peptide synthesis can lead to deletion sequences which are difficult to separate from the target peptide.[6] | - Employ "Double Coupling": Repeat the coupling step with a fresh solution of the activated N-protected valine to ensure the reaction goes to completion.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the N-protection of valine more challenging than for other amino acids?
A1: The primary challenge arises from the steric hindrance caused by valine's bulky isopropyl side chain, which is in close proximity to the α-amino group.[1][2] This bulkiness can impede the approach of the protecting group reagent, leading to slower reaction kinetics and incomplete reactions.
Q2: Which N-protecting group is best for valine?
A2: The choice of protecting group (e.g., Boc, Fmoc, Cbz) depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps.
-
Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., TFA). It is widely used in solid-phase peptide synthesis (SPPS).
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine), offering orthogonality with acid-labile side-chain protecting groups.[5]
-
Cbz (carboxybenzyl): Removed by hydrogenolysis.
For SPPS, Fmoc and Boc are the most common choices due to their well-established protocols and orthogonality.
Q3: How can I minimize racemization when coupling N-protected valine to a peptide chain?
A3: To minimize racemization, you should:
-
Use a coupling reagent known for low racemization, such as HATU, HBTU, or PyBOP.[4]
-
If using a carbodiimide (B86325) like DIC, always include an additive like HOBt or OxymaPure.[3]
-
Employ a sterically hindered base like DIEA or a weaker base like NMM.[3]
-
Conduct the coupling reaction at a low temperature (0 °C).[4]
-
Minimize the pre-activation time of the N-protected valine.[3]
Q4: What is "double coupling" and when should I use it for valine?
A4: "Double coupling" is a technique used in SPPS where the coupling reaction is performed a second time with fresh reagents after the initial coupling. This is often necessary for sterically hindered amino acids like valine to ensure the reaction proceeds to completion and to avoid the formation of deletion sequences.[1] You can monitor the completeness of the first coupling using a qualitative test like the Kaiser test; a positive result (indicating free amines) suggests the need for a second coupling.
Q5: Can I use microwave energy to accelerate the N-protection of valine?
A5: While microwave-assisted synthesis can accelerate reactions, it should be used with caution for valine protection and coupling. The elevated temperatures can significantly increase the risk of racemization.[3] If using a microwave synthesizer, it is advisable to use lower temperature settings for the valine coupling step.
Quantitative Data
The following table provides a qualitative comparison of expected racemization levels with different coupling systems for sterically hindered amino acids like valine.
| Coupling Reagent/Additive | Base | Expected Racemization | Key Considerations |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic, cost-effective method. Racemization is generally low but can be higher than with uronium salts.[3] |
| DIC / OxymaPure | DIEA / NMM | Very Low | OxymaPure is an excellent alternative to HOBt/HOAt and often shows superior racemization suppression.[3] |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[3] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[3][4] |
| PyBOP | DIEA / NMM | Low | A phosphonium (B103445) salt-based reagent known for its efficiency and low racemization levels.[3][4] |
| COMU | DIEA / NMM | Very Low | A modern uronium salt based on Oxyma, offering high reactivity and excellent racemization suppression.[3] |
Note: The actual percentage of racemization can vary depending on the specific peptide sequence, reaction conditions, and analytical method used.
Experimental Protocols
Protocol 1: Boc-Protection of Valine
Materials:
-
L-Valine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve L-Valine in a mixture of dioxane and water. Add sodium bicarbonate (or triethylamine) to the solution.
-
Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of Boc-Val-OH should form.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude Boc-Val-OH can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Protocol 2: Fmoc-Protection of Valine
Materials:
-
L-Valine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve L-Valine in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu in dioxane. Add this solution dropwise to the stirring valine solution at room temperature.[5]
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.[5]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the product.[5]
-
Extraction: Extract the Fmoc-Val-OH into ethyl acetate.
-
Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system.
Protocol 3: Cbz-Protection of Valine
Materials:
-
L-Valine
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve L-Valine in an aqueous solution of sodium hydroxide or sodium bicarbonate. Cool the solution in an ice bath.
-
Addition of Cbz-Cl: To the vigorously stirring solution, simultaneously add benzyl chloroformate and an aqueous solution of NaOH dropwise, maintaining the pH between 9 and 10.
-
Reaction: Continue stirring at 0°C for 1 hour and then at room temperature for another 1-2 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Acidification: Acidify the aqueous layer to pH 2-3 with cold HCl to precipitate the Cbz-Val-OH.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for N-protection of valine.
References
Technical Support Center: Reducing Cytotoxicity of Valine Analogues in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of valine analogues in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with our valine analogue that seems unrelated to its intended biological activity. What are the common causes?
A1: High cytotoxicity in cell-based assays using valine analogues can stem from several factors beyond on-target effects. Here are some common culprits:
-
Compound Solubility and Precipitation: Valine analogues, particularly modified or hydrophobic variants, may have poor solubility in aqueous culture media. Precipitation of the compound can lead to inaccurate concentration determination and can be cytotoxic to cells. It is crucial to assess the solubility of your analogue under your experimental conditions.
-
Off-Target Effects: The analogue may interact with other cellular components besides the intended target, leading to toxicity. This is a common challenge with structural analogues of essential molecules like amino acids.
-
Contaminants: Impurities from the synthesis of the valine analogue, such as residual solvents or by-products, can be cytotoxic. Ensure the purity of your compound.
-
Degradation of the Analogue: The valine analogue may be unstable in culture medium, degrading into toxic byproducts over the course of the experiment.
-
Suboptimal Assay Conditions: Factors such as inappropriate cell density, unhealthy cells, or issues with assay reagents can all contribute to the appearance of cytotoxicity.
Q2: How can we determine if the observed cytotoxicity is a specific effect of our valine analogue or an artifact?
A2: Differentiating between specific and non-specific cytotoxicity is critical. Here are some recommended control experiments:
-
Vehicle Control: Always include a control group treated with the same solvent (e.g., DMSO, PBS) used to dissolve the valine analogue at the highest concentration used in the experiment. This will account for any solvent-induced toxicity.
-
Unrelated Compound Control: A structurally unrelated compound with known solubility and cytotoxicity profiles can help validate the assay setup.
-
Solubility Assessment: Visually inspect your prepared media containing the valine analogue for any signs of precipitation. A more formal solubility assay can also be performed.
-
Time-Course and Dose-Response Studies: A specific cytotoxic effect will typically show a clear dose-dependent and time-dependent relationship.
Q3: Is it possible to reduce the off-target cytotoxicity of our valine analogue without affecting its on-target activity?
A3: Yes, in some cases it is possible to mitigate off-target cytotoxicity. One effective strategy is based on the principle of competitive inhibition. Since valine analogues mimic the structure of natural L-valine, they may compete for the same cellular machinery, such as amino acid transporters.[1][2]
By co-treating the cells with a low concentration of natural L-valine, you may be able to outcompete the analogue for binding to off-target proteins, thereby reducing its cytotoxic effects. The success of this approach depends on the relative binding affinities of the analogue for its on-target versus off-target sites.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with valine analogues in cell-based cytotoxicity assays.
| Problem | Possible Cause | Recommended Solution |
| High background cytotoxicity in vehicle control wells | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is at a non-toxic level, typically below 0.5% for DMSO. Perform a solvent toxicity titration to determine the optimal concentration for your cell line. |
| Poor cell health. | Use cells from a consistent and low passage number. Ensure cells are in the logarithmic growth phase and have high viability before seeding. | |
| Contamination of media or reagents. | Use fresh, sterile media and reagents. Regularly test for mycoplasma contamination. | |
| Inconsistent results between experiments | Variable cell seeding density. | Optimize and standardize the cell seeding density for each cell line and assay duration. Perform a cell titration experiment to find the optimal density. |
| Inconsistent compound preparation. | Prepare fresh dilutions of the valine analogue for each experiment from a well-characterized stock solution. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation. | |
| Observed cytotoxicity is not dose-dependent | Compound precipitation at higher concentrations. | Perform a solubility test to determine the maximum soluble concentration of your valine analogue in your cell culture medium. |
| Assay interference. | Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., reducing MTT reagent). Run a cell-free control with the compound and assay reagents to check for interference. | |
| High cytotoxicity that is suspected to be off-target | Competition with essential cellular processes. | Co-incubate cells with the valine analogue and varying concentrations of L-valine to see if the cytotoxicity can be rescued. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To determine the optimal number of cells to seed per well for a cytotoxicity assay to ensure that cells are in the exponential growth phase throughout the experiment and that the assay signal is within the linear range of detection.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution (for viability counting)
-
Your chosen cytotoxicity assay reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Preparation: Harvest cells that are in the exponential growth phase and determine the cell concentration and viability using a hemocytometer and trypan blue.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of cell densities (e.g., from 1,000 to 20,000 cells per well in a 96-well plate).
-
Cell Seeding: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Assay Performance: At the end of the incubation period, perform your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the average background reading from all wells.
-
Plot the assay signal (e.g., absorbance, luminescence) against the number of cells seeded.
-
Identify the linear range of the assay. The optimal seeding density will be within this linear range, typically at a point that gives a robust signal without being close to the plateau.
-
Protocol 2: Assessing Compound Solubility in Cell Culture Medium
Objective: To determine the maximum soluble concentration of a valine analogue in cell culture medium to avoid artifacts due to compound precipitation.
Materials:
-
Valine analogue
-
Cell culture medium (serum-free and with the same serum concentration as your assay)
-
DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
Microscope
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the valine analogue in DMSO (e.g., 10 mM).
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in your cell culture medium in sterile microcentrifuge tubes.
-
Incubation: Incubate the tubes at 37°C for a period that mimics your experiment's duration, mixing occasionally.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, crystals).
-
Microscopic Examination: Place a small drop from each tube onto a microscope slide and examine for the presence of crystals or precipitate.
-
Determination of Solubility Limit: The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these conditions. All cytotoxicity experiments should be performed at or below this concentration.
Protocol 3: Competitive Inhibition Assay with L-Valine
Objective: To determine if the cytotoxicity of a valine analogue can be reduced by co-treatment with L-valine, suggesting a competitive mechanism for off-target effects.
Materials:
-
Valine analogue
-
L-valine solution (sterile, cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Your chosen cytotoxicity assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.
-
Preparation of Treatment Solutions:
-
Prepare a dilution series of your valine analogue in complete culture medium.
-
For each concentration of the valine analogue, prepare parallel solutions that also contain a fixed, non-toxic concentration of L-valine (e.g., 0.1 mM, 0.5 mM, 1 mM). You may need to optimize the L-valine concentration.
-
Include controls for the valine analogue alone, L-valine alone, and a vehicle control.
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform your chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percent cell viability for each condition relative to the vehicle control.
-
Plot the dose-response curves for the valine analogue in the presence and absence of L-valine.
-
Compare the IC50 values. A significant increase in the IC50 value in the presence of L-valine indicates that the cytotoxicity is being competitively inhibited.
-
Signaling Pathways and Experimental Workflows
Workflow for Investigating Valine Analogue Cytotoxicity
Workflow for troubleshooting and characterizing the cytotoxicity of valine analogues.
Potential Signaling Pathways Involved in Valine Analogue Cytotoxicity
Amino acid analogues can induce cellular stress by interfering with protein synthesis and metabolic pathways. This can trigger signaling cascades leading to apoptosis. The mTOR pathway, a key regulator of cell growth and metabolism, is sensitive to amino acid availability and can be affected.[3][4]
Simplified diagram of potential signaling pathways leading to apoptosis induced by valine analogue-mediated cellular stress.
This technical support guide is intended to provide a starting point for addressing cytotoxicity issues with valine analogues. The specific behavior of each analogue will depend on its unique chemical structure and biological interactions. Careful experimental design and the use of appropriate controls are essential for obtaining reliable and meaningful results.
References
- 1. Dietary amino acid analogues and transport of lysine or valine across the blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Valine Esters in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with valine esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter with the stability of your valine ester solutions.
Issue 1: Rapid Degradation of Valine Ester in Aqueous Buffer
Question: My valine ester solution is losing potency much faster than expected. What could be the cause and how can I fix it?
Answer:
Rapid degradation of valine esters in aqueous solutions is most commonly due to hydrolysis of the ester bond, yielding valine and the corresponding alcohol. The rate of this hydrolysis is highly dependent on the pH of the solution.
Possible Causes and Solutions:
-
High pH (Alkaline Hydrolysis): Ester hydrolysis is significantly accelerated under basic conditions (pH > 8). The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon of the ester.
-
Solution: Adjust the pH of your solution to a mildly acidic range (pH 4-6), where the rate of hydrolysis is generally at its minimum. Use a suitable buffer system to maintain the desired pH.
-
-
High Temperature: Increased temperature accelerates the rate of chemical reactions, including ester hydrolysis.
-
Solution: Prepare and store your valine ester solutions at reduced temperatures (e.g., 2-8°C). Avoid autoclaving solutions containing valine esters if possible.
-
-
Buffer Effects: Certain buffer species can catalyze hydrolysis.
-
Solution: If you suspect buffer catalysis, consider switching to a different buffer system. Phosphate and carbonate buffers can sometimes participate in hydrolysis reactions. Citrate (B86180) or acetate (B1210297) buffers are often suitable alternatives.
-
Issue 2: Inconsistent Results in Stability Studies
Question: I am observing significant variability in the stability of my valine ester from batch to batch. What could be the source of this inconsistency?
Answer:
Inconsistent stability results can stem from variations in experimental conditions or the quality of the starting materials.
Possible Causes and Solutions:
-
pH Control: Small variations in the final pH of the solution can lead to large differences in the degradation rate, especially in the neutral to alkaline range.
-
Solution: Ensure accurate and consistent pH measurement and adjustment for every batch. Use a calibrated pH meter and freshly prepared buffers.
-
-
Purity of Valine Ester: The presence of impurities, such as the free acid (valine) or residual catalysts from synthesis, can affect stability.
-
Solution: Use highly purified valine ester. The hydrochloride salt form of valine esters is often more stable and crystalline, which can improve handling and purity.
-
-
Moisture Content: The presence of excess water can accelerate hydrolysis.
-
Solution: Use anhydrous solvents for preparing stock solutions and minimize exposure of the solid valine ester to atmospheric moisture. Store the solid material in a desiccator.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for valine esters in solution?
A1: The primary degradation pathway for valine esters in aqueous solution is hydrolysis. This reaction involves the cleavage of the ester bond by water to form L-valine and the corresponding alcohol. This process can be catalyzed by both acid and base.
Q2: How does pH affect the stability of valine esters?
A2: The stability of valine esters is highly pH-dependent. They are generally most stable in the acidic pH range (approximately pH 4-6). The rate of hydrolysis increases significantly in both strongly acidic (pH < 2) and, more dramatically, in neutral to alkaline conditions (pH > 7).
Q3: What is a typical half-life for a simple valine ester in solution?
A3: The half-life is highly dependent on the specific ester, pH, temperature, and buffer composition. For instance, a valine ester prodrug was reported to be stable in aqueous solution at room temperature for up to four days, but in the presence of pig liver esterase, the half-life was only 6.9 minutes. In another study, the half-life of various amino acid ester prodrugs in plasma was significantly influenced by the structure of the amino acid, with bulkier side chains like valine sometimes leading to greater stability[1].
Q4: Are there ways to chemically modify valine esters to improve their stability?
A4: Yes, a common strategy is the prodrug approach. By attaching a promoiety to the valine ester, its physicochemical properties can be altered to improve stability. Studies have shown that increasing the length of an acyloxy linker in amino acid ester prodrugs can increase their stability[2]. The choice of the amino acid itself also plays a role; prodrugs with an aliphatic amino acid promoiety like valine have been found to be more stable than their aromatic counterparts[2].
Q5: How can I monitor the degradation of my valine ester?
A5: The most common method for monitoring the degradation of valine esters and quantifying the remaining ester is through stability-indicating high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection. Gas chromatography (GC) can also be used, particularly for volatile esters like the methyl ester[3][4].
Data Presentation
Table 1: Factors Influencing Valine Ester Stability in Solution
| Factor | Effect on Stability | Recommended Conditions for Enhanced Stability |
| pH | Most stable in mildly acidic conditions. Rapid degradation in alkaline and strongly acidic conditions. | Maintain pH in the range of 4-6. |
| Temperature | Higher temperatures significantly increase the rate of hydrolysis. | Store solutions at 2-8°C. Avoid excessive heat. |
| Solvent | Aqueous solutions promote hydrolysis. | Use co-solvents (e.g., ethanol, propylene (B89431) glycol) to reduce water activity, if compatible with the application. |
| Moisture | Presence of water is necessary for hydrolysis. | Use anhydrous starting materials and solvents. Store in a dry environment. |
| Buffers | Some buffer salts can catalyze hydrolysis. | Use non-nucleophilic buffers like citrate or acetate. |
| Light | Some esters may be susceptible to photodegradation. | Store solutions in light-protected containers (e.g., amber vials). |
| Oxygen | Oxidative degradation is possible, though hydrolysis is typically the primary pathway. | Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern. |
Table 2: Relative Stability of Amino Acid Esters Based on Structure
| Structural Feature | Impact on Stability | Reference |
| Amino Acid Side Chain | Aliphatic side chains (e.g., valine) are generally more stable to hydrolysis than aromatic side chains. | [2] |
| Bulky α-branched amino acids (e.g., valine, isoleucine) can increase stability in some prodrug formulations. | [1] | |
| Ester Alkyl Group | Methyl esters tend to hydrolyze slightly faster than ethyl esters. | [5] |
| Linker (in Prodrugs) | Stability generally increases with the length of an acyloxy linker (propyl > ethyl > methyl). | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Valine Ester
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of a valine ester. These studies are essential for developing stability-indicating analytical methods.
1. Materials:
- Valine ester (e.g., L-valine methyl ester hydrochloride)
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- 3% Hydrogen peroxide (H₂O₂)
- High-purity water
- Methanol or other suitable organic solvent
- pH meter, heating block or water bath, photostability chamber.
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the valine ester in a suitable solvent (e.g., 1 mg/mL in water or methanol).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature and monitor degradation at short intervals (e.g., 0, 15, 30, 60 minutes) due to rapid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
-
Keep the stock solution at 60°C for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Expose for a specified duration (e.g., until an overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter is achieved).
-
3. Analysis:
- Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see Protocol 2).
- Aim for 5-20% degradation of the parent compound to ensure that the degradation products are detectable without being secondary degradation products.
Protocol 2: Stability-Indicating HPLC Method for Valine Ester Analysis
This protocol describes a general reversed-phase HPLC method suitable for separating a valine ester from its primary degradant, valine.
1. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute samples from the stability studies (Protocol 1) with Mobile Phase A to a suitable concentration (e.g., 100 µg/mL).
3. Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity (the ability to resolve the valine ester peak from degradation products and other impurities), linearity, accuracy, precision, and robustness.
Mandatory Visualizations
Caption: Factors accelerating the primary degradation pathway (hydrolysis) of valine esters in solution.
Caption: Experimental workflow for a forced degradation study of a valine ester.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. sgs.com [sgs.com]
- 3. Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Temperature-dependent intensity anomalies in amino acid esters: weak hydrogen bonds in protected glycine, alanine and valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Analytical Methods for Valine Quantification
Welcome to the Technical Support Center for the analytical quantification of valine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common analytical techniques.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of valine using various analytical methods.
High-Performance Liquid Chromatography (HPLC)
Q1: What are the common causes of peak tailing or splitting in the HPLC analysis of valine?
A1: Peak tailing or splitting can arise from several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the stationary phase can interact with the amine group of valine, causing peak tailing.
-
Solution: Use a mobile phase with a pH 2-3 units below the pKa of valine's amino group (~pH 9.6) to ensure it is fully protonated and less likely to interact with silanols. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also mask silanol groups.[1] Using end-capped columns or columns with a different stationary phase chemistry can also mitigate these interactions.[2]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing and fronting.
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
-
-
Column Contamination or Voids: Accumulation of particulate matter on the column frit or the formation of a void at the column inlet can lead to peak splitting.
Q2: My retention times for valine are drifting. What should I check?
A2: Retention time drift is often related to the mobile phase or the HPLC system itself:
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can change the mobile phase composition over time.
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.[2]
-
-
Column Equilibration: Insufficient equilibration time between runs, especially with gradient elution, can cause retention time shifts.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Q1: I am observing significant ion suppression and matrix effects in my LC-MS/MS analysis of valine. How can I mitigate this?
A1: Ion suppression is a common challenge in LC-MS/MS, particularly with complex biological matrices.
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solution: Employ more effective sample preparation techniques such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6]
-
-
Optimize Chromatography: Separate valine from co-eluting matrix components.
-
Solution: Adjust the gradient profile to better resolve valine from interfering compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase for retaining and separating polar compounds like valine.[6]
-
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., L-valine-d8) is highly recommended.
-
Solution: The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification by normalizing the signal of the analyte to that of the internal standard.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
-
Solution: This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.
-
Spectrophotometry (Ninhydrin Assay)
Q1: My ninhydrin (B49086) assay has high background absorbance. What is the cause and how can I fix it?
A1: High background in the ninhydrin assay is often due to contamination.
-
Ammonia Contamination: Ammonia reacts with ninhydrin to produce a colored product, leading to a high blank reading.
-
Reagent Degradation: The ninhydrin reagent can degrade over time, especially when exposed to light and air.
Q2: The color development in my ninhydrin assay is weak, leading to low sensitivity. How can I improve it?
A2: Low sensitivity can result from suboptimal reaction conditions or low sample concentration.
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time are critical for efficient color development.
-
Low Analyte Concentration: The valine concentration in the sample may be below the detection limit of the standard assay.
-
Solution: Concentrate the sample if possible. Alternatively, there are modified ninhydrin protocols with enhanced sensitivity that can be employed.[8]
-
Enzymatic Assays
Q1: I am seeing no or very low activity in my enzymatic assay for valine.
A1: This issue can stem from problems with the enzyme, substrate, or assay conditions.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.[7]
-
-
Incorrect Assay Conditions: The pH, temperature, and buffer composition must be optimal for the specific enzyme being used.
-
Solution: Verify that the assay conditions match the enzyme's requirements as specified in the literature or by the manufacturer.[7]
-
-
Missing Cofactors: Some enzymes require cofactors for their activity.
-
Solution: Check if your enzyme needs any cofactors and ensure they are present in the reaction mixture at the correct concentration.[7]
-
Capillary Electrophoresis (CE)
Q1: I am experiencing migration time shifts and poor reproducibility in my CE analysis of valine.
A1: Fluctuations in the electroosmotic flow (EOF) are a common cause of poor reproducibility in CE.
-
Capillary Wall Interactions: The charge on the inner surface of the capillary can change, affecting the EOF.
-
Solution: Implement a consistent capillary conditioning and rinsing protocol between runs. Using a coated capillary can help to suppress and stabilize the EOF.
-
-
Buffer Depletion: Changes in the buffer composition due to electrolysis can alter the EOF.
-
Solution: Replenish the buffer vials after a set number of runs to ensure consistent buffer composition.
-
-
Temperature Fluctuations: Temperature affects the viscosity of the buffer and thus the EOF.
-
Solution: Use an effective capillary temperature control system.
-
Q2: The resolution of peaks in my CE separation of amino acids is poor.
A2: Poor resolution can be due to several factors related to the separation conditions.
-
Suboptimal Buffer pH: The pH of the background electrolyte (BGE) is critical for the charge and, therefore, the electrophoretic mobility of amino acids.
-
Solution: Optimize the pH of the BGE to maximize the difference in mobility between valine and other amino acids in the sample.[10]
-
-
Inappropriate Buffer Concentration: The concentration of the BGE affects the ionic strength, which in turn influences the EOF and peak shape.
-
Solution: Experiment with different buffer concentrations to find the optimal balance between separation efficiency and analysis time.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance characteristics for various valine quantification methods. Note that these values can vary depending on the specific instrumentation, column, and experimental conditions used.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Typical Recovery (%) |
| HPLC-UV (without derivatization) | - | 50 µg/mL | 50 - 400 µg/mL | 97.91 - 101.11 |
| HPLC with Pre-column Derivatization | 1.61 µg/mL (Di-tert-butyl dicarbonate) | - | 1.5 - 150.0 µg/mL | > 90 |
| LC-MS/MS | 2.16 pmol/mL | 7.21 pmol/mL | 0.200 - 100 µg/mL | 92.7 - 102.3 |
| Spectrophotometry (Ninhydrin) | ~10 µmol/L | - | - | - |
| Enzymatic Assay | - | 2 nmol | 2 - 10 nmol | - |
| Capillary Electrophoresis (CE-ESI-MS) | 0.3 - 6.0 µmol/L | 16 - 172 µmol/L | 3 - 80 mg/L | - |
| GC-MS | 0.3 µg/mL | 1 µg/mL | - | 89.5 - 108.7 |
Detailed Experimental Protocols
HPLC-UV Quantification of Underivatized Valine
This protocol is for the simultaneous quantification of multiple underivatized amino acids, including valine, in dietary supplements.[11]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Phosphate buffer (pH 7.4).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 100% A for 10 minutes, then a linear gradient to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of valine at 1 mg/mL in the mobile phase A.
-
Perform serial dilutions to create a series of calibration standards (e.g., 50, 100, 200, 300, 400 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the powdered sample.
-
Dissolve the sample in mobile phase A.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the valine standards against their concentrations.
-
Determine the concentration of valine in the sample by interpolating its peak area on the calibration curve.
-
Spectrophotometric Quantification of Valine using Ninhydrin
This protocol provides a general procedure for the colorimetric quantification of amino acids.[9][12]
-
Reagents:
-
Ninhydrin Reagent (2% w/v): Dissolve 0.2 g of ninhydrin in 10 mL of ethanol (B145695) or acetone.
-
Acetate (B1210297) Buffer (0.2 M, pH 5.5): Prepare a 0.2 M solution of sodium acetate and adjust the pH to 5.5 with acetic acid.
-
Diluent: 50% (v/v) ethanol in water.
-
-
Standard Preparation:
-
Prepare a stock solution of valine (e.g., 150 µg/mL) in distilled water.
-
Pipette different volumes of the stock solution (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mL) into separate test tubes.
-
Add distilled water to each tube to bring the final volume to 4 mL.
-
-
Procedure:
-
Add 1 mL of the ninhydrin reagent to each standard and sample tube.
-
Mix the contents thoroughly.
-
Place the tubes in a boiling water bath for 15 minutes.
-
Cool the tubes to room temperature.
-
Add a specific volume of the diluent (e.g., 1 mL of 50% ethanol) and mix well.
-
Measure the absorbance at 570 nm using a spectrophotometer. Use a blank solution (containing all reagents except the amino acid) to zero the instrument.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of valine in the unknown sample from the standard curve.
-
Signaling Pathway and Workflow Diagrams
Valine Catabolism Pathway
The following diagram illustrates the key steps in the catabolism of valine, which primarily occurs in the mitochondria.
Caption: Overview of the valine catabolism pathway.
Experimental Workflow for HPLC Analysis
This diagram outlines the general workflow for quantifying valine using HPLC.
Caption: General experimental workflow for HPLC-based valine quantification.
Valine's Role in mTOR and NF-κB Signaling
This diagram illustrates the influence of valine on the mTOR and NF-κB signaling pathways.
Caption: Valine's influence on mTOR and NF-κB signaling pathways.
References
- 1. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving Peak Resolution when Using Capillary Electrophoresis [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Racemization of Valine During Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the prevention of racemization of L-valine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of valine synthesis?
A1: Racemization is the process where the stereochemical integrity at the alpha-carbon of an amino acid is lost. This results in the conversion of the pure L-enantiomer of valine into a mixture of both L- and D-isomers.[1][2] During peptide synthesis, this can lead to the incorporation of D-valine into the peptide sequence, creating diastereomeric impurities. These impurities can be difficult to remove and may significantly alter the biological activity of the final peptide.[1][2]
Q2: Why is L-valine particularly susceptible to racemization?
A2: The primary mechanism for racemization of N-protected amino acids like Boc-L-valine is through the formation of a 5(4H)-oxazolone intermediate.[1][3] This occurs when the carboxylic acid group is activated by a coupling reagent. The proton on the alpha-carbon of this oxazolone (B7731731) becomes acidic and can be removed by a base, leading to a loss of chirality.[1][3] The bulky isopropyl side chain of valine can also introduce steric hindrance, which may slow down the desired coupling reaction and provide more time for racemization to occur.[1]
Q3: What are the key factors that influence the racemization of valine during peptide synthesis?
A3: Several factors during the coupling step can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides (e.g., DCC, DIC) used without additives are more prone to cause racemization compared to uronium/aminium (e.g., HATU, HBTU) or phosphonium-based (e.g., PyBOP) reagents.[1]
-
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less likely to form the oxazolone intermediate.[1][4]
-
Base: The strength and steric hindrance of the base used are important. Strong, non-hindered bases like triethylamine (B128534) (TEA) can increase racemization more than weaker or sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5]
-
Temperature: Higher reaction temperatures accelerate coupling but also increase the rate of racemization.[1][3]
-
Activation Time: Prolonged pre-activation of the valine before adding the amine component increases the opportunity for oxazolone formation and subsequent racemization.[1]
-
Solvent: The polarity of the solvent can influence racemization, with less polar solvents sometimes being beneficial.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-valine diastereomer detected in the final peptide. | Inappropriate Coupling Reagent: Use of a carbodiimide (B86325) (e.g., DCC, DIC) without an additive.[1] | Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP.[1] If using a carbodiimide, always include a racemization-suppressing additive like HOBt or Oxyma.[1] |
| Strong or Excess Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of diisopropylethylamine (DIEA).[1] | Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][3] Carefully control the stoichiometry of the base.[1] | |
| High Reaction Temperature: Performing the coupling at elevated temperatures.[1] | Conduct the coupling at a lower temperature, such as 0 °C, especially during the activation step.[1][3] For microwave-assisted synthesis, consider lowering the temperature for the valine coupling step.[1] | |
| Prolonged Activation Time: Allowing the activated valine to sit for an extended period before coupling.[1] | Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component.[1] | |
| Low coupling efficiency when trying to minimize racemization. | Steric Hindrance: The bulky side chain of valine can slow the reaction, especially when coupling to another hindered residue.[1] | Use a more powerful coupling reagent like HATU or COMU, which are known for high efficiency with sterically hindered amino acids.[1][7] You may need to slightly increase the reaction time while monitoring for racemization.[1] |
Quantitative Data
The choice of coupling reagent and additive system has a significant impact on the level of racemization. The following table provides a comparative overview of expected racemization levels with various common coupling systems.
| Coupling Reagent/Additive | Base | Expected Racemization | Key Considerations |
| DIC / HOBt | DIEA / NMM | Low to Moderate | A classic, cost-effective method. Racemization is generally low but can be higher than with uronium salts.[8] |
| DIC / OxymaPure | DIEA / NMM | Very Low | OxymaPure is an excellent, non-explosive alternative to HOBt/HOAt, often showing superior racemization suppression.[1][8] |
| HBTU / HOBt | DIEA / NMM | Low | A widely used and generally reliable coupling reagent with a good balance of speed and low racemization.[1][7] |
| HATU / HOAt | DIEA / NMM | Very Low | Highly efficient and fast-acting, especially for hindered couplings, with very low racemization.[1][7] |
| PyBOP | DIEA / NMM | Low | A phosphonium (B103445) salt-based reagent known for its efficiency and low racemization levels.[1][7] |
| COMU | DIEA / NMM | Very Low | A modern uronium salt based on Oxyma, offering high reactivity, excellent racemization suppression, and a better safety profile.[1][7] |
Note: The actual percentage of racemization can vary depending on the specific peptide sequence, reaction conditions, and analytical method used.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-L-Valine using DIC/Oxyma in Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general procedure for the manual coupling of Boc-L-Valine to a resin-bound peptide with a free N-terminal amine, aiming to minimize racemization.
-
Resin Preparation: Swell the resin (e.g., Merrifield resin with the pre-loaded C-terminal amino acid) in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing three times with dimethylformamide (DMF).[7]
-
Deprotection: Treat the resin with a deprotection solution (e.g., TFA in DCM for Boc-SPPS) to remove the N-terminal protecting group.
-
Washing: Wash the resin thoroughly with DMF to remove residual deprotection solution and byproducts.
-
Neutralization: Neutralize the resin with a solution of a hindered base like 5% DIEA in DMF.
-
Coupling:
-
In a separate vessel, dissolve 3 equivalents of Boc-L-valine and 3 equivalents of OxymaPure in DMF.
-
Add this solution to the resin.
-
Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture.[2]
-
Allow the reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended.[7]
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[7]
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Analysis of Valine Enantiomeric Purity by Chiral HPLC
This protocol outlines a general method for determining the enantiomeric purity of a valine sample after hydrolysis from a peptide.
-
Peptide Hydrolysis: Hydrolyze a sample of the synthesized peptide using 6 M HCl at 110°C for 24 hours to liberate the constituent amino acids.
-
Derivatization (using Marfey's Reagent):
-
To a solution of the hydrolyzed amino acid mixture, add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Add a sodium bicarbonate solution and incubate the mixture at 40°C for 1 hour.
-
Neutralize the reaction with HCl.[9]
-
-
HPLC Analysis:
-
Column: Use a standard C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 340 nm.[9]
-
Inject the derivatized sample and separate the diastereomers.
-
-
Data Analysis: Integrate the peak areas for the L-valine and D-valine derivatives. Calculate the percentage of the D-isomer to determine the extent of racemization.
Visualizations
Caption: Mechanism of valine racemization during peptide synthesis.
Caption: Troubleshooting workflow for high valine racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Cell Growth in Valine-Deficient Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with poor cell growth in valine-deficient media.
Frequently Asked Questions (FAQs)
Q1: Why is valine essential for cell growth?
Valine is an essential branched-chain amino acid (BCAA) that cells cannot synthesize on their own and must obtain from the culture medium.[1] It is a critical component for protein synthesis, and its absence can lead to cell cycle arrest and apoptosis.[2][3] Valine is indispensable for the proliferation and maintenance of various cell types, including hematopoietic stem cells.[4]
Q2: What are the typical signs of poor cell growth in valine-deficient media?
Researchers may observe several indicators of poor cell health when culturing cells in a valine-deficient environment:
-
Reduced cell proliferation: A noticeable decrease in the rate of cell division.[4]
-
Decreased cell viability: An increase in the proportion of dead cells in the culture.
-
Changes in cell morphology: Cells may appear rounded, shrunken, or detached from the culture surface.
-
Induction of apoptosis: Programmed cell death is a common cellular response to essential amino acid starvation.[2][3]
Q3: What are the key cellular pathways affected by valine starvation?
Valine deprivation triggers a cellular stress response primarily mediated by the GCN2 and mTORC1 signaling pathways.[5][6][7]
-
GCN2 Pathway Activation: In the absence of valine, uncharged tRNAs accumulate, which activates the GCN2 kinase. This leads to the phosphorylation of eIF2α, resulting in a general inhibition of protein synthesis while selectively translating stress-response proteins like ATF4.[7]
-
mTORC1 Pathway Inhibition: Amino acid starvation, including valine deficiency, leads to the inhibition of the mTORC1 complex.[5][6] This downregulates anabolic processes such as protein and lipid synthesis, further contributing to the suppression of cell growth and proliferation.[7]
Troubleshooting Guide
Problem 1: Substantial Decrease in Cell Viability and Proliferation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Complete absence or critically low concentration of valine. | Supplement the medium with varying concentrations of L-valine (B1682139) to determine the optimal concentration for your specific cell line. | Restoration of normal cell growth and proliferation rates. |
| Cell line is particularly sensitive to valine deprivation. | Review literature for your specific cell line's amino acid requirements. Consider using a different cell line if the experimental goals allow. | Identification of cell-specific nutrient requirements. |
| Suboptimal culture conditions exacerbating stress. | Ensure all other culture parameters (pH, CO2, temperature, humidity) are optimal.[8][9] | Improved cell health, making them more resilient to the stress of valine deficiency. |
| Contamination of the cell culture. | Regularly check for microbial contamination (bacteria, yeast, mycoplasma). If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.[8][10] | Elimination of confounding factors affecting cell growth. |
Problem 2: High Rates of Apoptosis Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Prolonged exposure to valine-deficient conditions. | Perform a time-course experiment to determine the maximum duration your cells can tolerate valine deprivation before significant apoptosis occurs. | Identification of the optimal experimental window. |
| Increased oxidative stress due to amino acid starvation. | Supplement the media with an antioxidant, such as N-acetylcysteine (NAC), to mitigate the effects of reactive oxygen species (ROS).[2][11] | Reduction in apoptosis and improved cell survival. |
| Caspase activation is a primary driver of cell death. | Treat cells with a pan-caspase inhibitor to determine if apoptosis can be blocked. This can help elucidate the cell death mechanism. | Confirmation of caspase-dependent apoptosis. |
Data Presentation
Table 1: Comparison of Cell Viability Assays
This table summarizes common assays to quantify the effects of valine deficiency on cell viability.
| Assay | Principle | Advantages | Disadvantages |
| Trypan Blue Exclusion | Live cells with intact membranes exclude the dye, while dead cells take it up. | Simple, inexpensive, and provides a direct count of viable and non-viable cells. | Subjective, lower throughput, and does not distinguish between apoptotic and necrotic cells. |
| MTT/XTT/WST-1 Assay | Reduction of tetrazolium salts to colored formazan (B1609692) products by metabolically active cells.[12] | High-throughput, sensitive, and quantitative. | Indirect measure of viability; can be affected by changes in metabolic rate. The formazan from MTT is not water-soluble.[12] |
| LDH Release Assay | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.[12] | Quantitative and suitable for high-throughput screening. | Measures cell death (cytotoxicity) rather than viability directly. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells, while Propidium Iodide (PI) stains necrotic cells. | Distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. | Requires flow cytometry or fluorescence microscopy. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Trypan Blue Exclusion
-
Cell Preparation: Culture cells in complete and valine-deficient media for the desired duration.
-
Harvesting: Detach adherent cells using trypsin-EDTA and resuspend in complete medium to inactivate trypsin. Collect suspension cells by centrifugation.
-
Staining: Mix 10 µL of cell suspension with 10 µL of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.
-
Counting: Load 10 µL of the mixture into a hemocytometer.
-
Analysis: Count the number of viable (unstained) and non-viable (blue) cells under a microscope. Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Quantification of Cell Proliferation using WST-1 Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with complete or valine-deficient medium and culture for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[12]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable, proliferating cells.
Visualizations
Caption: Signaling pathways activated by valine deficiency.
Caption: Troubleshooting workflow for poor cell growth.
References
- 1. Withholding amino acid depletes blood stem cells [med.stanford.edu]
- 2. Essential Amino Acid Starvation-Induced Oxidative Stress Causes DNA Damage and Apoptosis in Murine Osteoblast-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Depleting dietary valine permits nonmyeloablative mouse hematopoietic stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTORC1 senses glutamine and other amino acids through GCN2 | The EMBO Journal [link.springer.com]
- 6. mTORC1 senses glutamine and other amino acids through GCN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of mTORC1 and GCN2 amino acid sensing pathways in tumorigenesis and metastatic progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. Essential Amino Acid Starvation-Induced Oxidative Stress Causes DNA Damage and Apoptosis in Murine Osteoblast-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell viability and proliferation measurement [takarabio.com]
Validation & Comparative
A Comparative Analysis of L-Valine and D-Valine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biological significance, metabolic pathways, and physiological effects of L-valine and its stereoisomer, D-valine. While L-valine is a fundamental component of proteins and plays a crucial role in numerous physiological processes, D-valine is less common in mammals but exhibits unique biological activities and metabolic fates. This document synthesizes experimental data to highlight the key differences between these two enantiomers, offering valuable insights for researchers in drug development and life sciences.
Core Differences and Biological Significance
L-valine is one of the three branched-chain amino acids (BCAAs) and is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained through diet.[1][2] It is integral to protein synthesis, muscle metabolism, and immune function.[1][3] In contrast, D-amino acids, including D-valine, are not incorporated into proteins during ribosomal synthesis in mammals and are generally found in much lower concentrations.[3] However, D-amino acids are not biologically inert. They are found in bacteria, and in mammals, they can be metabolized by the enzyme D-amino acid oxidase (DAAO).[4][5] D-valine has also been utilized as a selective agent in cell culture to inhibit the growth of fibroblasts while allowing epithelial cells, which can possess DAAO activity, to proliferate.[6]
Cellular Uptake and Transport
The transport of L-valine into cells is mediated by various amino acid transporters, with the L-type amino acid transporter 1 (LAT1) being a key player. LAT1 is a sodium-independent transporter that facilitates the uptake of large neutral amino acids, including L-valine.[3][7][8] The transport of D-valine is generally less efficient than that of its L-counterpart. Studies have shown that amino acid transporters exhibit stereoselectivity, with a higher affinity for L-amino acids. For instance, in Caco-2 cells, the cellular uptake of L-valyl ester prodrugs is significantly higher than that of their D-valyl counterparts, suggesting a preference of the peptide transporter PEPT1 for the L-configuration.[9]
Metabolic Pathways
The metabolic pathways of L-valine and D-valine are distinctly different, primarily due to the stereospecificity of the enzymes involved.
L-Valine Metabolism
The catabolism of L-valine is initiated by a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), which converts L-valine into α-ketoisovalerate.[2][10] This is followed by oxidative decarboxylation and a series of reactions that ultimately lead to the production of succinyl-CoA, which can enter the citric acid cycle for energy production.[2][10]
D-Valine Metabolism
D-valine is primarily metabolized through oxidative deamination by D-amino acid oxidase (DAAO), a flavoenzyme that converts D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[4][5] In the case of D-valine, this reaction yields α-ketoisovalerate, the same keto acid produced from L-valine metabolism, which can then enter the same downstream metabolic pathway.[4][5]
Quantitative Comparison of Properties
The following tables summarize the available quantitative data comparing L-valine and D-valine.
Table 1: Comparative Enzyme Kinetics
| Parameter | L-Valine | D-Valine | Enzyme | Organism/Tissue | Reference |
|---|---|---|---|---|---|
| Km (mM) | 0.8 (for transamination) | 1.7 | Branched-Chain Aminotransferase / D-Amino Acid Oxidase | E. coli / Porcine Kidney | [7][11] |
| Vmax | Data not directly comparable | Data not directly comparable | - | - | - |
Note: Direct comparison of Vmax is challenging due to different enzymes and experimental conditions.
Table 2: Comparative Cellular Transport
| Parameter | L-Valine | D-Valine | Transporter System | Cell Line/Tissue | Reference |
|---|---|---|---|---|---|
| Uptake Efficiency | High | Low | L-type amino acid transporters (e.g., LAT1), PEPT1 (for prodrugs) | Caco-2 cells, various | [7][9] |
| Km (mM) | 0.045 - 2.4 (multiple components) | Not well characterized | Multiple | Tobacco cells |[12] |
Table 3: Comparative Toxicity
| Parameter | L-Valine | D-Valine | Animal Model | Route of Administration | Reference |
|---|---|---|---|---|---|
| LD50 (mg/kg) | 5390 | Not available | Rat | Intraperitoneal | [13] |
| General Toxicity | Generally considered non-toxic at physiological concentrations. | High concentrations can inhibit cell growth in culture for cells lacking DAAO. Not neuroprotective in a mouse model of Parkinson's disease. | Various | - |[1][6] |
Experimental Protocols
Protocol 1: Assay for D-Amino Acid Oxidase (DAAO) Activity
This protocol is adapted from established methods to determine DAAO activity by measuring the production of α-keto acids.[4][14]
Materials:
-
Recombinant or purified DAAO
-
D-valine solution (substrate)
-
75 mM Disodium (B8443419) pyrophosphate buffer, pH 8.5
-
1 mM 2,4-Dinitrophenylhydrazine (DNPH) in 1 M HCl
-
0.6 M NaOH
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 0.05 U of DAAO and varying concentrations of D-valine in 75 mM disodium pyrophosphate buffer (pH 8.5) to a final volume of 0.3 mL.
-
Incubation: Incubate the reaction mixture at 25°C for 10 minutes.
-
Derivatization: Add 0.15 mL of 1 mM DNPH solution to the reaction mixture to derivatize the α-keto acid product.
-
Stop Reaction and Color Development: Stop the reaction by adding 1.05 mL of 0.6 M NaOH. Incubate at 25°C for 5 minutes to allow for color development.
-
Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength for the DNPH derivative of α-ketoisovalerate using a spectrophotometer.
-
Blank: Prepare a blank solution using the same procedure but without the D-valine substrate.
-
Calculation: Determine the amount of α-keto acid produced by comparing the absorbance to a standard curve of α-ketoisovalerate. One unit of DAAO activity is defined as the amount of enzyme that converts 1 µmol of D-amino acid per minute at 25°C.[14]
Protocol 2: D-Valine Selection in Cell Culture
This protocol is based on the principle that most epithelial cells can utilize D-valine, while fibroblasts cannot, allowing for the selective culture of epithelial cells.[6]
Materials:
-
Primary tissue explants or mixed cell suspension
-
Basal cell culture medium (e.g., DMEM) lacking L-valine
-
D-valine
-
Fetal Bovine Serum (FBS)
-
Standard cell culture equipment
Procedure:
-
Medium Preparation: Prepare a selective medium by substituting L-valine with D-valine in a standard basal medium formulation. The final concentration of D-valine can be optimized but is typically in the range of the original L-valine concentration. Supplement the medium with FBS.
-
Cell Seeding: Plate the primary tissue explants or mixed cell suspension in the D-valine containing medium.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Observation: Monitor the cultures for cell growth. Epithelial cells, which can convert D-valine to L-valine via DAAO, will proliferate and form colonies. Fibroblasts, lacking sufficient DAAO activity, will not grow and will be diluted out with subsequent passages.
-
Subculturing: Once the epithelial cells reach confluency, they can be subcultured using standard trypsinization methods, continuing the use of the D-valine selective medium to maintain a pure epithelial population.
Conclusion
The biological roles and metabolic fates of L-valine and D-valine are fundamentally different, dictated by the stereospecificity of enzymes and transport systems in mammalian biology. L-valine is an essential building block for proteins and a key player in central metabolism. In contrast, D-valine's role is less defined in mammals, with its metabolism primarily handled by D-amino acid oxidase. The data presented in this guide highlights the significant differences in their enzyme kinetics, cellular transport, and overall physiological impact. A thorough understanding of these differences is crucial for researchers and professionals in drug development, particularly in the design of amino acid-based therapeutics and in the interpretation of metabolic studies. Further research is warranted to obtain more direct comparative quantitative data to fully elucidate the subtle yet significant differences between these two enantiomers in various biological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for L-Valine (HMDB0000883) [hmdb.ca]
- 3. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 9. Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics of l-Valine Uptake in Suspension-Cultured Cells and Protoplast-Derived Cells of Tobacco: Comparison of Wild-Type and the Valr-2 Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Valine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of valine. The selection of an appropriate analytical method is critical for accurate and reliable results in research, quality control, and clinical studies. This document outlines the performance characteristics of several common HPLC techniques, including underivatized and derivatized approaches with different detection systems. Experimental protocols and validation data are presented to aid in the selection of the most suitable method based on specific analytical needs.
Comparison of Validated HPLC Methods for Valine Detection
The following table summarizes the key performance parameters of different HPLC methods for the detection of L-valine. These methods vary in their use of derivatization and the type of detector employed, which significantly impacts their sensitivity and selectivity.
| Method | Derivatization | Detection | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| HPLC-UV | None (Direct) | UV | 50 - 400[1] | 97.91 - 101.11[1] | 0.28 - 1.92[1] | ~15-20 | ~45-60 |
| HPLC-UV | Pre-column with Di-tert-butyl-dicarbonate | UV | 1.5 - 150.0[2] | > 90 (extraction) | Not Specified | 1.61[2] | Not Specified |
| HPLC-FLD | Pre-column with o-Phthalaldehyde (OPA) | Fluorescence | Not Specified | 96 - 105[3] | < 4.0[3] | Not Specified | Not Specified |
| Ion-Exchange Chromatography | Post-column with Ninhydrin | Visible | Not Specified | Not Specified | Good Reproducibility[4] | Not Specified | Not Specified |
| LC-MS/MS | None (Direct) | Mass Spectrometry | > 0.9984 (Correlation Coefficient)[5] | Acceptable | Acceptable | ~0.01-0.1 | ~0.03-0.3 |
Note: Some values in the table are qualitative or aggregated from the literature as specific quantitative data for valine was not always available. The LOD and LOQ for the underivatized HPLC-UV method are estimated based on typical signal-to-noise ratios.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Method 1: Underivatized Valine Detection by HPLC-UV
This method allows for the direct quantification of valine without a derivatization step.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CLC-C18 column (150 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution was performed using:
-
Mobile Phase A: 10 mM Phosphate buffer (pH 7.4).
-
Mobile Phase B: Acetonitrile.
-
The gradient started with 100% A for 10 minutes, followed by a linear increase of B to 50% over the next 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm.[1]
-
Injection Volume: 10 µL.
Method 2: HPLC-UV with Pre-column Derivatization using Di-tert-butyl-dicarbonate
This method involves a derivatization step to enhance the UV activity of valine.
-
Derivatization Reagent: Di-tert-butyl-dicarbonate.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic conditions and sample preparation procedures were optimized for the analysis. [2]
-
Validation: The method was validated for specificity, linearity, accuracy, and detection limit.[2]
Method 3: HPLC-FLD with Pre-column Derivatization using o-Phthalaldehyde (OPA)
This is a highly sensitive method utilizing a fluorescent derivatizing agent.
-
Derivatization: Automated pre-column derivatization with OPA.[6]
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: Spherisorb ODS 2 column (125 x 3 mm I.D., 5-~m).[3]
-
Detection: Fluorescence detection.
-
Run Time: Total analysis time is approximately 49 minutes from injection to injection.[3]
Method Selection Guide
The choice of an appropriate HPLC method for valine detection depends on several factors including the required sensitivity, the complexity of the sample matrix, available equipment, and throughput needs.
Caption: Decision tree for selecting a suitable valine detection method.
Experimental Workflow for HPLC Analysis of Valine
The following diagram illustrates a typical workflow for the analysis of valine using HPLC, from sample preparation to data analysis.
Caption: General workflow for HPLC-based valine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Validation of an HPLC method for the determination of amino acids in feed | Semantic Scholar [semanticscholar.org]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different valine production strains
L-valine, an essential branched-chain amino acid, is a critical component in the pharmaceutical, food, and feed industries.[1][2][3] Its production relies heavily on microbial fermentation, with Corynebacterium glutamicum and Escherichia coli being the most prominent industrial workhorses.[1][4][5] Continuous efforts in metabolic engineering have led to the development of highly efficient strains capable of producing L-valine at industrial scales.[2][3] This guide provides a comparative analysis of the efficacy of different engineered valine production strains, supported by experimental data, detailed methodologies, and pathway visualizations.
Performance Comparison of Engineered Strains
The efficacy of different valine-producing strains is typically evaluated based on three key metrics: titer (the final concentration of valine produced), yield (the amount of valine produced per unit of substrate consumed), and productivity (the rate of valine production). The following table summarizes the performance of several notable engineered Corynebacterium glutamicum and Escherichia coli strains from various studies.
| Strain | Host Organism | Key Genetic Modifications | Valine Titer (g/L) | Valine Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| C. glutamicum K020 | Corynebacterium glutamicum | Enhanced glycolysis, weakened byproduct pathways, site-directed mutation of acetohydroxyacid synthase, cofactor engineering | 110 | 0.51 | 2.29 | [6] |
| C. glutamicum aceE A16 Δpqo Δppc (pJC4 ilvBNCE) | Corynebacterium glutamicum | Reduced pyruvate (B1213749) dehydrogenase complex activity, deletion of pqo and ppc, overexpression of ilvBNCE | 86.5 | 0.36 (mol/mol) | 1.6 | [7] |
| C. glutamicum WCC003/pJYW-4-ilvBNC1-lrp1-brnFE | Corynebacterium glutamicum | Deletion of aceE, alaT, ilvA; overexpression of ilvB, ilvN, ilvC, lrp1, brnE, brnF | 51 | Not Reported | Not Reported | [8] |
| E. coli VL-06 | Escherichia coli | Knockout of ldhA, poxB, pflB, frdA, pta; replacement of ilvE with bcd from Bacillus subtilis | 86.44 | 0.44 (44.08% conversion rate) | 3.32 | [9] |
| Engineered E. coli | Escherichia coli | Multi-modular engineering including mutagenesis, pathway and transport modification, and transcription factor engineering | 92 | Not Reported | Not Reported | [10] |
| E. coli VHY18 | Escherichia coli | Enhanced L-valine synthesis pathway and export system, enriched precursor pool, reinforced NADPH regeneration, cofactor requirement changed from NADPH to NADH | 84 | 0.41 | 2.33 | [11][12] |
| Engineered E. coli W (ΔlacI ΔilvA) | Escherichia coli W | Deletion of ilvA and lacI; overexpression of feedback-resistant ilvBN, ilvCED, ygaZH, and lrp | 60.7 | 0.22 | 2.06 | [13] |
Metabolic Engineering Strategies for Enhanced Valine Production
The development of high-yield valine production strains involves a combination of targeted genetic modifications aimed at optimizing the metabolic flux towards valine biosynthesis. These strategies generally fall into the following categories:
-
Enhancing the Valine Biosynthetic Pathway: This is primarily achieved by overexpressing the key enzymes in the valine synthesis pathway, such as acetohydroxyacid synthase (ilvBN), acetohydroxy acid isomeroreductase (ilvC), and branched-chain amino acid aminotransferase (ilvE).[4][8][14] To overcome feedback inhibition, mutant versions of these enzymes that are resistant to high concentrations of L-valine are often used.[6][12]
-
Eliminating Competing Pathways: To channel more carbon flux towards valine, genes encoding enzymes for byproduct formation are often deleted. Common targets for gene knockout include those involved in the synthesis of lactate (B86563) (ldhA), acetate (B1210297) (poxB, pta), and other amino acids like alanine (B10760859) (alaT) and isoleucine (ilvA).[4][8][9][15]
-
Optimizing Cofactor Balance: The biosynthesis of L-valine requires NADPH, while glycolysis primarily produces NADH.[4] To address this cofactor imbalance, strategies such as engineering enzymes to prefer NADH over NADPH or modifying central carbon metabolism to increase NADPH availability are employed.[6][9][11][12]
-
Improving Precursor Supply: Ensuring a sufficient supply of the precursor molecule, pyruvate, is crucial. This can be achieved by strengthening the glycolytic pathway or by deleting genes that divert pyruvate to other metabolic pathways.[6][15]
-
Enhancing Valine Export: Overexpression of exporter proteins, such as those encoded by the brnFE and ygaZH genes, can facilitate the secretion of L-valine out of the cell, thereby reducing potential feedback inhibition and toxicity.[8][13][16]
Below is a diagram illustrating the core L-valine biosynthesis pathway and key points of metabolic engineering interventions.
Experimental Protocols
A generalized workflow for the development and evaluation of L-valine producing strains is outlined below.
Fermentation Protocol (Generalized Fed-Batch)
-
Seed Culture Preparation: Inoculate a single colony of the engineered strain into a test tube containing 5 mL of seed medium (e.g., Luria-Bertani broth). Incubate at 37°C (for E. coli) or 30°C (for C. glutamicum) with shaking at 200-250 rpm for 12-16 hours.
-
Inoculum Culture: Transfer the seed culture to a 250 mL flask containing 50 mL of fermentation seed medium. Incubate under the same conditions for another 12-16 hours until the optical density at 600 nm (OD600) reaches a desired value (e.g., 4-6).
-
Bioreactor Fermentation: Inoculate a 5 L bioreactor containing 3 L of initial fermentation medium with the inoculum culture to an initial OD600 of approximately 0.2-0.4.
-
Process Control: Maintain the temperature and pH at optimal levels (e.g., 37°C and pH 7.0 for E. coli; 30°C and pH 7.2 for C. glutamicum). The pH is typically controlled by the automated addition of a base like ammonia, which also serves as a nitrogen source. Maintain dissolved oxygen (DO) at a certain level (e.g., 20-30%) by adjusting the agitation speed and aeration rate.[17]
-
Fed-Batch Strategy: When the initial glucose in the batch medium is nearly depleted (as indicated by a sharp increase in DO), start feeding a concentrated glucose solution to maintain a low glucose concentration in the bioreactor.[17][18] This strategy helps to avoid the accumulation of inhibitory byproducts.
-
Sampling: Aseptically collect samples from the bioreactor at regular intervals (e.g., every 4-6 hours) to monitor cell growth, substrate consumption, and valine production.
Analytical Methods
-
Cell Growth Measurement: Measure the optical density of the collected samples at 600 nm (OD600) using a spectrophotometer. Dilute the samples with fresh medium if the OD600 exceeds the linear range of the instrument.
-
Valine Quantification by HPLC:
-
Sample Preparation: Centrifuge the collected samples to pellet the cells. The supernatant is used for analysis. If necessary, dilute the supernatant with ultrapure water to bring the valine concentration within the calibration range.
-
Derivatization (if required): Some HPLC methods require pre-column derivatization to make the amino acids detectable by a fluorescence or UV detector. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA).
-
HPLC Analysis: Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column) and a detector (e.g., fluorescence or diode array detector).
-
Mobile Phase: A typical mobile phase consists of a gradient of two or more solvents, such as a buffer solution and an organic solvent like methanol (B129727) or acetonitrile.
-
Quantification: Determine the concentration of L-valine in the samples by comparing the peak area to a standard curve generated from known concentrations of L-valine.
-
Conclusion
The production of L-valine has been significantly enhanced through the systematic metabolic engineering of both Corynebacterium glutamicum and Escherichia coli.[3][16][19] The choice of production host often depends on factors such as the existing fermentation infrastructure, genetic manipulation tools, and tolerance to process conditions. As demonstrated by the presented data, both microorganisms are capable of achieving high titers, yields, and productivities. Future improvements in L-valine production will likely stem from a deeper understanding of the complex regulatory networks within the cell and the application of synthetic biology tools to fine-tune metabolic pathways for even greater efficiency.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Production of L-valine from metabolically engineered Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering of Corynebacterium glutamicum for High-Yield l-Valine Production under Oxygen Deprivation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Highly efficient production of L-valine by multiplex metabolic engineering of Corynebacterium glutamicum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platform Engineering of Corynebacterium glutamicum with Reduced Pyruvate Dehydrogenase Complex Activity for Improved Production of l-Lysine, l-Valine, and 2-Ketoisovalerate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of Corynebacterium glutamicum ATCC13869 for L-valine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Metabolic engineering of Escherichia coli for efficient production of L-valine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Corynebacterium glutamicum tailored for high-yield L-valine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement of l-Valine Production by Atmospheric and Room Temperature Plasma Mutagenesis and High-Throughput Screening in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. L-valine is produced by fermentation [yffoodingredients.com]
- 18. L-Valine Production Solution- COFCO Technology & Industry [cofcoti.com]
- 19. researchgate.net [researchgate.net]
L-Valine vs. Isoleucine in Regulating mTOR Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism. Its activation by amino acids, particularly the branched-chain amino acids (BCAAs), has been a subject of intense research. Among the BCAAs, L-leucine is widely recognized as the most potent activator of mTOR complex 1 (mTORC1). However, the distinct roles of the other two BCAAs, L-valine and L-isoleucine, in modulating this pathway are less clearly defined. This guide provides an objective comparison of the available experimental data on the effects of L-valine and isoleucine on mTOR signaling, offering insights for researchers in cellular biology and drug development.
Data Presentation: A Comparative Analysis
While both L-valine and isoleucine can influence the mTOR pathway, studies suggest differential effects on the phosphorylation of key downstream targets. The following table summarizes qualitative and semi-quantitative findings from various experimental models. It is important to note that direct, side-by-side quantitative comparisons in the same experimental system are limited in the current literature.
| Parameter | L-Valine | Isoleucine | Key Findings & Citations |
| mTOR Phosphorylation | Can contribute to mTOR activation, though generally considered less potent than leucine (B10760876). | Shown to independently increase mTOR phosphorylation (Ser2448).[1] | Studies in bovine mammary cells demonstrated that the omission of either L-isoleucine or L-leucine from the culture medium decreased the phosphorylation of mTOR.[1] Supplementation with L-isoleucine alone was sufficient to increase mTOR phosphorylation.[1] |
| S6K1 Phosphorylation | Can induce S6K1 phosphorylation, but its effect is often described as modest compared to leucine. | Shown to independently increase S6K1 phosphorylation (Thr389).[1] | In bovine mammary tissue slices, the absence of L-isoleucine or L-leucine led to a decrease in S6K1 phosphorylation.[1] Supplementing with L-isoleucine increased S6K1 phosphorylation.[1] |
| 4E-BP1 Phosphorylation | Deprivation of valine can inhibit the phosphorylation of 4E-BP1. | Deprivation of isoleucine can inhibit the phosphorylation of 4E-BP1, with effects comparable to valine deprivation. | The role of individual BCAAs in regulating 4E-BP1 phosphorylation is crucial for the initiation of protein synthesis. |
| Ribosomal Protein S6 (rpS6) Phosphorylation | Can influence rpS6 phosphorylation as a downstream target of the mTOR pathway. | Shown to independently increase rpS6 phosphorylation (Ser235/236).[1] | In MAC-T cells, the omission of L-isoleucine or L-leucine reduced rpS6 phosphorylation.[1] Supplementation with L-isoleucine increased its phosphorylation.[1] |
| Upstream Regulation | Can contribute to the upregulation of PDCD4, a tumor suppressor downstream of mTOR.[2] | Can also upregulate PDCD4 protein levels.[2] | In Huh7 hepatoma cells, individual treatment with leucine, isoleucine, or valine was shown to upregulate the protein levels of PDCD4.[2] |
Experimental Protocols
The following is a generalized protocol for assessing the effects of L-valine and isoleucine on mTOR signaling using Western blotting, based on methodologies reported in the literature.
Cell Culture and Amino Acid Stimulation
-
Cell Seeding: Plate cells (e.g., HEK293T, C2C12 myoblasts, or Huh7 hepatoma cells) in complete growth medium and allow them to reach 70-80% confluency.
-
Amino Acid Starvation: To establish a baseline, aspirate the growth medium, wash the cells with phosphate-buffered saline (PBS), and incubate them in an amino acid-free medium (e.g., Hanks' Balanced Salt Solution or DMEM without amino acids) for a defined period (typically 1-2 hours).
-
Amino Acid Stimulation: Replace the starvation medium with a medium containing specific concentrations of either L-valine or L-isoleucine. A control group with no amino acid supplementation and a positive control with L-leucine should be included. The stimulation time can vary from 15 minutes to several hours depending on the specific research question.
Protein Extraction and Quantification
-
Cell Lysis: After stimulation, place the culture dishes on ice, wash the cells with ice-cold PBS, and lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. The lysate can be further homogenized by sonication or passage through a fine-gauge needle.
-
Centrifugation: Clarify the cell lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay or Bradford assay.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of the target proteins.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, S6K1, 4E-BP1, and rpS6 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.
Mandatory Visualization
mTOR Signaling Pathway
Caption: Simplified mTORC1 signaling pathway activated by amino acids.
Experimental Workflow
Caption: General experimental workflow for studying mTOR signaling.
References
A Comparative Analysis of Valine Derivatives in Asymmetric Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for achieving high stereoselectivity in asymmetric synthesis. Valine, a readily available and inexpensive chiral amino acid, has served as a foundational scaffold for the development of a diverse range of effective organocatalysts and ligands. This guide provides a comparative overview of the performance of various valine derivatives in three key asymmetric transformations: the Aldol (B89426) reaction, the Michael addition, and the Diels-Alder reaction. The data presented is supported by experimental findings, and detailed protocols for representative reactions are provided to facilitate practical application.
Performance Comparison of Valine Derivatives
The efficacy of a chiral catalyst is typically evaluated based on its ability to control stereochemistry, reflected in the enantiomeric excess (ee%) and diastereomeric ratio (dr), as well as the overall efficiency of the reaction, measured by the product yield. The following tables summarize the performance of different valine derivatives in key asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral valine-derived catalysts enables the enantioselective synthesis of β-hydroxy carbonyl compounds, which are valuable building blocks for natural products and pharmaceuticals.
| Catalyst/Valine Derivative | Aldehyde | Ketone | Yield (%) | ee (%) | dr (anti/syn) | Reference |
| L-Valine on Graphene | Benzaldehyde | Cyclohexanone | 84 | 91 | 16.5:1 | [1][2] |
| L-Valine on Graphene | m-Nitrobenzaldehyde | Cyclohexanone | 97 | >99 | 23:1 | [1][2] |
| L-Valine | 4-Nitrobenzaldehyde | Acetone | 68 | 60 | - | [3] |
| L-Valine | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 96 | 10:1 | [3] |
| Proline-Valinol Thioamide | 3-Nitrobenzaldehyde | Cyclohexanone | 98 | 99 | 99:1 | [4] |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Chiral Lewis acids derived from valine can effectively catalyze this reaction, leading to the enantioselective synthesis of complex cyclic structures.
| Catalyst/Valine Derivative | Dienophile | Diene | Yield (%) | ee (%) | Reference |
| Cu(II)-L-Valine Complex | 3-Phenyl-1-(2-pyridyl)-2-propen-1-one | Cyclopentadiene | >90 | 44 | [5] |
Note: While a direct comparative study with a wide range of valine derivatives for the Michael addition was not found in the reviewed literature, the principles of enamine and iminium ion catalysis, which are central to the function of proline and its derivatives, are also applicable to many valine-based catalysts.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of asymmetric catalytic reactions. Below are representative procedures for the asymmetric aldol and Diels-Alder reactions catalyzed by valine derivatives.
General Procedure for Asymmetric Aldol Reaction Catalyzed by L-Valine on Graphene
This protocol is adapted from the work of Sadiq et al.[1][2]
Materials:
-
L-Valine functionalized graphene oxide
-
Aldehyde (e.g., benzaldehyde, m-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Deionized water
Procedure:
-
To a vial, add the L-valine functionalized graphene oxide catalyst (50 mg).
-
Add the ketone (1.0 mmol) and the aldehyde (0.5 mmol) to the vial.
-
Add deionized water (1 mL) as the solvent.
-
Stir the reaction mixture vigorously at room temperature for the time specified in the literature (e.g., 24-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the catalyst can be recovered by filtration.
-
The filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy carbonyl compound.
-
The enantiomeric excess and diastereomeric ratio are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by a Cu(II)-L-Valine Complex
This protocol is a general representation based on the procedure described for a similar amino acid complex.[5]
Materials:
-
Copper(II) nitrate (B79036) (Cu(NO₃)₂)
-
L-Valine
-
Sodium hydroxide (B78521) (NaOH)
-
Dienophile (e.g., 3-phenyl-1-(2-pyridyl)-2-propen-1-one)
-
Diene (e.g., cyclopentadiene)
-
Water
-
Ethanol
Procedure:
-
Prepare a solution of the copper(II)-L-valine complex in situ by dissolving Cu(NO₃)₂ (0.100 mmol) and L-valine (0.175 mmol) in water (100 mL).
-
Adjust the pH of the solution to 6-6.5 with a dilute NaOH solution.
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Add a solution of the dienophile (1.0 mmol) in a minimal amount of ethanol.
-
Add the diene (2.0 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C for 48 hours.
-
After the reaction is complete, extract the mixture with an appropriate organic solvent (e.g., ether).
-
Dry the combined organic extracts over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing catalyst performance and designing new, more efficient derivatives. The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles and workflows.
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Workflow for a typical valine-derivative catalyzed asymmetric aldol reaction.
Catalytic Cycle for an Enamine-Based Asymmetric Aldol Reaction
References
- 1. Green and Sustainable Heterogeneous Organo-Catalyst for Asymmetric Aldol Reactions [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Acyclic amino acid-catalyzed direct asymmetric aldol reactions: alanine, the simplest stereoselective organocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
Valine's Role in Protein Thermal Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of a protein is a critical determinant of its functional integrity and shelf-life, profoundly impacting its utility in therapeutic and industrial applications. Among the twenty proteinogenic amino acids, the branched-chain amino acid valine plays a significant, albeit complex, role in dictating the thermostability of proteins. This guide provides an objective comparison of protein thermal stability with and without valine substitutions, supported by experimental data and detailed methodologies.
The Impact of Valine Substitutions on Thermal Stability: Quantitative Insights
Valine's contribution to protein stability is largely attributed to its hydrophobic nature and the steric constraints imposed by its β-branched side chain. When positioned within the hydrophobic core of a protein, valine can enhance stability through favorable packing interactions. However, substitutions involving valine can have varied effects, leading to either stabilization or destabilization depending on the local structural context. The following table summarizes experimental data from studies on different proteins, quantifying the effect of valine substitutions on their melting temperature (Tm), a key indicator of thermal stability.
| Protein | Mutation | Wild-Type Tm (°C) | Mutant Tm (°C) | ΔTm (°C) | Effect of Valine Substitution | Reference |
| Human Frataxin | G137V | 66 | 46 | -20 | Destabilizing | [1][2] |
| Human Frataxin | G130V | 66 | 43.2 | -22.8 | Destabilizing | [3] |
| λ Repressor | T8V | 57 | 52 | -5 | Destabilizing | [4] |
| λ Repressor | E10V | 57 | 55 | -2 | Destabilizing | [4] |
| λ Repressor | L12V | 57 | 55 | -2 | Destabilizing | [4] |
| λ Repressor | E23V | 57 | 52 | -5 | Destabilizing | [4] |
| E. coli Thioredoxin | I21V | 85.5 | 82.5 | -3 | Destabilizing | [5] |
| E. coli Thioredoxin | I75V | 85.5 | 88.5 | +3 | Stabilizing | [5] |
Experimental Workflow for Assessing Protein Thermal Stability
The determination of a protein's thermal stability following an amino acid substitution typically involves a multi-step experimental workflow. This process begins with the introduction of the desired mutation, followed by protein expression and purification, and culminates in biophysical characterization to measure the melting temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Analyzing the Effects of a G137V Mutation in the FXN Gene [frontiersin.org]
- 3. Protein Mutations and Stability, a Link with Disease: The Case Study of Frataxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Stability Pattern of Protein Hydrophobic Mutations that Reflects Evolutionary Structural Optimization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthetic vs. Natural L-Valine
For researchers, scientists, and professionals in drug development, the purity of chiral building blocks like L-valine is paramount. This guide provides a comprehensive comparison of L-valine from synthetic and natural (fermentation-based) sources, focusing on purity profiles, analytical methodologies, and biological relevance.
L-valine, an essential branched-chain amino acid (BCAA), is a critical component in pharmaceutical formulations, cell culture media, and nutritional supplements. Its production is dominated by two primary routes: chemical synthesis and microbial fermentation. While both methods yield L-valine, the resulting purity profiles can differ significantly, impacting its suitability for various applications. This guide delves into a technical comparison of L-valine from these two sources, offering experimental data and detailed protocols for purity assessment.
Comparing Purity Profiles: Synthetic vs. Natural L-Valine
The manufacturing process inherently influences the impurity profile of the final L-valine product. Fermentation, leveraging microorganisms like Corynebacterium glutamicum or Escherichia coli, is a highly stereospecific process that primarily yields the desired L-enantiomer.[1] In contrast, chemical synthesis can be more complex, often involving multiple steps and harsher reaction conditions, which may lead to a broader range of impurities, including the D-enantiomer.[2]
| Impurity Category | Natural (Fermentation) L-Valine | Synthetic L-Valine |
| Enantiomeric Purity (D-Valine) | Typically very high, with D-valine content often below the limit of detection (<0.1%). | Variable, depending on the synthesis route and purification. Can contain higher levels of D-valine if resolution is incomplete. |
| Related Amino Acids | May contain trace amounts of other amino acids produced by the microorganism, such as alanine, leucine, and isoleucine (typically ≤0.5%).[2] | Can contain unreacted starting materials and by-products from the synthesis, which may include other amino acid isomers. |
| Process-Related Impurities | May include residual fermentation media components (sugars, salts, etc.) and microbial biomass, which are typically removed during downstream processing. | Can contain residual solvents, catalysts, and reagents from the various chemical steps. |
| Heavy Metals | Generally low, subject to the purity of the fermentation media. | Levels can vary depending on the reagents and equipment used in the synthesis. |
| Endotoxins | A potential concern due to the microbial origin, requiring rigorous purification and testing. | Generally not a concern. |
Experimental Protocols for Purity Assessment
Accurate determination of L-valine purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for both quantitative analysis and the identification of impurities.
Experimental Protocol 1: Enantiomeric Purity by Chiral HPLC-UV
This method is crucial for quantifying the D-enantiomer in L-valine samples.
Objective: To separate and quantify D- and L-valine enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC V2, 25 cm x 4.6 mm, 5 µm)
Reagents:
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
L-valine and D-valine reference standards
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol/Ethanol/Acetic Acid (50:50:0.02 v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare individual standard solutions of L-valine and D-valine at a concentration of 1 mg/mL in the mobile phase. Prepare a mixed standard containing both enantiomers.
-
Sample Preparation: Accurately weigh and dissolve the L-valine sample in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25°C
-
Injection volume: 10 µL
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standard solutions to determine the retention times for D- and L-valine. Inject the sample solution and quantify the D-valine peak area relative to the L-valine peak area.
Experimental Protocol 2: Impurity Profiling by GC-MS
This method is used to identify and quantify volatile and semi-volatile impurities.
Objective: To identify and quantify related amino acids and other process-related impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amino acid analysis (e.g., Chirasil-L-Val)
Reagents:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Acetonitrile (B52724) (anhydrous)
-
Dichloromethane (anhydrous)
-
Amino acid standards
Procedure:
-
Sample Derivatization: a. Accurately weigh approximately 1 mg of the L-valine sample into a reaction vial. b. Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA + 1% TBDMCS. c. Seal the vial and heat at 100°C for 2 hours. d. Cool the vial to room temperature.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass scan range: 50-600 m/z
-
-
Analysis: Inject the derivatized sample into the GC-MS. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST) and quantify them based on their peak areas relative to the L-valine peak.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in L-valine purity assessment and its biological significance, the following diagrams are provided.
References
Comparative Analysis of Valine Analogues in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory effects of valine and its analogues on key enzymes. The information presented is curated from experimental data to assist in understanding the structure-activity relationships and mechanisms of inhibition, which are crucial for drug design and metabolic pathway engineering.
Acetohydroxyacid Synthase (AHAS) Inhibition
Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs), including valine, leucine (B10760876), and isoleucine. This enzyme is a known target for herbicides and is subject to feedback inhibition by the end-products of the pathway.
Data on AHAS Inhibition by Natural BCAAs
The inhibitory effects of valine, leucine, and isoleucine on AHAS have been characterized in various organisms. The following table summarizes the inhibition constants (K_i_) and/or the half-maximal inhibitory concentrations (IC50) for these natural amino acid inhibitors.
| Organism | Inhibitor | K_i_ (mM) | IC50 (mM) | Reference Organism(s) |
| Corynebacterium glutamicum | L-Valine | 0.9 | - | C. glutamicum |
| L-Leucine | 6.0 | - | C. glutamicum | |
| L-Isoleucine | 3.1 | - | C. glutamicum | |
| Pseudomonas aeruginosa | L-Valine | - | ~0.1 | P. aeruginosa |
| L-Leucine | - | ~40 | P. aeruginosa | |
| L-Isoleucine | - | ~6 | P. aeruginosa | |
| Arabidopsis thaliana | L-Valine | ~0.05 | - | A. thaliana |
| L-Leucine | ~0.07 | - | A. thaliana |
Note: The presented values are approximate and can vary based on experimental conditions.
Mechanism of AHAS Feedback Inhibition
Valine, along with leucine and isoleucine, acts as an allosteric inhibitor of AHAS. These amino acids bind to the regulatory subunit of the enzyme, inducing a conformational change that reduces its catalytic activity. This feedback mechanism is a crucial cellular process to maintain homeostatic levels of branched-chain amino acids. In some organisms, mutations in the regulatory subunit of AHAS can lead to resistance to this feedback inhibition, resulting in the overproduction of valine.
Caption: Feedback inhibition of AHAS by valine.
Valyl-tRNA Synthetase (ValRS) Inhibition
Valyl-tRNA synthetase (ValRS) is a vital enzyme responsible for the specific attachment of valine to its corresponding transfer RNA (tRNA^Val^), a critical step in protein synthesis. Inhibition of ValRS can lead to the cessation of protein production and is a target for antimicrobial drug development.
Comparative Data on ValRS Inhibitors
Quantitative comparative data for a wide range of valine analogues as ValRS inhibitors is limited in publicly available literature. However, specific examples of inhibitors have been identified.
| Inhibitor | Type of Inhibition | K_i_ (mM) | Target Organism/Enzyme Source | Notes |
| 3-Fluoro-DL-valine | Competitive | N/A | General | Known to be a competitive inhibitor, but specific K_i_ values are not readily available in literature. |
| S-Adenosylhomocysteine | Competitive | 0.21 - 0.35 | Lupinus luteus (Lupin) | Competitive with respect to ATP and valine in the ATP-PPi exchange reaction. |
N/A: Not available in the reviewed literature.
Mechanism of ValRS Inhibition and Fidelity
ValRS exhibits a high degree of substrate specificity to ensure the fidelity of protein synthesis. This is achieved through a "double-sieve" mechanism, which involves a synthetic active site and a separate editing (proofreading) site.
-
Synthetic Site: This site preferentially binds valine over other amino acids. Analogues that are too large, like isoleucine, are sterically excluded.
-
Editing Site: Smaller, non-cognate amino acids that may be incorrectly activated (e.g., threonine) are hydrolyzed at this site before they can be attached to tRNA^Val^.
Valine analogues can inhibit ValRS by competing with the natural substrate, valine, for binding to the synthetic active site. The efficiency of inhibition depends on how closely the analogue mimics the structure and chemical properties of valine.
Caption: Competitive inhibition of ValRS by a valine analogue.
Experimental Protocols
Determination of Enzyme Inhibition Constants (K_i_ and IC50)
1. General Principle:
Enzyme inhibition assays are performed to determine the potency of an inhibitor, commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (K_i_). The IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions. The K_i_ is the dissociation constant of the enzyme-inhibitor complex and is a true measure of the inhibitor's potency, independent of substrate concentration for competitive inhibitors.
2. Materials:
-
Purified enzyme (e.g., AHAS, ValRS)
-
Substrate(s) for the enzyme
-
Valine analogue inhibitor at various concentrations
-
Assay buffer specific to the enzyme's optimal pH and ionic strength
-
Cofactors, if required by the enzyme (e.g., Mg^2+^, ATP)
-
Detection reagent or system to measure product formation or substrate depletion
-
Microplate reader or spectrophotometer
3. General Procedure for IC50 Determination:
-
Prepare a series of dilutions of the valine analogue inhibitor.
-
In a microplate, add the assay buffer, enzyme, and the inhibitor at different concentrations. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate(s).
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve by fitting the data to a suitable equation (e.g., four-parameter logistic).
4. General Procedure for K_i_ Determination for a Competitive Inhibitor:
-
Perform a series of enzyme kinetic assays by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor.
-
Repeat the kinetic assays in the presence of several fixed concentrations of the valine analogue inhibitor.
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot), where 1/rate is plotted against 1/[Substrate].
-
For a competitive inhibitor, the lines for the different inhibitor concentrations will intersect on the y-axis (1/V_max_).
-
The apparent K_m_ (K_m,app_) for each inhibitor concentration can be determined from the x-intercept (-1/K_m,app_).
-
The K_i_ can be calculated from the relationship: K_m,app_ = K_m_ * (1 + [I]/K_i_), where [I] is the inhibitor concentration.
Specific Assay Protocol for Acetohydroxyacid Synthase (AHAS)
-
Principle: The activity of AHAS can be measured by quantifying the formation of its product, acetolactate. Acetolactate is unstable and can be decarboxylated to acetoin (B143602) in the presence of acid. Acetoin then reacts with creatine (B1669601) and α-naphthol to produce a colored complex that can be measured spectrophotometrically.
-
Reaction Mixture:
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Sodium pyruvate (substrate)
-
MgCl_2_ (cofactor)
-
Thiamine pyrophosphate (TPP, cofactor)
-
FAD (cofactor)
-
Purified AHAS enzyme
-
Valine analogue inhibitor
-
-
Procedure:
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Stop the reaction by adding sulfuric acid.
-
Incubate to allow for the decarboxylation of acetolactate to acetoin.
-
Add creatine and α-naphthol and incubate to allow for color development.
-
Measure the absorbance at 530 nm.
-
Specific Assay Protocol for Valyl-tRNA Synthetase (ValRS)
-
Principle: The activity of ValRS is typically measured by monitoring the aminoacylation of tRNA^Val^. This can be done using radiolabeled valine or through a pyrophosphate (PPi) detection assay. The PPi detection assay is a continuous spectrophotometric method.
-
Reaction Mixture:
-
HEPES or Tris-HCl buffer (pH 7.5)
-
L-Valine (or a radiolabeled version like [^3^H]-Valine)
-
ATP
-
MgCl_2_
-
DTT
-
tRNA^Val^
-
Purified ValRS enzyme
-
Valine analogue inhibitor
-
(For PPi assay) Inorganic pyrophosphatase, and a phosphate detection reagent (e.g., malachite green).
-
-
Procedure (Radiolabel Assay):
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Stop the reaction by precipitating the tRNA and any charged tRNA using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter.
-
Wash the filter to remove unincorporated radiolabeled valine.
-
Quantify the radioactivity on the filter using liquid scintillation counting, which corresponds to the amount of Val-tRNA^Val^ formed.
-
This guide serves as a starting point for researchers interested in the comparative effects of valine analogues on enzyme inhibition. Further detailed experimental validation is recommended for specific research applications.
Valine as a Biomarker for Metabolic Disorders: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of valine's performance as a biomarker for metabolic disorders against other alternatives, supported by experimental data. The guide details experimental methodologies and visualizes key biological pathways and workflows.
Elevated levels of the essential branched-chain amino acid (BCAA) valine are increasingly recognized as a significant biomarker for several metabolic disorders, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD). Accumulating evidence suggests that circulating valine concentrations are not merely correlated with these conditions but may also play a role in their pathogenesis. This guide synthesizes findings from recent studies to evaluate the utility of valine as a diagnostic and prognostic marker.
Valine in Type 2 Diabetes
Numerous studies have demonstrated a strong positive correlation between plasma valine concentrations and T2D.[1][2] Research indicates that individuals with T2D have significantly higher circulating valine levels compared to healthy controls.[1][2] Furthermore, valine levels have been shown to positively correlate with fasting plasma glucose.[1][2] Some studies suggest that the catabolite of valine, 3-hydroxyisobutyrate (B1249102) (3-HIB), may contribute to insulin (B600854) resistance by promoting the uptake of fatty acids in muscle tissue.[3]
Valine in Obesity and Metabolic Syndrome
Higher plasma concentrations of BCAAs, including valine, are consistently observed in obese individuals.[1][4] In overweight and obese individuals, those with metabolic syndrome exhibit higher levels of all three BCAAs (valine, leucine (B10760876), and isoleucine) compared to those without the syndrome and to normal-weight individuals.[4] Specifically, valine has been shown to be correlated with waist circumference in overweight and obese participants.[4]
Valine in Non-Alcoholic Fatty Liver Disease (NAFLD)
The role of valine in NAFLD is more complex. While some dietary supplementation with valine has been shown to improve gut health, long-term intake of high levels of valine has been demonstrated to accelerate the development of NAFLD in animal models.[5][6][7] This is thought to occur by promoting lipogenesis and inhibiting fatty acid oxidation through the GCN2-eIF2α-ATF4 pathway.[5][6][7]
Comparison with Other Biomarkers
Valine is often evaluated in conjunction with the other two BCAAs, leucine and isoleucine. While all three are generally elevated in metabolic disorders, some studies suggest distinct roles for each. For instance, research has indicated that isoleucine restriction may have more potent beneficial metabolic effects than valine or leucine restriction.[8] Other established biomarkers for metabolic disorders include inflammatory markers like C-reactive protein (CRP) and cytokines (e.g., TNF-alpha, IL-6), as well as specific adipokines like adiponectin and leptin.[9] While these markers are indicative of systemic inflammation and adipocyte dysfunction, which are characteristic of metabolic diseases, valine and the other BCAAs offer a more direct link to nutrient metabolism and its dysregulation.
Quantitative Data Summary
| Disorder | Biomarker | Patient Group | Control Group | Key Findings | Reference |
| Type 2 Diabetes | Plasma Valine | Newly diagnosed T2D patients (n=20) | Healthy controls (n=19) | Significantly higher plasma valine concentrations in T2D patients (p < 0.05). Positive correlation with fasting plasma glucose (p < 0.05). | [1][2] |
| Type 2 Diabetes | Plasma L-Valine | Newly-diagnosed T2DM (NDM) group | Normal glucose metabolism (NGM) and prediabetes groups | High L-Valine levels were independently associated with NDM (OR 1.06). Participants with high L-Valine (≥35.25μg/mL) had a 2.25-fold increased odds for NDM. | [10] |
| Obesity & Metabolic Syndrome | Plasma Valine | Overweight/obese with MetS | Overweight/obese without MetS and Normal weight | Overweight/obese individuals with MetS had the highest levels of valine. Valine was correlated with waist circumference (r=0.29; p=0.009) in overweight/obese participants. | [4] |
| Non-alcoholic Fatty Liver Disease | Dietary Valine | Laying hens fed high valine diets (0.74% and 0.79%) | Laying hens fed lower valine diets | High dietary valine accelerated the development of NAFLD by promoting lipogenesis and inhibiting fatty acid oxidation. | [5][6][7] |
Experimental Protocols
Measurement of Plasma Valine Levels
A common method for quantifying plasma valine is the Enzyme-Linked Immunosorbent Assay (ELISA) .
Protocol:
-
Sample Collection: Collect whole blood from subjects in appropriate anticoagulant tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Dilution: Dilute the plasma samples according to the ELISA kit manufacturer's instructions. For example, a 20-fold dilution may be required.[1]
-
ELISA Procedure:
-
Add diluted plasma samples, standards, and controls to the wells of a microplate pre-coated with an antibody specific for valine.
-
Incubate the plate to allow the valine in the samples to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated antibody specific for valine and incubate.
-
Wash the plate again.
-
Add streptavidin-HRP and incubate.
-
Wash the plate.
-
Add a substrate solution and incubate to allow for color development. The intensity of the color is proportional to the amount of valine in the sample.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of valine in the samples by comparing their absorbance to a standard curve.
Another widely used method is Gas Chromatography-Mass Spectrometry (GC-MS) .
Protocol:
-
Sample Preparation:
-
Deproteinize plasma or serum samples, for instance, by adding sulfosalicylic acid.[11]
-
Centrifuge to remove the precipitated protein.
-
Derivatize the amino acids in the supernatant to make them volatile for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the gas chromatograph.
-
The different amino acids are separated based on their boiling points and interaction with the stationary phase of the GC column.
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
-
-
Data Analysis: Identify and quantify valine based on its retention time and mass spectrum, often using an internal standard for calibration.
Visualizations
Caption: A generalized workflow for the measurement of plasma valine levels.
Caption: Signaling pathway of high dietary valine in NAFLD development.
References
- 1. A High Level of Circulating Valine Is a Biomarker for Type 2 Diabetes and Associated with the Hypoglycemic Effect of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High Level of Circulating Valine Is a Biomarker for Type 2 Diabetes and Associated with the Hypoglycemic Effect of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 4. oatext.com [oatext.com]
- 5. Dietary Valine Ameliorated Gut Health and Accelerated the Development of Nonalcoholic Fatty Liver Disease of Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Valine Ameliorated Gut Health and Accelerated the Development of Nonalcoholic Fatty Liver Disease of Laying Hens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The adverse metabolic effects of branched-chain amino acids are mediated by isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High L-Valine Concentrations Associate with Increased Oxidative Stress and Newly-Diagnosed Type 2 Diabetes Mellitus: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for L-Valine
This guide provides essential safety and logistical information for the proper disposal of L-Valine, a common amino acid used in laboratory research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle L-Valine in a laboratory setting.
Data Presentation: Physical and Chemical Properties of L-Valine
A summary of key quantitative data for L-Valine is presented in the table below for easy reference. This information is critical for safe handling and storage.
| Property | Value |
| Physical State | White crystalline powder |
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol [1] |
| Melting Point | 315 °C (decomposes)[2] |
| Solubility | Soluble in water; partially soluble in cold water.[2][3] |
| log Pow (n-octanol/water) | -2.26 |
| Stability | Stable under normal conditions.[3] |
Experimental Protocols: Detailed Disposal Methodologies
While L-Valine is not classified as a hazardous substance, it is imperative to follow proper disposal protocols to prevent environmental contamination and maintain laboratory safety.[2] The following step-by-step procedures should be followed for the disposal of L-Valine and associated materials.
Personal Protective Equipment (PPE)
Before handling L-Valine waste, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
-
Respiratory Protection: A certified respirator is recommended if there is a risk of generating dust.
Step-by-Step Disposal Protocol
1. Solid L-Valine Waste (Unused or Expired)
-
Segregation: Collect all solid L-Valine waste in a dedicated, clearly labeled, and sealed waste container.
-
Labeling: The container must be clearly labeled as "L-Valine Waste" and include any other hazard information required by your institution.
-
Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
2. Liquid L-Valine Waste (Solutions)
-
Segregation: If L-Valine is dissolved in a solvent, the entire solution must be treated as chemical waste.
-
Collection: Collect all liquid waste containing L-Valine in a sealed, leak-proof, and chemically compatible waste container.
-
Labeling: Clearly label the container with "L-Valine Waste," the name of the solvent(s), and the estimated concentration of L-Valine.
-
Compatibility: Do not mix L-Valine solutions with other incompatible waste streams.
-
Disposal: Dispose of the liquid waste through your institution's EHS office or a licensed chemical waste disposal contractor.
3. Contaminated Labware and Debris
-
Collection: Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated with L-Valine should be collected in a dedicated, sealed plastic bag or container.
-
Labeling: Label the container as "L-Valine Contaminated Debris."
-
Disposal: Dispose of the container as solid chemical waste through your institution's EHS program.
4. Spill Management
In the event of an L-Valine spill, follow these steps:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Avoid inhaling any dust.
-
Containment: For small dry spills, gently sweep or vacuum the material. To prevent the material from becoming airborne, it can be slightly moistened with water.
-
Collection: Place the swept material into a sealed, labeled container for disposal.
-
Cleaning: Thoroughly clean the affected area with a suitable solvent or detergent and water.
-
Disposal: Dispose of all cleanup materials as "L-Valine Contaminated Debris."
Environmental Precautions:
Crucially, do not allow L-Valine to enter drains, sewers, or waterways. While not classified as hazardous to the aquatic environment, release into the environment should be avoided as a standard precautionary measure.[4]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of L-Valine.
Caption: Decision workflow for the proper disposal of L-Valine waste.
References
Essential Safety and Operational Guide for Handling L-Valine
Disclaimer: The following information pertains to L-Valine. The specific substance "Valinal" was not identified in initial searches, and it is presumed that L-Valine, a structurally similar and common laboratory chemical, is the substance of interest. This guide is intended for researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling, storage, and disposal of L-Valine in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
I. Physical and Chemical Properties
Understanding the fundamental properties of L-Valine is critical for safe handling and experimental planning.
| Property | Value | Citations |
| Molecular Formula | C5H11NO2 | [1][2][3][4] |
| Molecular Weight | 117.15 g/mol | [1][2][3][4] |
| Appearance | White crystalline powder | [4][5] |
| Melting Point | 315 °C (decomposes) | [6][] |
| Solubility in Water | 80 g/L at room temperature | [4] |
| logP (octanol/water) | -2.26 | [1][6] |
| Stability | Stable under normal conditions. | [5][8] |
II. Health Hazard Information
L-Valine is not classified as a hazardous substance, but it is recommended to handle it with care as with all laboratory chemicals.[1][2]
| Exposure Route | Symptoms and First Aid | Citations |
| Inhalation | May cause respiratory irritation.[8] If inhaled, move the person to fresh air. If symptoms persist, seek medical advice.[5][8] | [5][8] |
| Skin Contact | May cause mechanical irritation.[8] In case of contact, wash off with soap and plenty of water.[2][8] | [2][8] |
| Eye Contact | May cause mechanical irritation.[8] Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][8] If irritation persists, get medical advice.[8] | [1][8] |
| Ingestion | No adverse effects are expected with small amounts, but large amounts may cause nausea and vomiting.[8] Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[8] | [8] |
Toxicity Data:
| Test | Result | Species | Citations |
| LD50, Oral | >2,000 mg/kg bw | Rat | [8] |
| LC50, Inhalation | >5,260 mg/m³ air (4 h) | Rat | [8] |
| LC50, Aquatic | >10 g/L (96 h) | Fish | [8] |
| EC50, Aquatic | >10 g/L (24 h) | Daphnia | [8] |
III. Personal Protective Equipment (PPE)
The following PPE is recommended when handling L-Valine to minimize exposure.
Caption: Recommended Personal Protective Equipment for handling L-Valine.
IV. Handling and Storage
Proper handling and storage procedures are vital to maintain the integrity of L-Valine and the safety of the laboratory.
-
Handling:
-
Storage:
V. Accidental Release Measures
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
Caption: Workflow for responding to an L-Valine spill.
VI. Disposal Plan
All waste containing L-Valine must be treated as chemical waste and disposed of according to institutional and local environmental regulations.
-
Solid Waste:
-
Segregation: Collect all solid L-Valine waste in a dedicated, clearly labeled, and sealed waste container.[11]
-
Labeling: The container must be labeled with the full chemical name "L-Valine Waste" and any relevant hazard information.[11]
-
Storage: Store the sealed container in a designated chemical waste storage area, away from incompatible materials.[11]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[11][12]
-
-
Contaminated Materials:
-
Environmental Precautions:
VII. Experimental Protocols
Detailed experimental protocols involving L-Valine were not available in the safety-focused resources consulted. Researchers should refer to specific scientific literature and established laboratory procedures relevant to their field of study for detailed methodologies. Always conduct a thorough risk assessment before beginning any new experiment.
References
- 1. uprm.edu [uprm.edu]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. L-VALINE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. wanwei-chemical.com [wanwei-chemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. redox.com [redox.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
